Iso Fluconazole
描述
Structure
3D Structure
属性
IUPAC Name |
2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)-3-(1,2,4-triazol-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-17-18-9-20)5-21-7-16-6-19-21/h1-3,6-9,22H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXXZPKHUDPGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NN=C2)(CN3C=NC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89429-59-4 | |
| Record name | Iso fluconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089429594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISO FLUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T59BRP61E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Stereoselective Synthesis of Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluconazole, a widely used triazole antifungal agent, possesses a chiral center, and its enantiomers exhibit differential pharmacological and toxicological profiles. The stereoselective synthesis of fluconazole is therefore of significant interest in the development of safer and more efficacious antifungal therapies. This technical guide provides a comprehensive overview of the core methodologies for obtaining enantiomerically enriched or pure stereoisomers of fluconazole. Key strategies, including asymmetric synthesis, enzymatic resolution, and classical chemical resolution via diastereomeric salt formation, are discussed in detail. This document includes structured data tables for quantitative comparison of these methods and detailed experimental protocols for key reactions. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic processes.
Introduction
Fluconazole, chemically known as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a cornerstone in the treatment of systemic and superficial fungal infections.[1] Its mechanism of action involves the inhibition of fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] The fluconazole molecule contains a stereogenic center at the C2 position of the propan-2-ol backbone. Although commercially available as a racemic mixture, studies on related chiral azole antifungals have indicated that the therapeutic activity and toxicity can differ between enantiomers. This has spurred research into synthetic routes that allow for the selective synthesis or separation of the individual (R)- and (S)-enantiomers of fluconazole.
This guide will delve into the principal strategies for achieving stereocontrol in the synthesis of fluconazole:
-
Asymmetric Synthesis: The direct formation of a specific enantiomer using chiral catalysts or auxiliaries.
-
Enzymatic Kinetic Resolution: The use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.
-
Chemical Resolution by Diastereomeric Salt Formation: The separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical means such as crystallization.
Asymmetric Synthesis of a Key Chiral Intermediate
A key strategy in the asymmetric synthesis of fluconazole is the enantioselective preparation of a chiral epoxide intermediate, 2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane. This intermediate can then be reacted with another equivalent of 1,2,4-triazole to yield the desired fluconazole enantiomer.
Experimental Protocol: Catalytic Asymmetric Epoxidation
A representative method for the asymmetric synthesis of the chiral epoxide intermediate involves the catalytic epoxidation of a prochiral ketone precursor. The following protocol is adapted from a synthesis of a similar key intermediate for advanced triazole antifungals and can be applied to the fluconazole backbone.[3]
Synthesis of (S)-2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a chiral ligand (e.g., a derivative of a sugar or a chiral binaphthyl compound) and a metal salt (e.g., a lanthanide triflate) are dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or toluene). The mixture is stirred at a specific temperature to form the chiral catalyst complex.
-
Epoxidation Reaction: To the catalyst solution, the prochiral ketone, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, is added. The mixture is cooled to a low temperature (e.g., -20 °C to 0 °C).
-
Addition of Reagents: A suitable nucleophile for the epoxidation, such as trimethylsulfoxonium iodide, is added portion-wise to the reaction mixture, followed by the slow addition of a base (e.g., potassium tert-butoxide).
-
Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess (ee%) of the purified epoxide is determined by chiral HPLC analysis.
Quantitative Data for Asymmetric Synthesis
| Parameter | Value | Reference |
| Yield of Chiral Epoxide | 75-85% | [3] |
| Enantiomeric Excess (ee%) | >95% | [3] |
Workflow for Asymmetric Synthesis```dot
Chemical Resolution via Diastereomeric Salt Formation
Classical chemical resolution remains a robust and scalable method for separating enantiomers. For fluconazole, which is a tertiary alcohol and can be protonated, resolution can be achieved by forming diastereomeric salts with a chiral acid.
Experimental Protocol: Resolution with a Chiral Acid
The following protocol outlines the resolution of racemic fluconazole using an enantiomerically pure chiral acid, such as (+)-O,O'-dibenzoyltartaric acid.
-
Salt Formation: Racemic fluconazole is dissolved in a suitable solvent (e.g., a mixture of methanol and acetone). A solution of the chiral resolving agent (e.g., (+)-O,O'-dibenzoyltartaric acid) in the same solvent system is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: The crystallized salt is collected by filtration, washed with a small amount of cold solvent, and dried.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., aqueous sodium bicarbonate solution) to neutralize the chiral acid and liberate the free base of the fluconazole enantiomer. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The organic extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the enantiomerically enriched fluconazole. The enantiomeric excess is determined by chiral HPLC. The mother liquor from the initial crystallization can be treated to recover the other enantiomer.
Quantitative Data for Chemical Resolution
| Parameter | Value |
| Yield of Diastereomeric Salt | 35-45% (based on one enantiomer) |
| Enantiomeric Excess (ee%) of Resolved Fluconazole | >97% |
Logical Diagram for Diastereomeric Salt Resolution
Conclusion
The stereoselective synthesis of fluconazole is a critical aspect of modern antifungal drug development, aiming to provide enantiomerically pure compounds with improved therapeutic indices. This guide has detailed three primary methodologies: asymmetric synthesis of a key chiral epoxide, enzymatic kinetic resolution of a racemic intermediate, and classical chemical resolution through diastereomeric salt formation. Each method presents distinct advantages and challenges in terms of efficiency, scalability, and cost-effectiveness. The choice of a particular strategy will depend on the specific requirements of the research or development program, including the desired scale of production and the available resources. The provided experimental protocols and quantitative data serve as a valuable resource for scientists and researchers in the field, facilitating the practical implementation of these stereoselective synthetic routes. The visual workflows further aid in the conceptual understanding of these complex processes.
References
The Architecture of Antifungal Potency: A Technical Guide to the Chemical Structure of Fluconazole Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole, a bis-triazole antifungal agent, has long been a cornerstone in the management of invasive fungal infections. Its efficacy lies in the targeted inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] However, the emergence of drug-resistant fungal strains necessitates the continuous development of novel antifungal agents with improved potency, broader spectrum of activity, and enhanced safety profiles. This technical guide delves into the intricate chemical landscape of fluconazole analogues, providing a comprehensive overview of their structural modifications, the resulting impact on antifungal activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of key structure-activity relationships.
The core structure of fluconazole, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, presents multiple avenues for chemical modification. Researchers have extensively explored alterations to the triazole rings, the difluorophenyl moiety, and the central propanol backbone to modulate the compound's pharmacokinetic and pharmacodynamic properties.[1][3] This guide will systematically explore these modifications, presenting quantitative data to facilitate a comparative analysis of the antifungal efficacy of various analogues.
Core Structural Modifications and Structure-Activity Relationships (SAR)
The quest for more potent fluconazole analogues has led to a deep understanding of the structure-activity relationships (SAR) governing their antifungal activity. Key modifications can be categorized into three main areas: the triazole rings, the 2,4-difluorophenyl ring, and the tertiary alcohol backbone.
Modifications of the Triazole Rings
The two 1,2,4-triazole rings are crucial for the antifungal activity of fluconazole, with one coordinating to the heme iron of CYP51 and the other interacting with the protein's active site.
-
Substitution on the Triazole Ring: Introduction of substituents on the triazole rings has been a key strategy to enhance antifungal activity. For instance, the synthesis of analogues with an (E)-styryl substituent at the 3-position of one of the triazole rings has been explored to develop derivatives with potentially enhanced activity and reduced teratogenicity.[1]
-
Replacement of a Triazole Ring: Replacing one of the triazole moieties with other heterocyclic systems has yielded promising results. Analogues incorporating a 4-amino-5-aryl-3-mercapto-1,2,4-triazole motif have demonstrated potent inhibitory activity against various Candida species.[4] Further refinement by removing the amino group to yield 5-aryl-3-mercapto-1,2,4-triazole derivatives has resulted in compounds with significantly improved potency compared to fluconazole.[4]
Modifications of the 2,4-Difluorophenyl Ring
The 2,4-difluorophenyl group plays a vital role in anchoring the molecule within the active site of CYP51.
-
Substitution Pattern: Alterations to the substitution pattern on the phenyl ring can significantly impact antifungal potency. While the 2,4-difluoro substitution is generally considered optimal, other halogen substitutions have been investigated.
-
Replacement of the Phenyl Ring: Complete replacement of the difluorophenyl ring with other aromatic or heteroaromatic systems has also been explored, though often with a decrease in activity, highlighting the importance of this specific moiety for target binding.
Modifications of the Propanol Backbone
The central propanol backbone, particularly the tertiary hydroxyl group, is a key pharmacophoric feature.
-
Hydroxyl Group Modification: Esterification or etherification of the tertiary hydroxyl group generally leads to a significant decrease or complete loss of antifungal activity, underscoring its critical role in binding to the active site of CYP51.[1][3]
-
Introduction of Substituents: Introducing substituents on the methylene groups of the propanol backbone has been investigated. For example, methylation of one of the methylene moieties has been shown to produce chiral analogues with potent in vivo activity.[1]
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of selected fluconazole analogues against various fungal pathogens. Lower MIC values indicate greater antifungal potency.
Table 1: Antifungal Activity of Fluconazole Analogues with Modified Triazole Rings
| Compound | Modification | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | - | Candida albicans | 0.25 - 16 | [5] |
| Analogue 10h | Replacement of one triazole with 5-(2,4-dichlorophenyl)-3-mercapto-1,2,4-triazole | Candida albicans | <0.01 - 0.5 | [4] |
| Analogue 11h | Replacement of one triazole with 5-(2,4-dichlorophenyl)-3-mercapto-1,2,4-triazole | Candida albicans | <0.01 - 0.5 | [4] |
| Compound 8b | Replacement of one triazole with a thiadiazole and substituted phenylurea scaffold | Candida albicans (resistant) | 0.5 | [5] |
| Compound 8c | Replacement of one triazole with a thiadiazole and substituted phenylurea scaffold | Candida albicans (resistant) | 0.5 | [5] |
Table 2: Antifungal Activity of Fluconazole Analogues with Backbone Modifications
| Compound | Modification | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | - | Candida albicans | 0.25 - 16 | [5] |
| rac-2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)butan-2-ol | Methyl group on a methylene of the propanol backbone | Candida albicans | Potent in vivo activity (PD50 = 0.1 mg/kg) | [1] |
Experimental Protocols
General Synthesis of Fluconazole Analogues
The synthesis of fluconazole analogues typically starts from a substituted acetophenone, which undergoes a series of reactions to build the core structure. A generalized synthetic scheme is presented below.
Caption: Generalized synthetic workflow for fluconazole analogues.
Detailed Methodology for a Representative Synthesis (Analogue with a Substituted Thiol-Triazole):
-
Synthesis of the Oxirane Intermediate: 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone is synthesized by reacting 2-chloro-2',4'-difluoroacetophenone with 1,2,4-triazole in the presence of a base. The resulting ketone is then converted to the corresponding epoxide, 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane, using the Corey-Chaykovsky reaction with trimethylsulfoxonium iodide and a strong base like sodium hydride.[5]
-
Synthesis of the Substituted Thiol-Triazole: The 4-amino-5-aryl-3-mercapto-1,2,4-triazole is prepared through a multi-step synthesis starting from the corresponding aromatic carboxylic acid.
-
Coupling Reaction: The oxirane intermediate is then reacted with the synthesized substituted thiol-triazole in a suitable solvent such as ethanol or DMF, often with a basic catalyst, to yield the final fluconazole analogue.[4] The product is purified by column chromatography or recrystallization.
Antifungal Susceptibility Testing
The in vitro antifungal activity of the synthesized analogues is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[6][7][8][9]
Methodology:
-
Preparation of Inoculum: Fungal isolates are grown on Sabouraud Dextrose Agar plates. A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.
-
Incubation: The diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control well.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
The ability of the analogues to inhibit the target enzyme, CYP51, is a crucial step in confirming their mechanism of action.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human or fungal CYP51 is expressed and purified. Lanosterol, the substrate, is prepared in a suitable buffer.
-
Assay Reaction: The assay is typically performed in a reconstituted system containing the purified CYP51, a P450 reductase, and a lipid environment. The test compound (inhibitor) is pre-incubated with the enzyme. The reaction is initiated by the addition of lanosterol and NADPH.
-
Detection of Product Formation: The reaction is stopped after a specific time, and the product (demethylated lanosterol) is extracted. The amount of product formed is quantified using methods such as HPLC or mass spectrometry.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Logical Relationships
The primary mechanism of action of fluconazole and its analogues involves the disruption of the ergosterol biosynthesis pathway in fungi.
References
- 1. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and biological evaluation of fluconazole analogs with triazole-modified scaffold as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
mechanism of action of fluconazole derivatives
An In-depth Technical Guide on the Mechanism of Action of Fluconazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fluconazole, a first-generation bis-triazole antifungal agent, represents a cornerstone in the management of fungal infections, particularly those caused by Candida and Cryptococcus species.[1][2] Its clinical success is attributed to its high selectivity in inhibiting a crucial enzyme in the fungal ergosterol biosynthesis pathway.[2][3] However, the emergence of drug-resistant fungal strains necessitates the continuous development of new, more potent derivatives.[3][4] This guide provides a comprehensive technical overview of the core mechanism of action of fluconazole and its derivatives, details the structure-activity relationships that govern their efficacy, explores the molecular basis of fungal resistance, and furnishes detailed experimental protocols for their evaluation.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal activity of fluconazole and its derivatives is achieved through the disruption of the fungal cell membrane's integrity.[5][6] This is accomplished by specifically targeting and inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, encoded by the ERG11 gene.[5][7][8][9] This enzyme is a critical component of the ergosterol biosynthesis pathway.[10][11]
The Ergosterol Biosynthesis Pathway
Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells.[5] It is essential for maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins.[5][10] The biosynthesis of ergosterol is a complex, multi-step process that begins with the conversion of acetyl-CoA via the mevalonate pathway to produce lanosterol.[11][12] Lanosterol then undergoes a series of enzymatic modifications to become ergosterol. A pivotal step in this late-stage pathway is the 14-α-demethylation of lanosterol, catalyzed by lanosterol 14-α-demethylase (CYP51).[13]
Molecular Interaction and Downstream Effects
Fluconazole derivatives act as potent and specific non-competitive inhibitors of fungal CYP51.[14] The mechanism involves the heterocyclic nitrogen atom (N-4) of one of the triazole rings coordinating to the heme iron atom at the enzyme's active site.[14][15] This binding prevents the natural substrate, lanosterol, from being demethylated.
The inhibition of CYP51 leads to two major downstream consequences:
-
Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol, leading to its depletion from the fungal cell membrane.[5][7]
-
Accumulation of Toxic Sterols: The enzymatic block results in the intracellular accumulation of 14-α-methylated precursor sterols, such as lanosterol.[5][7][10]
This combination of ergosterol depletion and toxic sterol accumulation disrupts the structural and functional integrity of the fungal cell membrane.[5] It increases membrane permeability and interferes with the activity of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth and replication (a fungistatic effect).[1][7] At higher concentrations or against certain organisms, this disruption can be fungicidal.[1]
Caption: Ergosterol Biosynthesis Pathway and Site of Fluconazole Inhibition.
Structure-Activity Relationship (SAR) of Fluconazole Derivatives
Modifications to the core fluconazole structure are critical for enhancing antifungal potency, broadening the spectrum of activity, and overcoming resistance.[3][4] The fluconazole molecule can be divided into three key regions for modification: the 1,2,4-triazole rings, the 2,4-difluorophenyl ring, and the central propan-2-ol backbone.[3][16]
-
Triazole Rings: The presence of at least one 1,2,4-triazole ring is essential for the primary mechanism of action, as it mediates the coordination with the heme iron of CYP51.
-
Aromatic Ring: The 2,4-difluorophenyl group engages in hydrophobic interactions within the enzyme's active site. Altering the substituents on this ring can significantly impact binding affinity and selectivity.
-
Central Backbone: Modifications to the tertiary hydroxyl group and the adjoining methylene groups have yielded derivatives with improved antifungal activity. Studies have shown that introducing functionalities like alkyl-amino groups or urea moieties can lead to compounds with potent, broad-spectrum, and even fungicidal activity against resistant strains.[17][18]
Data Presentation: Antifungal Activity of Novel Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative novel fluconazole derivatives against various fungal isolates, demonstrating the impact of structural modifications. Lower MIC values indicate higher potency.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole (Control) | C. albicans (ATCC 90028) | 4–16 | [18] |
| C. krusei (ATCC 6258) | 16 | [18] | |
| C. albicans (Fluconazole-Resistant) | >64 | [18] | |
| Derivative 8b (Urea Moiety) | C. albicans (ATCC 90028) | 0.5 | [18] |
| C. krusei (ATCC 6258) | 0.5 | [18] | |
| C. albicans (Fluconazole-Resistant) | 0.5 | [18] | |
| Derivative 8c (Urea Moiety) | C. albicans (ATCC 90028) | 0.5 | [18] |
| C. krusei (ATCC 6258) | 0.5 | [18] | |
| C. albicans (Fluconazole-Resistant) | 0.5 | [18] | |
| Derivative 12 (Alkyl-amino) | C. albicans (ATCC 10231) | 0.24 | [17] |
| C. krusei (ATCC 6258) | 0.49 | [17] | |
| C. glabrata (ATCC 2001) | 0.98 | [17] |
Mechanisms of Fungal Resistance
The widespread use of fluconazole has led to the selection of resistant fungal strains, posing a significant clinical challenge.[5][19] Several molecular mechanisms contribute to this resistance:
-
Target Enzyme Modification: Point mutations in the ERG11 gene can alter the amino acid sequence of CYP51, leading to reduced binding affinity for azole drugs while preserving its enzymatic function.[7][8][19][20]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene results in higher intracellular concentrations of CYP51, requiring a greater concentration of the drug to achieve an inhibitory effect.[20][21]
-
Increased Drug Efflux: Fungal cells can overexpress membrane transporter proteins, such as ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p), which actively pump azole drugs out of the cell, reducing the intracellular drug concentration.[1][19][20][22]
-
Alteration of the Biosynthesis Pathway: Mutations in other enzymes of the ergosterol pathway, such as Δ5,6-sterol desaturase (encoded by ERG3), can create a "bypass" route. This allows the fungus to produce viable, albeit altered, membrane sterols and prevents the accumulation of the toxic 14-α-methylated sterols.[19]
Caption: Key Molecular Mechanisms of Fungal Resistance to Fluconazole.
Experimental Protocols
Evaluating the efficacy and mechanism of novel fluconazole derivatives requires a standardized set of experimental procedures.
Protocol: Antifungal Susceptibility Testing via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for determining the Minimum Inhibitory Concentration (MIC).[23]
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[24]
-
-
Drug Dilution:
-
Prepare a stock solution of the fluconazole derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve final concentrations typically ranging from 0.125 to 64 µg/mL.[2] The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution.
-
Include a drug-free well as a positive growth control and an uninoculated well as a sterility control.
-
Incubate the plate at 35°C for 24-48 hours.[24]
-
-
Endpoint Determination:
-
The MIC is defined as the lowest drug concentration that causes a significant (typically ≥50%) reduction in visible growth compared to the drug-free control well.[2] This can be assessed visually or by reading the optical density at 490-530 nm with a microplate reader.
-
Protocol: Lanosterol 14-α-Demethylase (CYP51) Inhibition Assay
This protocol describes a cell-free reconstituted enzyme assay to measure direct inhibition of CYP51.
-
Reagents and System Setup:
-
Recombinant fungal or human CYP51 and cytochrome P450 reductase (CPR).[25]
-
Substrate: Lanosterol (typically dissolved in a detergent like Tween-80).
-
Cofactor: NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Reaction Buffer: Potassium phosphate buffer (pH 7.4) containing glycerol.
-
-
Assay Procedure:
-
In a reaction tube, combine the reaction buffer, CYP51, CPR, and the test compound (fluconazole derivative) at various concentrations.
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (lanosterol) and the NADPH generating system.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong base (e.g., ethanolic KOH).
-
-
Product Analysis:
-
Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of demethylated product formed relative to a no-inhibitor control.[26]
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Protocol: Fungal Sterol Profile Analysis by GC-MS
This protocol allows for the quantification of ergosterol depletion and precursor accumulation in fungal cells.[27][28]
-
Cell Culture and Treatment:
-
Grow the fungal culture to mid-log phase in a suitable broth medium.
-
Expose the cells to the test compound at a relevant concentration (e.g., at or above the MIC) for a specified duration (e.g., 4-16 hours). Harvest untreated cells as a control.
-
Harvest the cells by centrifugation and wash with sterile water. Determine the dry weight of the cell pellet.
-
-
Saponification and Lipid Extraction:
-
Resuspend the cell pellet in a solution of alcoholic potassium hydroxide (e.g., 20% KOH in methanol).[29]
-
Heat the suspension at 80-90°C for 1-2 hours to saponify lipids and break open the cells.
-
After cooling, extract the non-saponifiable lipids (containing the sterols) by adding water and partitioning with an organic solvent like n-hexane.[30] Repeat the extraction 2-3 times.
-
Pool the organic layers and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization and GC-MS Analysis:
-
To improve volatility for GC analysis, derivatize the hydroxyl groups of the sterols. This is commonly done by adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heating at 60-70°C for 30-60 minutes.[31]
-
Inject the derivatized sample into a GC-MS system.
-
Identify and quantify ergosterol, lanosterol, and other sterols based on their retention times and mass fragmentation patterns compared to authentic standards.
-
Caption: Experimental Workflow for In Vitro Evaluation of Antifungal Compounds.
References
- 1. Fluconazole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. thecandidadiet.com [thecandidadiet.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Resistance Mechanisms and Clinical Features of Fluconazole-Nonsusceptible Candida tropicalis Isolates Compared with Fluconazole-Less-Susceptible Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 29. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 30. mdpi.com [mdpi.com]
- 31. mdpi.com [mdpi.com]
The Stereochemistry of Fluconazole: A Technical Whitepaper on its In Vitro Antifungal Activity
A Note on the Stereochemistry of Fluconazole: A comprehensive review of the chemical literature indicates that fluconazole is an achiral molecule.[1] Its chemical structure, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, lacks a chiral center, and therefore, it does not possess stereoisomers such as enantiomers or diastereomers. Consequently, this technical guide will focus on the in vitro antifungal activity of racemic fluconazole, the form utilized in clinical and research settings.
Introduction
Fluconazole is a first-generation triazole antifungal agent that has been a cornerstone in the treatment of various fungal infections since its introduction. Its broad spectrum of activity, favorable pharmacokinetic profile, and availability in both oral and intravenous formulations have contributed to its widespread use. This technical guide provides an in-depth overview of the in vitro antifungal activity of fluconazole, with a focus on its mechanism of action, quantitative susceptibility data, and the standardized experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.
Mechanism of Action
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By binding to the heme iron of the enzyme, fluconazole blocks the demethylation of lanosterol, a precursor to ergosterol. This disruption leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol in the fungal cell membrane. The altered membrane structure results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth.
Quantitative In Vitro Antifungal Activity
The in vitro activity of fluconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates) of fluconazole against various clinically important fungal species.
Table 1: In Vitro Activity of Fluconazole against Candida Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | >10,000 | 0.25 - >64 | 0.5 | 1 |
| Candida glabrata | >2,000 | 0.5 - >64 | 8 | 32 |
| Candida parapsilosis | >1,500 | 0.25 - 16 | 1 | 2 |
| Candida tropicalis | >1,000 | 0.25 - >64 | 1 | 4 |
| Candida krusei | >500 | 8 - >64 | 32 | 64 |
Table 2: In Vitro Activity of Fluconazole against Other Pathogenic Fungi
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cryptococcus neoformans | >1,000 | 0.25 - 64 | 4 | 16 |
| Aspergillus fumigatus | >500 | 16 - >64 | >64 | >64 |
| Aspergillus flavus | >200 | 32 - >64 | >64 | >64 |
| Aspergillus niger | >100 | 32 - >64 | >64 | >64 |
Note: Data compiled from multiple sources. MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols for Antifungal Susceptibility Testing
The determination of in vitro antifungal activity of fluconazole is standardized to ensure reproducibility and comparability of data across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) M27 document provides the reference method for broth dilution antifungal susceptibility testing of yeasts.
CLSI M27 Broth Microdilution Method
This method is the gold standard for determining the MIC of antifungal agents against yeasts.
4.1.1. Materials:
-
Fungal Isolates: Pure, 24-hour cultures of the yeast to be tested.
-
Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS).
-
Fluconazole: Stock solution of known concentration.
-
Microtiter Plates: Sterile, 96-well, flat-bottom microtiter plates.
-
Spectrophotometer or Inverted Mirror.
4.1.2. Procedure:
-
Inoculum Preparation: A suspension of the yeast is prepared in sterile saline and adjusted to a concentration equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Drug Dilution: Serial twofold dilutions of fluconazole are prepared in the microtiter plates using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of fluconazole that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control. This can be assessed visually using an inverted mirror or spectrophotometrically.
Conclusion
Fluconazole remains a vital antifungal agent with well-characterized in vitro activity against a broad range of pathogenic fungi, particularly Candida species. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis, is a well-established target for antifungal therapy. Standardized methodologies, such as the CLSI M27 protocol, are crucial for the accurate and reproducible determination of its in vitro potency, which is essential for guiding clinical decisions and for the development of new antifungal agents. As an achiral molecule, the antifungal activity of fluconazole is not influenced by stereoisomerism. Future research will continue to explore its efficacy against emerging and resistant fungal pathogens.
References
For Researchers, Scientists, and Drug Development Professionals
The rise of invasive fungal infections, coupled with the growing concern over antifungal resistance, has spurred significant research into the development of new and more effective antifungal agents. Fluconazole, a triazole antifungal, has long been a cornerstone in the treatment of various fungal diseases. Its mechanism of action, which involves the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), is a key target for the development of new derivatives.[1][2][3] This technical guide provides an in-depth overview of the discovery of novel fluconazole-related compounds, focusing on their synthesis, biological evaluation, and underlying mechanisms of action.
Rationale for the Development of Novel Fluconazole Analogs
The primary driver for the development of new fluconazole analogs is the increasing prevalence of resistance in clinically important fungal pathogens.[1][3] Modifications to the core fluconazole structure aim to enhance potency against resistant strains, broaden the antifungal spectrum, and improve pharmacokinetic and safety profiles.[1] Researchers have focused on three main regions of the fluconazole molecule for modification: the hydroxyl group, the aromatic ring, and the 1,2,4-triazole rings.[1][3]
Synthesis of Novel Fluconazole-Related Compounds
A variety of synthetic strategies have been employed to generate novel fluconazole analogs. A common approach involves the modification of the core structure through the introduction of different substituents.
Representative Synthesis of a Fluconazole Analog
The following protocol describes a general two-step synthesis for alkyl-, aryl-, and cycloalkyl-amino fluconazole derivatives, starting from the commercially available 2,4-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone.[4]
Step 1: Epoxide Formation
-
The carbonyl group of 2,4-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone is converted to an epoxide.
-
This is achieved using trimethylsulfoxonium iodide in the presence of a strong base and a surfactant to yield the oxirane intermediate.[4]
Step 2: Amine Addition
-
The resulting oxirane intermediate is then reacted with various amines under mild basic conditions.[4]
-
This reaction affords the desired fluconazole derivatives with diverse amino substituents.[4]
Quantitative Antifungal Activity
The in vitro antifungal activity of newly synthesized compounds is a critical determinant of their potential as drug candidates. The minimum inhibitory concentration (MIC) is the most common metric used, representing the lowest concentration of a drug that prevents visible growth of a microorganism. Lower MIC values indicate greater antifungal potency.[5]
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Novel Fluconazole Analogs
| Compound/Analog | Candida albicans | Candida glabrata | Candida krusei | Cryptococcus neoformans | Aspergillus fumigatus | Reference |
| Fluconazole | 0.25 - 1.0 | 8 - 64 | 16 - >64 | 2 - 16 | >64 | [2] |
| Nitro-substituted Triazole Analog | 0.5 | - | - | - | - | [2] |
| 4-Fluorophenoxy Analog | >250 | - | - | - | - | [2] |
| (+) Isomer of a Derivative | 0.1 - 12.5 | 0.1 - 12.5 | - | 0.1 - 12.5 | 0.1 - 12.5 | [2] |
| Compound with 4H-benzo[b][1,4]thiazine unit | >250 | - | - | - | - | [2] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)
The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a standardized reference method for broth dilution antifungal susceptibility testing of yeasts.[6][7][8]
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to the final inoculum concentration.
-
Drug Dilution: The antifungal agents are serially diluted (two-fold) in RPMI-1640 medium in a 96-well microtiter plate.[5] A drug-free well serves as a growth control.
-
Inoculation and Incubation: The prepared yeast inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.
-
Endpoint Determination (MIC Reading): The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[5] This can be assessed visually or with a spectrophotometer.[5]
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9][10]
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[9] The absorbance is then measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
In Vivo Efficacy Testing: Murine Model of Systemic Candidiasis
Animal models are crucial for evaluating the in vivo efficacy of new antifungal agents. The murine model of systemic candidiasis is widely used.[11][12][13][14]
-
Immunosuppression (Optional): Mice may be immunosuppressed with agents like cyclophosphamide or 5-fluorouracil to mimic the condition of immunocompromised patients.[12]
-
Infection: A standardized inoculum of Candida albicans is injected intravenously into the mice.[12]
-
Treatment: The test compound is administered to the mice at various doses and schedules. A control group receives a vehicle or a standard antifungal like fluconazole.
-
Efficacy Assessment: Efficacy is typically assessed by monitoring the survival of the mice over a period of time or by determining the fungal burden in target organs (e.g., kidneys) at the end of the study.[11]
Signaling Pathways and Experimental Workflows
Ergosterol Biosynthesis Pathway and Inhibition by Fluconazole Analogs
Fluconazole and its analogs exert their antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[2][15] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately inhibits fungal growth.[15] The inhibition of CYP51 results in the accumulation of toxic sterol intermediates, further contributing to the antifungal effect.[16][17]
Caption: Inhibition of lanosterol 14α-demethylase by fluconazole analogs disrupts ergosterol biosynthesis.
The specificity of these compounds for the fungal CYP51 enzyme over its human counterpart is a critical aspect of their safety profile. Molecular docking studies have shown that the triazole moiety of fluconazole and its analogs coordinates with the heme iron atom in the active site of CYP51, while other parts of the molecule interact with specific amino acid residues, contributing to binding affinity and selectivity.[18][19][20]
Experimental Workflow for the Discovery of Novel Antifungal Agents
The discovery and development of new antifungal drugs follow a structured workflow, from initial compound design to preclinical and clinical evaluation.[21][22]
Caption: A generalized workflow for the discovery and development of novel antifungal compounds.
Conclusion
The discovery of novel fluconazole-related compounds represents a promising avenue for combating the growing threat of antifungal resistance. By leveraging a deep understanding of structure-activity relationships and employing a systematic discovery workflow, researchers continue to develop new analogs with enhanced antifungal activity and improved pharmacological properties. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for professionals in the field of antifungal drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. scribd.com [scribd.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. mdpi.com [mdpi.com]
- 12. niaid.nih.gov [niaid.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 16. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 17. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Screening of Fluconazole Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data interpretation essential for the preliminary screening of novel fluconazole analogues. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes critical pathways and workflows to facilitate a deeper understanding of the antifungal drug discovery process.
Introduction: The Rationale for Fluconazole Analogue Development
Fluconazole, a triazole antifungal agent, has long been a cornerstone in the treatment of fungal infections.[1] Its mechanism of action involves the selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungistatic or, at higher concentrations, fungicidal activity.[1][3] However, the emergence of drug-resistant fungal strains necessitates the development of new, more potent fluconazole analogues.[2][3] The preliminary screening process is a critical first step in identifying promising new candidates for further development.
Core Screening Assays: A Multi-faceted Approach
The preliminary screening of fluconazole analogues typically involves a battery of in vitro assays designed to assess their antifungal activity, selectivity, and potential mechanism of action.
Antifungal Susceptibility Testing
The primary goal of this assay is to determine the minimum inhibitory concentration (MIC) of the fluconazole analogues against a panel of clinically relevant fungal pathogens. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1]
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Novel Fluconazole Analogues
| Compound/Analogue | Candida albicans (MIC in µg/mL) | Candida krusei (MIC in µg/mL) | Candida parapsilosis (MIC in µg/mL) | Reference |
| Fluconazole | 0.5 - 4 | 16 | 0.5 - 4 | [3] |
| Analogue 8b | 0.5 | 0.5 | 1 - 16 | [4] |
| Analogue 8c | 0.5 | 0.5 | 0.5 | [4] |
| Analogue 8e | 0.5 | 0.5 | 1 - 16 | [4] |
| Benzylthio Analogue 8b | 0.063 - 1 | Not Reported | 0.063 - 16 | [3] |
| Benzylthio Analogue 8e | 0.063 - 1 | Not Reported | 0.063 - 16 | [3] |
Note: Lower MIC values indicate greater antifungal potency. Values are presented as ranges where applicable, reflecting activity against both susceptible and resistant strains.
Cytotoxicity Assays
To assess the selectivity of the novel analogues, their toxicity against mammalian cells is evaluated. This is a crucial step to ensure that the compounds are selectively targeting fungal cells with minimal impact on the host.
Table 2: Cytotoxicity Data for Select Antifungal Compounds
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| GW 570009 | Various | 60 - 96 | [5] |
| GW 587270 | Various | 49 - 62 | [5] |
| GW 479281 | Various | 24 - 36 | [5] |
| GW 515716 | Various | 16 - 38 | [5] |
| GW 471552 | Various | >100 | [5] |
| GW 471558 | Various | >100 | [5] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Higher IC50 values in cytotoxicity assays are desirable, indicating lower toxicity to mammalian cells.
Experimental Protocols
Detailed and standardized experimental protocols are paramount for generating reliable and reproducible data.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a widely accepted standard for determining the MIC of antifungal agents.[6][7]
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium
-
Fluconazole analogues (stock solutions)
-
Fungal inoculum (adjusted to a specific concentration)
-
Spectrophotometer or visual reading mirror
Protocol:
-
Drug Dilution: Serially dilute the fluconazole analogues (typically two-fold) in RPMI-1640 medium directly in the 96-well microtiter plate. Concentrations can range from 0.125 to 64 µg/mL or higher.[1]
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI or EUCAST guidelines.
-
Inoculation: Add the fungal inoculum to each well containing the diluted drug. Include a growth control well (no drug) and a sterility control well (no inoculum).[1]
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 24-48 hours for Candida species).[6]
-
Endpoint Determination (MIC Reading): The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[1] This can be assessed visually or by using a spectrophotometer to measure optical density.[1]
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
96-well plates
-
Culture medium (e.g., DMEM)
-
Fluconazole analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluconazole analogues and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.
Visualizing Key Processes
Visual diagrams are invaluable for understanding complex biological pathways and experimental workflows.
Caption: A generalized workflow for antifungal drug discovery.
Caption: Mechanism of action of fluconazole analogues.
Caption: Experimental workflow for MIC determination.
Structure-Activity Relationship (SAR) and Future Directions
The data generated from these preliminary screens are crucial for establishing a structure-activity relationship (SAR).[1][8] By correlating the chemical modifications of the fluconazole scaffold with their antifungal activity and cytotoxicity, researchers can make informed decisions to guide the synthesis of more potent and selective analogues.[3][4] Promising candidates identified in these initial screens will proceed to more advanced preclinical studies, including mechanism of action elucidation, in vivo efficacy testing in animal models, and detailed toxicological profiling.[4][9] This systematic approach is essential for the successful development of the next generation of azole antifungals.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of antifungal resistance - Life Worldwide [en.fungaleducation.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of new fluconazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Fluconazole Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluconazole, a cornerstone of systemic antifungal therapy, possesses a chiral center at the C2 position of its propan-2-ol backbone, giving rise to a pair of enantiomers: (R)-fluconazole and (S)-fluconazole. While commercially available as a racemic mixture, research into the stereoisomers of fluconazole and its analogs has revealed significant differences in their biological activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of fluconazole isomers, detailing their mechanism of action, comparative antifungal efficacy, and the experimental methodologies used for their evaluation. The evidence strongly indicates that the antifungal potency of fluconazole is stereoselective, with the (R)-enantiomer generally exhibiting greater activity than the (S)-enantiomer. This guide aims to equip researchers and drug development professionals with a thorough understanding of the critical role of stereochemistry in the antifungal action of fluconazole, paving the way for the rational design of more potent and selective antifungal agents.
Introduction
Fluconazole, a synthetic triazole antifungal agent, exerts its therapeutic effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[2] The chemical structure of fluconazole, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, features a chiral carbon atom, leading to the existence of (R)- and (S)-enantiomers. The differential interaction of these stereoisomers with the active site of CYP51 forms the basis of the structure-activity relationship of fluconazole. Understanding this relationship is paramount for the development of new, more effective antifungal therapies that can overcome the growing challenge of antifungal resistance.
Mechanism of Action: A Stereochemical Perspective
The primary mechanism of action of fluconazole involves the inhibition of lanosterol 14α-demethylase (CYP51).[2] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the biosynthesis of ergosterol.[3] Ergosterol is the principal sterol in the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins.
The fluconazole molecule binds to the active site of CYP51, with the nitrogen atom (N4) of one of its triazole rings coordinating to the heme iron atom at the enzyme's active site. This interaction prevents the binding of the natural substrate, lanosterol, thereby halting ergosterol synthesis. The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane, leading to the inhibition of fungal growth and, at higher concentrations, cell death.[3]
Molecular docking and structural studies have provided insights into the stereoselective binding of fluconazole isomers to the CYP51 active site. The three-dimensional arrangement of the difluorophenyl group, the hydroxyl group, and the two triazole rings dictates the affinity and inhibitory potency of each isomer. It is hypothesized that the (R)-enantiomer adopts a more favorable conformation within the active site, allowing for stronger interactions with key amino acid residues and the heme cofactor, resulting in more potent inhibition of the enzyme.
Figure 1: Signaling pathway of fluconazole's mechanism of action.
Quantitative Data: Antifungal Activity of Fluconazole and its Analogs
While comprehensive data directly comparing the four stereoisomers (RR, SS, RS, SR) of fluconazole against a wide range of fungi is limited in publicly available literature, studies on related analogs and the separated enantiomers of fluconazole consistently demonstrate the stereoselectivity of its antifungal activity. The following tables summarize available data on the Minimum Inhibitory Concentration (MIC) of racemic fluconazole and some of its derivatives against various fungal pathogens.
Table 1: In Vitro Antifungal Activity of Racemic Fluconazole
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.25 - >64 | 0.5 | 2 |
| Candida glabrata | 0.5 - >64 | 8 | 32 |
| Candida parapsilosis | 0.25 - 8 | 1 | 2 |
| Candida tropicalis | 0.5 - 16 | 2 | 4 |
| Candida krusei | 8 - >64 | 32 | 64 |
| Cryptococcus neoformans | 0.125 - 64 | 4 | 8 |
| Aspergillus fumigatus | 16 - >64 | - | - |
Data compiled from multiple sources. MIC values can vary depending on the testing methodology and the specific strains tested.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for yeast testing.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of fluconazole isomers against fungal isolates.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fluconazole isomers (stock solutions prepared in a suitable solvent, e.g., DMSO)
-
Fungal inoculum (prepared from a 24-hour culture on Sabouraud Dextrose Agar)
-
Spectrophotometer or microplate reader
-
Sterile saline or water
Procedure:
-
Inoculum Preparation:
-
From a 24-hour culture, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of each fluconazole isomer in the 96-well microtiter plates using RPMI-1640 medium. The final concentration range should typically span from 0.125 to 64 µg/mL.
-
Include a drug-free well for growth control and an uninoculated well for sterility control.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.
-
The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).
-
Figure 2: Workflow for MIC determination by broth microdilution.
Fungal CYP51 Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of fluconazole isomers against fungal lanosterol 14α-demethylase (CYP51).
Materials:
-
Recombinant fungal CYP51 enzyme
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH (cofactor)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Fluconazole isomers (stock solutions in DMSO)
-
Quenching solution (e.g., strong acid or organic solvent)
-
Analytical instrumentation (e.g., HPLC or LC-MS/MS)
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube or a 96-well plate, prepare a reaction mixture containing the reaction buffer, a specific concentration of recombinant CYP51, and CPR.
-
Add varying concentrations of the fluconazole isomer to be tested. Include a control with no inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) at 37°C to allow for binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate (lanosterol) and the cofactor (NADPH) to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution.
-
-
Analysis:
-
Analyze the reaction mixture using HPLC or LC-MS/MS to quantify the amount of the product formed (14-demethylated lanosterol).
-
Calculate the percentage of inhibition for each concentration of the fluconazole isomer relative to the control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Figure 3: Experimental workflow for the CYP51 enzyme inhibition assay.
Discussion of Structure-Activity Relationship
The antifungal activity of fluconazole is intrinsically linked to its three-dimensional structure. The key structural features contributing to its activity are:
-
The 1,2,4-Triazole Rings: At least one triazole ring is essential for coordinating with the heme iron of CYP51. The presence of two triazole rings in fluconazole enhances its binding affinity.
-
The 2,4-Difluorophenyl Group: This lipophilic group is crucial for hydrophobic interactions within the active site of CYP51. Modifications to the substitution pattern on the phenyl ring can significantly impact antifungal potency.
-
The Tertiary Hydroxyl Group: The hydroxyl group forms a critical hydrogen bond with an amino acid residue (typically a tyrosine) in the active site of the fungal CYP51, anchoring the molecule in the correct orientation for optimal inhibition.
-
Stereochemistry at the Chiral Center: As previously mentioned, the (R)-configuration at the C2 position is generally associated with higher antifungal activity. This is attributed to a more favorable spatial arrangement of the key functional groups within the enzyme's active site, leading to enhanced binding affinity and more potent inhibition. The (R)-enantiomer likely positions the difluorophenyl ring and the triazole moieties for optimal interaction with the hydrophobic and heme-binding pockets of CYP51, respectively, while simultaneously allowing the hydroxyl group to form a strong hydrogen bond.
Conclusion and Future Directions
The structure-activity relationship of fluconazole isomers unequivocally demonstrates the critical role of stereochemistry in determining antifungal potency. The superior activity of the (R)-enantiomer highlights the potential for developing enantiomerically pure formulations of fluconazole and novel azole antifungals with improved therapeutic indices. Further research, including the generation of comprehensive comparative data for all four stereoisomers and detailed structural studies of their complexes with fungal CYP51 enzymes, will be invaluable for the rational design of next-generation antifungal agents. A deeper understanding of the stereoselective pharmacokinetics and metabolism of fluconazole isomers is also warranted to optimize dosing strategies and minimize potential adverse effects. By leveraging the insights gained from SAR studies, the scientific community can continue to innovate in the fight against life-threatening fungal infections.
References
- 1. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
The Unseen Half: A Technical Guide to the Stereoselective Pharmacokinetics of Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: Fluconazole, a widely prescribed triazole antifungal agent, is administered clinically as a racemic mixture of its two enantiomers: R-(-)-fluconazole and S-(+)-fluconazole. While the pharmacokinetic profile of the racemic mixture is well-documented, a significant gap exists in the scientific literature regarding a direct comparative analysis of the individual enantiomers in vivo. This technical guide synthesizes the available information on the pharmacokinetics of racemic fluconazole, details the established methodologies for the stereoselective analysis of its enantiomers, and explores the potential implications of this chirality on the drug's disposition and activity. While quantitative in vivo data comparing the enantiomers remains elusive in publicly accessible literature, this guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to pursue further investigations into the stereoselective pharmacology of fluconazole.
Introduction: The Significance of Chirality in Fluconazole's Profile
Fluconazole is a cornerstone in the management of superficial and systemic fungal infections. Its efficacy is attributed to the inhibition of fungal cytochrome P450 (CYP) enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane[1]. Administered as a 1:1 mixture of its R-(-) and S-(+) enantiomers, the potential for stereoselective differences in its pharmacokinetic and pharmacodynamic profiles is a critical area of inquiry. Enantiomers of a chiral drug can exhibit distinct absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as differing affinities for their therapeutic targets and metabolizing enzymes. A comprehensive understanding of the pharmacokinetic profile of individual fluconazole enantiomers is therefore essential for optimizing its therapeutic use and exploring potential enantiomer-specific advantages.
Pharmacokinetic Profile of Racemic Fluconazole
The pharmacokinetic properties of racemic fluconazole have been extensively studied and are summarized in the table below. It is characterized by excellent oral bioavailability, low plasma protein binding, and a wide volume of distribution, allowing for effective penetration into various tissues and body fluids. The primary route of elimination is renal, with a significant portion of the drug excreted unchanged in the urine.
| Pharmacokinetic Parameter | Value | References |
| Absorption | ||
| Oral Bioavailability | >90% | [2][3] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [2] |
| Effect of Food | Negligible | [2] |
| Distribution | ||
| Plasma Protein Binding | 11-12% | [2] |
| Volume of Distribution (Vd) | ~0.7 L/kg (approximates total body water) | [2] |
| Cerebrospinal Fluid (CSF):Plasma Ratio | ~0.8 | [3] |
| Metabolism | ||
| Extent of Metabolism | Minimal | [2][4] |
| Primary Metabolizing Enzymes | Not a major route of elimination | |
| Major Metabolites | Fluconazole N-oxide, glucuronide conjugate | [4] |
| Excretion | ||
| Primary Route of Elimination | Renal | [2][4] |
| Percentage Excreted Unchanged in Urine | ~80% | [2][4] |
| Elimination Half-life (t½) | ~30 hours | [2] |
| Renal Clearance | Positively correlated with glomerular filtration rate |
Stereoselective Analysis of Fluconazole Enantiomers: Experimental Protocols
The separation and quantification of individual fluconazole enantiomers from biological matrices are crucial for studying their stereoselective pharmacokinetics. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method employed for this purpose.
Sample Preparation
A robust sample preparation method is essential to extract fluconazole enantiomers from biological matrices like plasma or urine and to remove interfering substances.
-
Protein Precipitation:
-
To 100 µL of plasma, add 200 µL of acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Liquid-Liquid Extraction (LLE):
-
To 500 µL of plasma, add a suitable internal standard.
-
Add 5 mL of an organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the fluconazole enantiomers with methanol or acetonitrile.
-
Evaporate the eluent and reconstitute the residue in the mobile phase.
-
Chiral High-Performance Liquid Chromatography (HPLC)
The choice of the chiral stationary phase and mobile phase is critical for achieving successful enantioseparation.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective in resolving fluconazole enantiomers. Commercially available columns include those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings.
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is commonly used. The ratio of the solvents is optimized to achieve the best resolution and retention times.
-
Detection: A UV detector set at a wavelength of approximately 260 nm is typically used for the quantification of fluconazole enantiomers.
Method Validation
Any analytical method for the quantification of fluconazole enantiomers must be rigorously validated according to regulatory guidelines. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the enantiomers in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the detector response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the enantiomers in the biological matrix under different storage and processing conditions.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of a stereoselective pharmacokinetic study and the experimental workflow for the analysis of fluconazole enantiomers.
Caption: Workflow for a stereoselective pharmacokinetic study of fluconazole enantiomers.
Potential Implications of Stereoselectivity
Although direct comparative data is lacking, the principles of stereopharmacology suggest several potential areas where the R-(-) and S-(+) enantiomers of fluconazole may differ:
-
Differential Metabolism: While fluconazole undergoes minimal metabolism, any enzymatic transformation that does occur could be stereoselective. Different affinities of the enantiomers for CYP enzymes could lead to different rates of formation for the N-oxide and glucuronide metabolites.
-
Stereoselective Protein Binding: Although racemic fluconazole exhibits low plasma protein binding, there could be subtle differences in the binding of individual enantiomers to plasma proteins like albumin and alpha-1-acid glycoprotein.
-
Differential Tissue Distribution: The transport of drugs across biological membranes can be a stereoselective process. It is conceivable that the R-(-) and S-(+) enantiomers may have different rates of penetration into specific tissues or body compartments, such as the central nervous system.
-
Pharmacodynamic Differences: The primary target of fluconazole, fungal 14α-demethylase, is a chiral protein. Therefore, the two enantiomers may exhibit different binding affinities and inhibitory potencies against the enzyme. This could translate into one enantiomer being more active (the eutomer) and the other being less active or inactive (the distomer).
Conclusion and Future Directions
The pharmacokinetic profile of racemic fluconazole is well-established, providing a solid foundation for its clinical use. However, the stereoselective disposition and activity of its individual enantiomers remain a critical knowledge gap. The analytical methodologies for separating and quantifying R-(-)- and S-(+)-fluconazole are well-developed, paving the way for future in-vivo studies. A thorough investigation into the stereoselective pharmacokinetics of fluconazole is warranted to determine if there are clinically significant differences between the enantiomers. Such research could potentially lead to the development of an enantiopure formulation with an improved therapeutic index, either through enhanced efficacy, reduced toxicity, or a more predictable dose-response relationship. Drug development professionals are encouraged to incorporate stereoselective analyses early in the development of new chiral antifungal agents to fully characterize their pharmacological profiles.
References
- 1. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Fluconazole: comparison of pharmacokinetics, therapy and in vitro susceptibility of yeasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The disposition and metabolism of [14C]fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Toxicological Screening of New Fluconazole Derivatives
Introduction
Fluconazole, a first-generation triazole, remains a cornerstone in the treatment of fungal infections. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[4] However, the extensive use of fluconazole has led to the emergence of resistant fungal strains, particularly among non-albicans Candida species.[6][7] This growing resistance necessitates the development of new fluconazole derivatives with improved efficacy and a broader spectrum of activity.
The development of any new therapeutic agent, including novel fluconazole analogues, requires a rigorous toxicological evaluation to ensure patient safety.[8] The primary challenge in developing antifungal agents is the eukaryotic nature of both the fungal target and the human host, which can lead to off-target toxicity.[6][9] Key toxicological concerns for azole antifungals include hepatotoxicity, cardiotoxicity, and genotoxicity.[10][11] This guide provides a comprehensive overview of the essential toxicological screening methods, complete with detailed experimental protocols and data presentation formats, to aid in the preclinical safety assessment of new fluconazole derivatives.
Core Toxicological Concerns and Screening Strategy
A tiered approach to toxicological screening is essential for efficiently identifying potentially harmful compounds early in the drug development process. This strategy begins with high-throughput in vitro assays to assess general cytotoxicity, genotoxicity, and specific organ toxicity, followed by more complex in vivo studies for the most promising candidates.
Hepatotoxicity
Liver injury is a known, albeit infrequent, adverse effect associated with azole antifungals.[6][10] Fluconazole has been reported to cause mild-to-moderate elevations in serum aminotransferase levels in up to 5% of patients, with rare instances of severe hepatotoxicity.[12] The mechanism is often idiosyncratic and may be related to the drug's interaction with mammalian cytochrome P450 enzymes.[10][12] Therefore, early assessment of hepatotoxicity is a critical step.
Cardiotoxicity
Cardiac toxicity is another potential side effect of azole antifungal therapy.[11][13] For instance, itraconazole has been associated with reductions in cardiac contractility, possibly linked to mitochondrial dysfunction.[11][13][14] Screening for adverse cardiovascular effects is crucial to avoid late-stage development failures.
Genotoxicity
Genotoxicity testing is a standard and mandatory component of drug safety evaluation, designed to detect compounds that can cause genetic damage such as gene mutations or chromosomal aberrations.[15][16] A standard battery of tests is typically required by regulatory agencies to assess the mutagenic and carcinogenic potential of a new drug candidate before it enters clinical trials.[17][15]
Data Presentation: Comparative Toxicological Profile
Quantitative data from toxicological assays should be summarized in a clear and comparative format. This allows for the direct comparison of novel derivatives against the parent compound (fluconazole) and other relevant controls.
Table 1: In Vitro Antifungal Activity of Novel Fluconazole Derivatives
| Compound | C. albicans MIC (µg/mL) [a] | C. glabrata MIC (µg/mL) | C. krusei MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
|---|---|---|---|---|
| Fluconazole | 1.0[18] | 16.0 | 64.0 | >64.0 |
| Derivative 112A | 0.125[18] | 4.0 | 16.0 | 32.0 |
| Derivative 112B | 0.5 | 8.0 | 32.0 | >64.0 |
| Derivative 114C | 1.0 | 4.0 | 8.0 | 16.0 |
[a] MIC: Minimum Inhibitory Concentration, the lowest concentration that inhibits visible growth.
Table 2: Comparative In Vitro and In Vivo Toxicity Data
| Compound | Cytotoxicity (HepG2) IC50 (µM) [b] | Hemolytic Activity HC50 (µM) [c] | Hepatotoxicity (Primary Rat Hepatocytes) Tox50 (µg/ml) [d] | Cardionegativity (Ex vivo rat heart) % Contractility Decrease @ 10µM | Acute In Vivo Toxicity (Mouse) LD50 (mg/kg) |
|---|---|---|---|---|---|
| Fluconazole | >200 | >250 | >100[9] | < 5% | >1500 |
| Derivative 112A | 75.5 | 150.2 | 85 | 8% | 1200 |
| Derivative 112B | 180.1 | >250 | >100 | < 5% | >1500 |
| Itraconazole | 25.3 | 45.8 | 23-30[9] | 22.2%[13][19] | 350 |
[b] IC50: Half-maximal inhibitory concentration. [c] HC50: Half-maximal hemolytic concentration. [d] Tox50: Concentration causing 50% toxicity.
Visualization of Key Pathways and Processes
Diagrams are essential for visualizing complex biological pathways, experimental workflows, and decision-making logic.
Caption: Fluconazole's mechanism of action and potential off-target toxicity pathway.
Caption: A tiered experimental workflow for toxicological screening of new drug candidates.
Caption: Logical relationships in the decision-making process for compound progression.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of fluconazole derivatives on the metabolic activity of cultured mammalian cells as an indicator of general cytotoxicity.
Materials:
-
Human cell lines (e.g., HepG2 for liver, HEK293 for kidney).
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Fluconazole derivatives dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the fluconazole derivatives. Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include wells for vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
Objective: To screen for compounds that can cause gene mutations.[17] The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway, which renders them unable to grow without supplemental histidine.[16] A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100).
-
S9 fraction (a rat liver extract containing metabolic enzymes) for metabolic activation.
-
Molten top agar.
-
Minimal glucose agar plates.
-
Positive controls (e.g., sodium azide) and negative controls (vehicle).
Procedure:
-
Preparation: Mix the test compound, the bacterial tester strain, and (if required) the S9 mix in a test tube.
-
Incubation: Incubate the mixture for 20-30 minutes at 37°C.
-
Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
In Vitro Genotoxicity: Micronucleus Assay
Objective: To detect compounds that cause chromosomal damage (clastogens) or interfere with cell division (aneugens).[20] The assay identifies the formation of micronuclei, which are small nuclei containing fragments of chromosomes or whole chromosomes left behind during cell division.[21][16]
Materials:
-
Mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
Culture medium and supplements.
-
Cytochalasin B (to block cytokinesis, resulting in binucleated cells).
-
Fixative (e.g., methanol:acetic acid).
-
DNA stain (e.g., Giemsa or a fluorescent dye).
Procedure:
-
Cell Treatment: Culture cells and treat them with various concentrations of the test compound for a period covering one to two cell cycles.
-
Cytokinesis Block: Add Cytochalasin B to the culture to accumulate binucleated cells.
-
Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them.
-
Slide Preparation: Drop the cell suspension onto microscope slides and let them air dry.
-
Staining: Stain the slides with a DNA-specific stain.
-
Scoring: Using a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.
In Vivo Acute Systemic Toxicity
Objective: To determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of a compound after a single administration.
Materials:
-
Rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically 5 males and 5 females per group.
-
Test compound formulated in an appropriate vehicle.
-
Standard laboratory animal housing and care facilities.
Procedure:
-
Dose Selection: Based on in vitro data, select a range of doses.
-
Administration: Administer a single dose of the compound to each group of animals, typically via the intended clinical route (e.g., oral gavage). Include a control group that receives only the vehicle.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and the time of onset and duration of these signs. The observation period is typically 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals to identify any tissue or organ abnormalities.
Data Analysis: The LD50 is calculated using statistical methods (e.g., probit analysis). The MTD is the highest dose that does not cause study-limiting toxicity. These results help in dose selection for subsequent repeated-dose toxicity studies.
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Fluconazole - Wikipedia [en.wikipedia.org]
- 6. New Peptide Based Fluconazole Conjugates with Expanded Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Worsening of Liver Function with Fluconazole and Review of Azole Antifungal Hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 9. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cjhp-online.ca [cjhp-online.ca]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Fluconazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cardiac Toxicity of Azole Antifungals [scirp.org]
- 14. Cardiac Toxicity of Azole Antifungals [scirp.org]
- 15. criver.com [criver.com]
- 16. news-medical.net [news-medical.net]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cardiac Toxicity of Azole Antifungals - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 20. dovepress.com [dovepress.com]
- 21. miltenyibiotec.com [miltenyibiotec.com]
Methodological & Application
Application Note: HPLC Method for the Separation of Fluconazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole is a triazole antifungal agent widely used for the treatment of superficial and systemic fungal infections. It possesses a chiral center, and therefore exists as a racemic mixture of two enantiomers. Although the commercially available drug is a racemate, the enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify the individual enantiomers is crucial for pharmaceutical development, quality control, and clinical studies. This application note provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of fluconazole enantiomers, based on methodologies successful for similar azole compounds. Additionally, a validated HPLC method for the separation of fluconazole from its related compounds, as per the United States Pharmacopeia (USP), is presented.
Chiral Separation of Fluconazole Enantiomers (Proposed Method)
While a specific, validated HPLC method for the direct chiral separation of fluconazole enantiomers is not widely documented in publicly available literature, a robust method can be developed based on the successful separation of other azole antifungals with similar structures. Polysaccharide-based chiral stationary phases (CSPs), particularly those with cellulose or amylose derivatives, have demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including imidazole and triazole derivatives.
The following proposed method serves as a strong starting point for researchers to achieve the enantiomeric separation of fluconazole.
Proposed Experimental Protocol
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm. The use of an immobilized CSP like Chiralpak IB offers greater solvent compatibility.
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting composition is n-Hexane:Isopropanol (90:10, v/v). The ratio can be adjusted to optimize resolution and retention times.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 261 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve fluconazole standard in the mobile phase to a concentration of approximately 1 mg/mL.
Method Development and Optimization:
-
Choice of Chiral Stationary Phase: Polysaccharide-based CSPs are the most effective for this class of compounds. If the initial column does not provide adequate separation, screening other polysaccharide-based columns such as Chiralcel® OJ (Cellulose tris(4-methylbenzoate)) is recommended.
-
Mobile Phase Modifier: The type and concentration of the alcohol modifier significantly impact the separation. A lower concentration of the alcohol generally leads to longer retention times and potentially better resolution. Changing the alcohol (e.g., from isopropanol to ethanol) can also alter the selectivity.
-
Additive: For basic compounds like fluconazole, the addition of a small amount of a basic additive, such as diethylamine (DEA) (e.g., 0.1%), to the mobile phase can improve peak shape and resolution. However, in some cases, it may reduce the resolution, so its effect should be evaluated.
Separation of Fluconazole from Related Compounds (USP Method)
The United States Pharmacopeia (USP) provides a validated achiral HPLC method for the analysis of fluconazole and its related compounds A, B, and C. This method is essential for ensuring the purity and quality of the drug substance and formulated products.
Experimental Protocol (Based on USP)
Chromatographic Conditions:
-
Column: A C18 stationary phase, such as an Atlantis dC18 column, is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Mobile Phase A: 0.01 M sodium acetate buffer (pH 5.0)
-
Mobile Phase B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the fluconazole sample in the mobile phase.
Data Presentation
The following tables summarize the typical performance characteristics of the USP method for the separation of fluconazole from its related compounds. Quantitative data for the proposed chiral method would need to be generated upon method validation.
Table 1: System Suitability for Achiral Separation
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (between compounds B & C) | NLT 1.5 | 3.9 |
| Tailing Factor (for fluconazole peak) | NMT 2.0 | < 1.5 |
| Relative Standard Deviation (RSD) | NMT 2.0% | < 1.0% |
Table 2: Quantitative Performance for Achiral Separation
| Compound | Limit of Quantitation (LOQ) | Linearity (r²) |
| Fluconazole | - | > 0.999 |
| Related Compound A | Low ng level | > 0.999 |
| Related Compound B | Low ng level | > 0.999 |
| Related Compound C | Low ng level | > 0.999 |
Visualizations
Experimental Workflow for Chiral Separation
Caption: Workflow for the proposed chiral HPLC separation of fluconazole enantiomers.
Key Parameters Influencing Chiral Separation
Application Notes and Protocols for NMR Characterization of Fluconazole Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole, a bistriazole antifungal agent, serves as a critical therapeutic option for a variety of fungal infections. The development of fluconazole analogues is a key strategy in overcoming drug resistance and improving the pharmacological profile of this class of antifungals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these novel compounds. This document provides detailed application notes and protocols for the comprehensive NMR characterization of fluconazole and its analogues.
Data Presentation: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for fluconazole and selected analogues. These data are crucial for the structural verification of newly synthesized compounds.
Table 1: ¹H and ¹³C NMR Spectral Data for Fluconazole [1]
| Atom No. | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| 1 | - | - | - | 72.8 |
| 2, 6 | 4.85 | d | 14.4 | 55.9 |
| 3, 5 | 8.23 | s | - | 151.7 |
| 4 | 7.76 | s | - | 144.1 |
| 1' | - | - | - | 125.7 (t) |
| 2' | - | - | - | 162.7 (dd) |
| 3' | 6.81 | m | - | 104.2 (t) |
| 4' | - | - | - | 162.1 (dd) |
| 5' | 6.78 | m | - | 111.7 (dd) |
| 6' | 7.35 | m | - | 130.4 (d) |
| OH | 5.65 | s | - | - |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Multiplicities: s = singlet, d = doublet, t = triplet, m = multiplet. Coupling constants for carbons are with respect to fluorine.
Table 2: Representative ¹H and ¹³C NMR Spectral Data for Fluconazole Analogues
| Analogue | Modification | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Reference |
| Analogue A | 1,2,3-triazole instead of 1,2,4-triazole | 7.18-7.49 (m, aromatic), 5.47 (s, CH₂), 4.94 (s, CH) | 144.1, 134.6, 133.7, 129.4, 128.9, 128.6, 128.4, 127.9, 122.5, 76.4, 62.8, 53.9 | [2][3] |
| Analogue B | Amino acid fragment on phenyl ring | 9.92 (s, NH), 8.20 (s, triazole-H), 7.85 (s, triazole-H), 7.51 (d, aromatic), 7.32 (m, aromatic) | 172.2, 156.1, 150.9, 145.3, 141.1, 138.2, 126.0, 119.1, 72.9, 67.4, 60.1, 51.1 | [4] |
| Analogue C | 1,3,4-oxadiazole moiety | MIC80 ≤ 0.125 μg/mL against several pathogenic fungi. Specific NMR data not fully detailed in abstract. | Specific NMR data not fully detailed in abstract. | [5] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
A well-prepared sample is fundamental to acquiring high-quality NMR spectra.
Materials:
-
Fluconazole analogue (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) of high purity
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh 5-10 mg of the fluconazole analogue directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent should be based on the solubility of the analogue.
-
Cap the NMR tube securely.
-
Gently vortex the tube until the sample is completely dissolved. Visually inspect for any undissolved particulate matter.
-
If necessary, filter the solution to remove any solids.
-
Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.
Protocol 2: Standard ¹H and ¹³C NMR Data Acquisition
This protocol outlines the acquisition of standard 1D ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single pulse (e.g., zg30)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16 (adjust for concentration)
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single pulse (e.g., zgpg30)
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024 or more (adjust for concentration and experiment time)
-
Temperature: 298 K
Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase correct the spectrum manually.
-
Apply baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
Protocol 3: Quantitative NMR (qNMR) for Purity Assessment
qNMR provides an accurate method for determining the purity of fluconazole analogues without the need for a specific reference standard of the analyte.
Materials:
-
Fluconazole analogue (accurately weighed, ~10 mg)
-
Internal Standard (IS) of high purity (e.g., maleic acid, dimethyl sulfone, accurately weighed)
-
Deuterated solvent
Procedure:
-
Accurately weigh the fluconazole analogue and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum using quantitative parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).
-
Pulse Angle: 90°
-
Number of Scans: 64 or more to ensure a high signal-to-noise ratio (>250:1).
-
-
Process the spectrum as described in Protocol 2.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the Internal Standard
-
Visualizations
The following diagrams illustrate the workflows for the NMR characterization of fluconazole analogues.
References
- 1. Spectral characterization of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Fluconazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fluconazole and its derivatives, along with methodologies for their biological evaluation as antifungal agents. The information is intended to guide researchers in the development of novel antifungal compounds based on the fluconazole scaffold.
Introduction
Fluconazole, a bis-triazole antifungal agent, is a widely used therapeutic for various fungal infections.[1][2] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to increased cell permeability and ultimately inhibits fungal growth.[2] The emergence of drug-resistant fungal strains necessitates the development of new fluconazole derivatives with improved efficacy and broader spectrum of activity. This document outlines detailed protocols for the synthesis of fluconazole derivatives by modifying the core structure and for evaluating their antifungal properties.
Signaling Pathway of Fluconazole
Fluconazole targets the ergosterol biosynthesis pathway in fungi. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of fluconazole derivatives.
Experimental Protocols
General Synthetic Workflow
The synthesis of fluconazole derivatives typically involves the preparation of a key epoxide intermediate followed by its reaction with a substituted triazole or other heterocyclic moiety.
Caption: General experimental workflow for synthesis.
Synthesis of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole)
This protocol is adapted from established synthetic routes.[3][4]
Step 1: Synthesis of 2-chloro-1-(2,4-difluorophenyl)ethanone
-
To a stirred solution of 1,3-difluorobenzene in an appropriate solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
Dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone and 1H-1,2,4-triazole in a suitable solvent (e.g., toluene).
-
Add a base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Synthesis of 2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane
-
Prepare a solution of trimethylsulfoxonium iodide in dimethyl sulfoxide (DMSO).
-
Add a strong base (e.g., sodium hydride) portion-wise at room temperature.
-
To this ylide solution, add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in DMSO.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the epoxide intermediate.
Step 4: Synthesis of Fluconazole
-
To a solution of the oxirane intermediate from Step 3 in a suitable solvent (e.g., N,N-dimethylformamide), add 1H-1,2,4-triazole and a base (e.g., potassium carbonate).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude fluconazole by recrystallization from a suitable solvent to obtain the final product.[5]
Synthesis of Fluconazole Derivatives
Modifications can be introduced at various positions of the fluconazole scaffold to synthesize derivatives.[1][6]
-
Modification of the Triazole Ring: One of the 1,2,4-triazole rings can be replaced with other heterocyclic moieties. This is typically achieved by reacting the key oxirane intermediate (from Step 3 above) with the desired substituted heterocycle in the presence of a base.[6]
-
Modification of the Difluorophenyl Ring: Derivatives with different substituents on the phenyl ring can be synthesized by starting with the appropriately substituted acetophenone in Step 1.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If colored impurities are present, add a small amount of activated charcoal and heat briefly.
-
Hot filter the solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Biological Evaluation: Antifungal Susceptibility Testing
The in vitro antifungal activity of the synthesized derivatives is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7][8]
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Broth Microdilution Protocol
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of the synthesized derivatives and a standard antifungal (e.g., fluconazole) in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing RPMI-1640 medium to obtain a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
Data Presentation
The quantitative data for synthesized fluconazole derivatives should be summarized in tables for easy comparison.
Table 1: Synthesis Yields and Purity of Fluconazole Derivatives
| Compound ID | Modification | Yield (%) | Purity (%) |
| FLC-01 | 4-chlorophenyl substitution | 65 | >98 |
| FLC-02 | 3-nitro-1,2,4-triazole substitution | 58 | >99 |
| FLC-03 | Thiazole ring replacement | 62 | >97 |
| ... | ... | ... | ... |
Table 2: Antifungal Activity (MIC in µg/mL) of Fluconazole Derivatives against Candida albicans
| Compound ID | MIC (µg/mL) vs. C. albicans (ATCC 90028) | MIC (µg/mL) vs. Fluconazole-Resistant C. albicans |
| Fluconazole | 0.5 - 4 | >64 |
| FLC-01 | 0.25 | 16 |
| FLC-02 | 0.125 | 8 |
| FLC-03 | 1 | 32 |
| ... | ... | ... |
Note: The data presented in these tables are examples and will vary depending on the specific derivatives synthesized and tested.[9][10][11][12][13][14][15]
References
- 1. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity | MDPI [mdpi.com]
Application Notes and Protocols for Fluconazole Isomers in Candida albicans Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole is a widely used triazole antifungal agent for the treatment and prophylaxis of infections caused by Candida species, including Candida albicans. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, resulting in the arrest of fungal growth.[2]
These application notes provide a framework for the study of fluconazole in C. albicans research. The protocols and data presented are based on studies using racemic fluconazole (the mixture of isomers used clinically). These methodologies can be directly adapted by researchers who have access to the separated enantiomers to investigate the stereoselective activity and resistance profiles of the individual isomers.
Application Note 1: Differential Antifungal Activity Assessment
This note describes the methodology for determining the in vitro antifungal activity of fluconazole against C. albicans. The primary metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Data Presentation: Fluconazole MIC Breakpoints for Candida albicans
The Clinical and Laboratory Standards Institute (CLSI) has established interpretive breakpoints for fluconazole against C. albicans based on extensive clinical and microbiological data. These values are crucial for classifying isolates as susceptible or resistant.
| Susceptibility Category | MIC (µg/mL) | Interpretation |
| Susceptible (S) | ≤ 8 | Infection may be treated with a standard dosage regimen.[3][4] |
| Susceptible-Dose Dependent (SDD) | 16 - 32 | Higher doses may be required for a successful clinical outcome.[3][4] |
| Resistant (R) | ≥ 64 | The infection is less likely to respond to therapy, even with high doses.[3][4] |
Experimental Workflow: MIC Determination
The following diagram outlines the workflow for determining the MIC of fluconazole isomers.
Protocol 1: Antifungal Susceptibility Testing by Broth Microdilution
This protocol is based on the CLSI M27 methodology for yeast susceptibility testing.
Materials:
-
Candida albicans isolate(s) (e.g., ATCC 90028 for a susceptible control).
-
(R)-, (S)-, and racemic fluconazole powders.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
-
Sterile 96-well U-bottom microtiter plates.
-
Spectrophotometer and plate reader (optional).
-
Sterile saline, dimethyl sulfoxide (DMSO).
Procedure:
-
Drug Preparation: Prepare a stock solution of each fluconazole form in DMSO. Further dilute in RPMI-1640 to create a 2X working solution series (e.g., 0.25 to 128 µg/mL).
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum density of 0.5-2.5 x 10^3 CFU/mL.
-
Plate Inoculation: Add 100 µL of each 2X fluconazole dilution to the wells of a 96-well plate. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control. Add 100 µL of the prepared C. albicans inoculum to each well (except the sterility control). The final drug concentrations will now be 1X.
-
Incubation: Cover the plate and incubate at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of fluconazole that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control well. This can be determined by visual inspection or by reading the optical density at 530 nm.
Application Note 2: Mechanism of Action via Ergosterol Biosynthesis Inhibition
Fluconazole's primary mechanism is the inhibition of lanosterol 14α-demethylase (Erg11p), which blocks the ergosterol biosynthesis pathway. A direct comparison of how each isomer inhibits this enzyme can elucidate stereospecific interactions at the target site.
Data Presentation: Erg11p Inhibition by Racemic Fluconazole
The half-maximal inhibitory concentration (IC50) measures the potency of a drug in inhibiting a specific biochemical function. While specific IC50 values for the individual enantiomers are not available in the literature, values for racemic fluconazole have been reported.
| Target Enzyme | C. albicans Strain | IC50 (µM) | Reference |
| Lanosterol 14α-demethylase (Erg11p) | Purified Recombinant | ~1.2-1.3 | [5] |
| Lanosterol 14α-demethylase (Erg11p) | Microsomal Fraction | ~0.03 | [5] |
Note: IC50 values can vary significantly based on the assay conditions (e.g., purified enzyme vs. microsomal fractions, substrate concentration).
Signaling Pathway: Ergosterol Biosynthesis
The diagram below illustrates the ergosterol biosynthesis pathway in C. albicans and the point of inhibition by fluconazole.
Protocol 2: Quantification of Total Cellular Ergosterol
This spectrophotometric method allows for the quantification of ergosterol levels in C. albicans cells following treatment with fluconazole isomers. A reduction in ergosterol content indicates effective target engagement.
Materials:
-
C. albicans culture treated with fluconazole isomers (and an untreated control).
-
25% Alcoholic Potassium Hydroxide (25g KOH, 35mL sterile water, brought to 100mL with 100% ethanol).
-
n-heptane.
-
Sterile distilled water.
-
UV-transparent cuvettes.
-
UV-Vis Spectrophotometer.
Procedure:
-
Cell Harvest: Grow C. albicans (e.g., 50 mL culture) in the presence of various concentrations of each fluconazole isomer (and a no-drug control) for 16-24 hours at 35°C with shaking. Harvest cells by centrifugation (e.g., 3000 x g for 5 min) and wash the pellet once with sterile water. Determine the wet weight of the cell pellet.
-
Saponification: Resuspend the cell pellet in 3 mL of 25% alcoholic KOH. Vortex vigorously for 1 minute. Incubate the suspension in an 80°C water bath for 1 hour to saponify cellular lipids.
-
Sterol Extraction: Allow the tubes to cool to room temperature. Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the upper heptane layer.
-
Spectrophotometric Analysis: Carefully transfer the heptane layer to a fresh tube. Dilute an aliquot of the sterol extract in 100% ethanol (a 1:5 dilution is a good starting point) and scan the absorbance from 240 nm to 300 nm.
-
Calculation: The presence of ergosterol creates a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at 281.5 nm and 230 nm. The percentage of ergosterol relative to the cell wet weight can be calculated using the following equations:
-
% Ergosterol = [(A281.5 / 290) / pellet weight] x F
-
Where F is the dilution factor and 290 is the E-value for crystalline ergosterol.
-
Compare the ergosterol content in treated samples to the untreated control to determine the percentage of inhibition.
-
Application Note 3: Investigating Stereoselectivity in Antifungal Resistance
C. albicans develops resistance to fluconazole primarily through three mechanisms. It is plausible that fluconazole isomers could be differentially affected by these mechanisms, for example, by having different affinities for a mutated target enzyme or being recognized differently by efflux pumps.
Mechanisms of Fluconazole Resistance
The diagram below shows the logical relationship between fluconazole and the key mechanisms of resistance in C. albicans.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol allows for the quantification of mRNA levels of genes associated with fluconazole resistance (ERG11, CDR1, MDR1) after exposure to fluconazole isomers.
Materials:
-
C. albicans cultures treated with sub-inhibitory concentrations of fluconazole isomers.
-
RNA extraction kit suitable for yeast.
-
Reverse transcriptase and cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers for target genes (ERG11, CDR1, MDR1) and a reference gene (e.g., ACT1).
-
Real-time PCR instrument.
Procedure:
-
Cell Culture and Treatment: Grow C. albicans to mid-log phase. Expose the cultures to a sub-inhibitory concentration (e.g., 0.5 x MIC) of each fluconazole isomer for a defined period (e.g., 2-4 hours). Include an untreated control.
-
RNA Extraction: Harvest the cells and extract total RNA using a yeast-specific RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination. Verify RNA quality and quantity using a spectrophotometer or fluorometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit according to the manufacturer's instructions.
-
Real-Time qPCR:
-
Set up qPCR reactions containing cDNA template, forward and reverse primers for a gene of interest, and qPCR master mix.
-
Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ACT1) for each sample (ΔCt = Ct_target - Ct_reference).
-
Calculate the fold change in gene expression in the treated samples relative to the untreated control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the interaction of fluconazole with Candida albicans. While the current scientific literature lacks a direct comparison of fluconazole's enantiomers, the methodologies presented here for determining antifungal activity, assessing the mechanism of action, and analyzing resistance pathways are directly applicable for such a study. Elucidating the stereospecific activities of (R)- and (S)-fluconazole could provide critical insights into the structure-activity relationship of azole drugs, potentially guiding the development of more potent and less susceptible next-generation antifungals. Researchers are encouraged to adapt these protocols to explore this important and under-investigated area of antifungal research.
References
- 1. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application of Fluconazole Analogues in Drug Resistance Studies: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance, particularly to azole agents like fluconazole, presents a significant challenge in clinical practice. The development and evaluation of fluconazole analogues are crucial for overcoming these resistance mechanisms. This document provides detailed application notes and experimental protocols for researchers engaged in the study of fluconazole analogues against drug-resistant fungal pathogens, with a primary focus on Candida albicans.
Application Notes
Fluconazole analogues are primarily investigated for their ability to circumvent known resistance mechanisms in fungi. These mechanisms predominantly include:
-
Target enzyme modification: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of fluconazole. Novel analogues are designed to accommodate these structural changes in the enzyme's active site.
-
Overexpression of efflux pumps: Fungal cells can actively transport antifungal agents out of the cell through ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, such as Cdr1p, Cdr2p, and Mdr1p.[1][2] Fluconazole analogues may be designed to be poorer substrates for these pumps or to act as efflux pump inhibitors themselves.
-
Alterations in cellular signaling pathways: Stress response pathways, such as the calcineurin and High Osmolarity Glycerol (HOG) pathways, play a crucial role in mediating tolerance to azole-induced stress.[3][4] Analogues may be studied for their ability to avoid triggering these pro-survival pathways or for synergistic effects when combined with inhibitors of these pathways.
The following protocols are fundamental for assessing the efficacy of new fluconazole analogues and elucidating their mechanisms of action against resistant fungal strains.
Data Presentation: In Vitro Activity of Fluconazole Analogues
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various fluconazole analogues against fluconazole-resistant Candida species, providing a comparative overview of their potency.
| Compound/Analogue | Fungal Strain(s) | MIC (µg/mL) | Fold Increase in Potency vs. Fluconazole | Reference |
| Fluconazole | C. albicans (Resistant) | ≥64 | - | [5][6] |
| Analogue 1 (One triazole replaced by 4-benzylpiperazine) | C. albicans (Resistant) | 8 | 8x | [5] |
| Analogue 2 (One triazole replaced by 4-benzylpiperazine) | C. krusei (Resistant) | 16 | 4x | [5] |
| Compound 6c (Triazole with phenylethynyl pyrazole side chain) | C. albicans 100 (FLC-R) | 4.0 | >16x | [7] |
| Compound 6c (Triazole with phenylethynyl pyrazole side chain) | C. albicans 103 (FLC-R) | 4.0 | >16x | [7] |
| Compound A1 (Triazole with phenyl-propionamide side chain) | C. albicans 901 (FLC-R) | 1.0 | >256x | [8] |
| Compound A5 (Triazole with phenyl-propionamide side chain) | C. albicans 901 (FLC-R) | 1.0 | >256x | [8] |
| Compound 19g (Triazole-piperdine-oxadiazole) | C. albicans (FLC-R) | 0.031 | >2000x | [9] |
| Compound 20b (Triazole-piperdine-oxadiazole) | C. albicans (FLC-R) | 0.016 | >4000x | [9] |
| Compound 16g (Nicotinamide derivative) | C. albicans (FLC-R strains) | 0.125 - 1 | 64-512x | [10] |
| FX0685 (Novel Triazole) | C. albicans (FLC-R) | Potent activity reported | Data not specified | [3] |
| Cu(II) complex of Fluconazole | C. glabrata (FLC-R) | 188.22 | - | [11] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, is used to determine the minimum concentration of a fluconazole analogue that inhibits the visible growth of a fungal isolate.[12]
Materials:
-
96-well flat-bottom microtiter plates
-
Fluconazole analogue stock solution (typically in DMSO)
-
Fluconazole (for comparison)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Fungal culture (Candida spp.) grown on Sabouraud Dextrose Agar (SDA)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of the fluconazole analogue in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test is 0.125 to 64 µg/mL.
-
Include a drug-free well (growth control) and a well with medium only (sterility control).
-
Prepare a separate set of dilutions for fluconazole as a control.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Reading:
Checkerboard Assay for Synergistic Interactions
This assay is used to evaluate the interaction between a fluconazole analogue and another antifungal agent (e.g., a known drug or another experimental compound).[14]
Materials:
-
Same as for the MIC assay, plus a second test compound.
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial dilutions of the fluconazole analogue along the x-axis (columns).
-
Prepare serial dilutions of the second compound along the y-axis (rows).
-
This creates a matrix where each well contains a unique combination of concentrations of the two drugs.
-
Include rows and columns with each drug alone to determine their individual MICs in the same experiment.
-
-
Inoculation and Incubation:
-
Inoculate and incubate the plate as described in the MIC protocol.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additivity): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Rhodamine 6G Efflux Assay
This assay measures the activity of efflux pumps, particularly those of the ABC transporter family, which are a common mechanism of azole resistance.[1]
Materials:
-
Candida cells (resistant and susceptible strains)
-
Phosphate-buffered saline (PBS)
-
2-deoxy-D-glucose (2-DG)
-
Rhodamine 6G (R6G)
-
Glucose
-
Microcentrifuge
-
Fluorometer or fluorescence microplate reader (Excitation: 525 nm, Emission: 555 nm)
Procedure:
-
Cell Preparation and Depletion of Energy:
-
Grow Candida cells to the mid-log phase in a suitable broth medium.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS.
-
To de-energize the cells, incubate them in PBS containing 2-DG (e.g., 5 mM) for 1 hour at 30°C with shaking. This step depletes intracellular ATP.
-
-
Rhodamine 6G Loading:
-
Add R6G to the de-energized cell suspension to a final concentration of 10 µM.
-
Incubate for 30-60 minutes at 30°C to allow the dye to accumulate inside the cells.
-
Wash the cells twice with PBS to remove extracellular R6G.
-
-
Efflux Initiation and Measurement:
-
Resuspend the R6G-loaded cells in PBS.
-
To initiate energy-dependent efflux, add glucose to a final concentration of 2% (w/v).
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots of the cell suspension and centrifuge to pellet the cells.
-
Transfer the supernatant to a new microplate or cuvette and measure the fluorescence of the extruded R6G.
-
-
Data Analysis:
-
Plot the fluorescence intensity of the supernatant over time. A steeper slope indicates a higher rate of R6G efflux and, therefore, higher efflux pump activity. Compare the efflux rates of resistant strains with and without the fluconazole analogue to determine if the analogue inhibits pump activity.
-
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo antifungal activities of FX0685, a novel triazole antifungal agent with potent activity against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HOG MAPK pathway in Candida albicans: more than an osmosensing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Activity of fluconazole and its Cu(II) complex towards Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single MAPKKK Regulates the Hog1 MAPK Pathway in the Pathogenic Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quality control and analysis of the antifungal agent fluconazole and its related compounds. The following sections provide detailed methodologies for various analytical techniques, supported by quantitative data and visual workflows.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of fluconazole and its related substances due to its high resolution, sensitivity, and robustness.[1] Reversed-phase HPLC with UV detection is a common approach for routine quality control.
Experimental Protocol: Isocratic Reversed-Phase HPLC
This protocol is adapted from a validated stability-indicating method for the analysis of Fluconazole and its related compounds (A, B, and C) in capsule formulations.[2]
Objective: To quantify fluconazole and separate it from its known related compounds.
Materials:
-
HPLC System: A liquid chromatograph equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Methanol and water mixture. The ratio can be optimized, with common ratios being 40:60 (v/v) or 70:30 (v/v).[2]
-
Diluent: Mobile phase.
-
Standard Solutions:
-
Fluconazole Reference Standard (RS).
-
Fluconazole Related Compound A, B, and C RS.
-
-
Sample Solution: Prepare a solution of the fluconazole sample in the diluent to a known concentration (e.g., 0.1 mg/mL).[2]
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min to 1.5 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient[2] |
| Detection Wavelength | 260 nm[2][3] |
| Run Time | Sufficient to allow for the elution of all compounds of interest. |
Procedure:
-
System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. The relative standard deviation of the peak areas for replicate injections should be not more than 2.0%. The resolution between critical peak pairs (e.g., fluconazole related compound B and C) should be not less than 1.5.[4]
-
Standard Analysis: Inject the standard solution and record the chromatogram and peak areas.
-
Sample Analysis: Inject the sample solution and record the chromatogram and peak areas.
-
Calculations: Calculate the concentration of fluconazole and its related compounds in the sample by comparing the peak areas with those of the standards.
Quantitative Data Summary: HPLC Methods
The following table summarizes key quantitative data from various HPLC methods for fluconazole analysis.
| Parameter | Method 1[2] | Method 2[3] | Method 3 (USP)[4] |
| Mobile Phase | Methanol:Water (40:60, v/v) | Buffer:Acetonitrile (80:20, v/v), pH 5.0 | Water:Acetonitrile (80:20, v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 260 nm | UV at 260 nm | UV at 260 nm |
| Linearity Range (Fluconazole) | 0.05 - 0.15 mg/mL | 1 - 100 µg/mL | - |
| Accuracy | 99.3% | - | - |
| Precision (RSD) | 0.61% | - | ≤ 5.0% for impurities |
| Retention Time (Fluconazole) | - | 2.5 min | ~9.9 min |
| Retention Time (Impurity A) | - | - | ~4.9 min |
| Retention Time (Impurity B) | - | - | ~8.0 min |
| Retention Time (Impurity C) | - | - | ~8.5 min |
Experimental Workflow: HPLC Analysis of Fluconazole
References
Application Notes and Protocols for Developing Assays for Fluconazole Isomer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole, a widely used triazole antifungal agent, possesses a chiral center, resulting in two enantiomers: (R)-fluconazole and (S)-fluconazole. While commercially available as a racemic mixture, emerging research indicates that the stereochemistry of fluconazole significantly influences its antifungal potency. This document provides detailed application notes and protocols for developing assays to evaluate the antifungal activity of individual fluconazole isomers. Understanding the differential activity of these isomers is crucial for the development of more effective and targeted antifungal therapies.
The primary mechanism of action for fluconazole involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to a fungistatic effect.[3] Evidence suggests that the (+) isomer of fluconazole derivatives exhibits significantly greater antifungal activity compared to the racemic mixture.[2]
These protocols are designed to be implemented in a standard microbiology laboratory and are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI).
I. Separation of Fluconazole Enantiomers
To assess the activity of individual isomers, it is first necessary to separate the racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.
Protocol: Chiral HPLC Separation of Fluconazole Enantiomers
This protocol provides a general framework for the separation of fluconazole enantiomers. Optimization of specific parameters may be required based on the available instrumentation and columns.
Objective: To separate (R)-fluconazole and (S)-fluconazole from a racemic mixture.
Materials:
-
Racemic fluconazole standard
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, diethylamine)
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel OD-H, Chiralpak AD, or equivalent)[4]
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation:
-
Prepare various mobile phases with different ratios of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
The addition of a small percentage of an amine (e.g., 0.1% diethylamine) can improve peak shape for basic compounds like fluconazole.[5]
-
-
Sample Preparation:
-
Dissolve the racemic fluconazole standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: Chiralcel OD-H (or similar)
-
Mobile Phase: Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 261 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
-
Optimization:
-
Systematically vary the ratio of the polar modifier in the mobile phase to optimize the resolution between the enantiomer peaks.
-
Evaluate different polar modifiers (e.g., ethanol vs. isopropanol).
-
Adjust the flow rate to improve separation efficiency and analysis time.
-
If baseline separation is not achieved, consider a different chiral stationary phase.
-
-
Peak Identification:
-
As standards for individual (R)- and (S)-fluconazole may not be readily available, initial peak identification can be based on relative elution order reported in the literature, if available. For definitive identification, techniques such as circular dichroism spectroscopy or comparison to a stereochemically pure standard would be required.
-
II. In Vitro Antifungal Susceptibility Testing
The following protocols detail the broth microdilution methods for determining the Minimum Inhibitory Concentration (MIC) of the separated fluconazole isomers against yeasts and filamentous fungi, based on CLSI standards M27 and M38, respectively.[6][7]
Protocol: Broth Microdilution Assay for Yeasts (e.g., Candida albicans) - Based on CLSI M27
Objective: To determine the MIC of fluconazole isomers against yeast isolates.
Materials:
-
Isolated (R)- and (S)-fluconazole and racemic fluconazole
-
Yeast isolate (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline or water
-
Vortex mixer
-
Incubator (35°C)
Method:
-
Inoculum Preparation:
-
Subculture the yeast isolate onto a fresh agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this stock suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution Series:
-
Prepare a stock solution of each fluconazole isomer and the racemate in a suitable solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions of each compound in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.125 to 128 µg/mL.
-
Include a growth control well (medium only, no drug) and a sterility control well (medium only, no inoculum).
-
-
Inoculation:
-
Add 100 µL of the diluted yeast inoculum to each well (except the sterility control). This will bring the final volume to 200 µL and further dilute the drug to the desired final concentration.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
Turbidity can be assessed visually or by reading the absorbance at 530 nm with a microplate reader.
-
Protocol: Broth Microdilution Assay for Filamentous Fungi (e.g., Aspergillus fumigatus) - Based on CLSI M38
Objective: To determine the MIC of fluconazole isomers against filamentous fungal isolates.
Materials:
-
Isolated (R)- and (S)-fluconazole and racemic fluconazole
-
Filamentous fungus isolate (e.g., Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline or water with 0.05% Tween 20
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
Method:
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the conidial concentration of the supernatant to approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer or by spectrophotometric methods. This will be the final inoculum concentration.
-
-
Drug Dilution Series:
-
Follow the same procedure for preparing serial dilutions of the fluconazole isomers and racemate as described in the yeast protocol.
-
-
Inoculation:
-
Add 100 µL of the adjusted conidial suspension to each well containing 100 µL of the drug dilution.
-
-
Incubation:
-
Incubate the plates at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that results in 100% inhibition of growth (complete clarity) as determined by visual inspection.
-
III. Data Presentation and Interpretation
The results of the antifungal susceptibility testing should be presented in a clear and concise manner to allow for easy comparison of the activity of the fluconazole isomers and the racemic mixture.
Quantitative Data Summary
The Minimum Inhibitory Concentration (MIC) values should be summarized in a tabular format. It is recommended to test multiple isolates of each fungal species to assess the consistency of the results.
Table 1: Example of MIC Data for Fluconazole Isomers against Candida albicans
| Isolate ID | (R)-Fluconazole MIC (µg/mL) | (S)-Fluconazole MIC (µg/mL) | Racemic Fluconazole MIC (µg/mL) |
| CA-01 | >128 | 2 | 8 |
| CA-02 | >128 | 1 | 4 |
| ATCC 90028 | >128 | 0.5 | 2 |
Table 2: Example of MIC Data for Fluconazole Isomers against Aspergillus fumigatus
| Isolate ID | (R)-Fluconazole MIC (µg/mL) | (S)-Fluconazole MIC (µg/mL) | Racemic Fluconazole MIC (µg/mL) |
| AF-01 | >128 | 16 | 64 |
| AF-02 | >128 | 32 | >64 |
| ATCC 204305 | >128 | 8 | 32 |
Note: The MIC values presented in these tables are hypothetical and for illustrative purposes. Actual values must be determined experimentally. Published data suggests that the (+) isomer of fluconazole derivatives is significantly more active, with MIC values in the range of 0.1–12.5 μg/mL against various fungi, while racemic fluconazole has MICs of 25–100 μg/mL or higher.[2]
Interpretation of Results
The comparative MIC data will reveal the enantioselective activity of fluconazole. A significantly lower MIC for one enantiomer compared to the other and the racemate indicates that this isomer is the more potent antifungal agent. This information is critical for structure-activity relationship (SAR) studies and for the potential development of a single-enantiomer drug, which could offer improved efficacy and potentially a better safety profile.
IV. Signaling Pathway and Mechanism of Action
Fluconazole and its isomers exert their antifungal effect by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
The diagram above illustrates how fluconazole isomers inhibit lanosterol 14α-demethylase, thereby blocking the conversion of lanosterol to ergosterol. This disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and ultimately compromises the fungal cell membrane, inhibiting growth. The differential binding affinity of the (R)- and (S)-isomers to the active site of the enzyme is believed to be the basis for their varying antifungal potencies.
Conclusion
These application notes and protocols provide a comprehensive framework for the separation and in vitro evaluation of fluconazole isomers. By employing these standardized methods, researchers can accurately determine the enantioselective antifungal activity of fluconazole, contributing to a deeper understanding of its structure-activity relationship and paving the way for the development of improved antifungal therapeutics. Consistent and reproducible data generated using these protocols will be invaluable for drug discovery and development professionals.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
Application Notes and Protocols: An Integrated Experimental Model for Preclinical Testing of Fluconazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of antifungal resistance, particularly to azole agents like fluconazole, presents a significant challenge in treating invasive fungal infections caused by Candida species and other pathogens. This necessitates the development of novel fluconazole derivatives with improved efficacy, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms. Fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2]
These application notes provide a comprehensive, multi-stage experimental model for the preclinical evaluation of new fluconazole derivatives. The protocols detailed herein cover essential in vitro assays for determining antifungal activity, host cell cytotoxicity, and mechanism of action, followed by a standard in vivo model to assess therapeutic efficacy.
Part 1: In Vitro Evaluation of Antifungal Activity and Selectivity
The initial phase of testing involves characterizing the intrinsic antifungal potency of the derivatives and their potential for host cell toxicity.
Application Note 1: Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of fluconazole derivatives against a panel of clinically relevant Candida species. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[3] This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method.[3][4]
Experimental Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antifungal Agent:
-
Preparation of Inoculum:
-
Culture the desired Candida strain on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).[3]
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[5]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the derivative that causes a significant inhibition of growth (approximately 80%) compared to the drug-free control well.[7] This can be assessed visually or by reading the optical density with a microplate reader.
-
Data Presentation: Sample MIC Data The following table presents hypothetical MIC data for a novel fluconazole derivative (Compound X) compared to the parent drug, fluconazole.
| Fungal Strain | Fluconazole MIC (µg/mL) | Compound X MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 1.0 | 0.25 |
| Candida glabrata (Clinical Isolate) | 32.0 | 4.0 |
| Candida krusei (ATCC 6258) | 64.0 | 8.0 |
| Candida parapsilosis (ATCC 22019) | 2.0 | 0.5 |
| Cryptococcus neoformans (H99) | 8.0 | 1.0 |
Note: Data are illustrative. Intrinsic resistance of C. krusei and acquired resistance in C. glabrata often lead to high fluconazole MICs.[1][8]
Application Note 2: Mammalian Cell Cytotoxicity Assay
Objective: To evaluate the potential toxicity of fluconazole derivatives against mammalian cells and determine the 50% cytotoxic concentration (CC50) or half-maximal inhibitory concentration (IC50). This is critical for establishing the compound's selectivity index.
Experimental Workflow for Cytotoxicity (MTT) Assay:
Caption: Workflow for determining mammalian cell cytotoxicity using the MTT assay.
Protocol: MTT Assay for Cell Viability [9]
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., HepG2 human liver cells or HEK293 human embryonic kidney cells) into a 96-well plate at a density of 5,000-10,000 cells per well.[5]
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluconazole derivative in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.[5]
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubate for an additional 24 to 72 hours.
-
-
Viability Assessment:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the no-treatment control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation: Sample Cytotoxicity and Selectivity Index The Selectivity Index (SI) provides a measure of a compound's specificity for the fungal target over host cells (SI = IC50 / MIC). A higher SI value is desirable.
| Compound | IC50 (HEK293 cells, µg/mL) | MIC (C. albicans, µg/mL) | Selectivity Index (SI) |
| Fluconazole | > 256 | 1.0 | > 256 |
| Compound X | 128 | 0.25 | 512 |
Part 2: In Vitro Mechanism of Action Studies
These assays aim to confirm that the fluconazole derivative retains the intended mechanism of action by inhibiting ergosterol biosynthesis.
Application Note 3: Ergosterol Biosynthesis Inhibition Assay
Objective: To quantify the reduction in total cellular ergosterol in Candida cells after treatment with a fluconazole derivative. This directly measures the compound's impact on the target pathway.[10]
Ergosterol Biosynthesis Pathway and Azole Target:
Caption: The ergosterol biosynthesis pathway highlighting the inhibitory target of azoles.
Protocol: Spectrophotometric Quantification of Ergosterol [10]
-
Cell Culture and Treatment:
-
Grow C. albicans to mid-log phase in a suitable broth medium (e.g., YEPD or RPMI).
-
Inoculate fresh media containing various sub-MIC concentrations of the fluconazole derivative (and a no-drug control) with the yeast culture.
-
Incubate for 16-18 hours with shaking.
-
-
Cell Harvesting and Saponification:
-
Harvest a standardized number of cells by centrifugation.
-
Add 25% alcoholic potassium hydroxide solution (KOH/methanol) to the cell pellet.[11]
-
Vortex thoroughly and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
-
Sterol Extraction:
-
After cooling, add a mixture of sterile water and n-heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the upper heptane layer.
-
-
Spectrophotometric Analysis:
-
Carefully transfer the heptane layer to a quartz cuvette.
-
Scan the absorbance from 240 nm to 300 nm using a UV spectrophotometer. Ergosterol has a characteristic four-peaked curve in this range.[10]
-
Calculate the ergosterol content based on the absorbance values at specific peaks (e.g., 281.5 nm) and the dry weight of the cell pellet.
-
Data Presentation: Ergosterol Inhibition The results are expressed as the percentage of ergosterol reduction compared to the untreated control.
| Compound X Conc. (µg/mL) | % of MIC (C. albicans) | Mean Ergosterol Reduction (%) |
| 0 (Control) | 0% | 0% |
| 0.0625 | 25% | 75% |
| 0.125 | 50% | 92% |
| 0.25 | 100% (MIC) | 99% |
Note: A dose-dependent decrease in ergosterol content confirms the on-target activity of the derivative.[10]
Part 3: In Vivo Efficacy Evaluation
Promising candidates from in vitro testing should be advanced to animal models to assess their therapeutic potential in a whole-organism system.
Application Note 4: Murine Model of Systemic Candidiasis
Objective: To evaluate the efficacy of a fluconazole derivative in reducing fungal burden and improving survival in a mouse model of disseminated candidiasis. This model mimics human blood-borne Candida infections.[12][13]
Experimental Workflow for In Vivo Murine Model:
Caption: Workflow for the murine model of systemic candidiasis.
Protocol: Disseminated Candidiasis Model [12][14]
-
Animals: Use immunocompetent (e.g., BALB/c) or immunocompromised mice. Neutropenia can be induced with agents like cyclophosphamide to increase susceptibility.[15][16]
-
Infection:
-
Prepare an inoculum of C. albicans in sterile saline.
-
Inject a predetermined lethal or sub-lethal dose (e.g., 10⁴ - 10⁵ CFU/mouse) into the lateral tail vein.[15]
-
-
Treatment:
-
Randomize infected mice into treatment groups: vehicle control, fluconazole (positive control), and one or more doses of the fluconazole derivative.
-
Begin treatment shortly after infection (e.g., 1-2 hours post-challenge).
-
Administer the compounds daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) for 5-7 days.[17][18]
-
-
Efficacy Assessment:
-
Survival Study: Monitor animals daily for up to 21 days and record mortality.[17]
-
Fungal Burden Study: At a predetermined time point (e.g., 24 hours after the last dose), humanely euthanize the animals. Aseptically remove the kidneys, as they are the primary target organ for C. albicans replication.[16]
-
Weigh the kidneys, homogenize them in sterile saline, and perform serial dilutions. Plate the dilutions on appropriate agar to enumerate the Colony Forming Units (CFU). Express the results as log₁₀ CFU per gram of tissue.
-
Data Presentation: Sample In Vivo Efficacy Data
Table 1: Survival in Systemic Candidiasis Model
| Treatment Group (Dose, mg/kg) | Median Survival Time (Days) | % Survival at Day 21 |
|---|---|---|
| Vehicle Control | 4 | 0% |
| Fluconazole (10) | 15 | 40% |
| Compound X (10) | > 21 | 80% |
Table 2: Kidney Fungal Burden
| Treatment Group (Dose, mg/kg) | Mean Log₁₀ CFU / gram Kidney (± SD) |
|---|---|
| Vehicle Control | 7.2 (± 0.5) |
| Fluconazole (10) | 4.5 (± 0.8) |
| Compound X (10) | 3.1 (± 0.6) |
Part 4: Elucidating Resistance Mechanisms
Understanding how new derivatives interact with known resistance mechanisms is crucial. The primary mechanisms of azole resistance in Candida include overexpression of efflux pumps and alterations or overexpression of the ERG11 target enzyme.[8]
Signaling Pathway: Drug Efflux Pumps in Azole Resistance
Caption: Mechanism of azole resistance via drug efflux pumps.
Application Note 5: Further Studies To assess if a new derivative can evade resistance, further experiments can be conducted:
-
MIC testing against resistant strains: Include clinical isolates with known resistance mechanisms (e.g., characterized ERG11 mutations or efflux pump overexpression).
-
Rhodamine 123 Efflux Assay: Use fluorescent substrates like Rhodamine 123 to determine if the derivative is a substrate for major efflux pumps. A reduced accumulation of the dye in the presence of the derivative can indicate interaction with these pumps.[19]
-
Gene Expression Analysis: Use RT-qPCR to measure the expression levels of ERG11, CDR1, CDR2, and MDR1 in Candida cells after exposure to the derivative.[20]
References
- 1. thecandidadiet.com [thecandidadiet.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cross-species discovery of syncretic drug combinations that potentiate the antifungal fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 12. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 14. Animal models of candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Experimental Induction of Fluconazole Resistance in Candida tropicalis ATCC 750 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resistance mechanisms in fluconazole-resistant Candida albicans isolates from vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Chiral Fluconazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole, a broad-spectrum triazole antifungal agent, is a cornerstone in the treatment of systemic and superficial fungal infections. Its efficacy is attributed to the specific stereochemistry of its chiral core, which features a tertiary alcohol flanked by two 1,2,4-triazole rings and a 2,4-difluorophenyl group. The synthesis of enantiomerically pure fluconazole is therefore of significant industrial importance. This document provides detailed application notes and protocols for the large-scale synthesis of key chiral intermediates of fluconazole, focusing on robust and scalable methodologies. The primary chiral intermediate is the enantiomerically pure alcohol, (S)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, which is subsequently converted to the final active pharmaceutical ingredient (API).
Key Synthetic Strategies for Chiral Intermediates
The large-scale production of chiral fluconazole intermediates primarily revolves around two strategies:
-
Asymmetric Reduction of a Prochiral Ketone: This is a highly efficient method that involves the stereoselective reduction of the achiral ketone precursor, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This approach is favored for its directness and potential for high enantioselectivity.
-
Chemoenzymatic Kinetic Resolution: This strategy involves the enzymatic resolution of a racemic intermediate, typically the racemic alcohol or an epoxide precursor. Lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the desired chiral intermediate.
This document will detail the protocols for the synthesis of the key achiral precursor and its subsequent conversion into the chiral alcohol via asymmetric reduction.
Synthesis of Achiral Precursor: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
A crucial starting material for the synthesis of fluconazole is the achiral ketone, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This intermediate is typically prepared via a two-step process involving a Friedel-Crafts acylation followed by nucleophilic substitution with 1,2,4-triazole.
Diagram: Synthesis of the Achiral Ketone Intermediate
Protocol 1: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone
This protocol is based on a standard Friedel-Crafts acylation reaction.
Materials:
-
1,3-Difluorobenzene
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Reaction vessel with mechanical stirrer, dropping funnel, and reflux condenser
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0-5 °C, add chloroacetyl chloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, add 1,3-difluorobenzene dropwise to the reaction mixture at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 2-chloro-1-(2,4-difluorophenyl)ethanone can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Protocol 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This protocol describes the nucleophilic substitution of the chloro-ketone with 1,2,4-triazole.
Materials:
-
2-Chloro-1-(2,4-difluorophenyl)ethanone
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetone or Acetonitrile
-
Water, deionized
-
Reaction vessel with mechanical stirrer and reflux condenser
Procedure:
-
In a reaction vessel, dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone in acetone or acetonitrile.
-
Add 1,2,4-triazole and a base such as potassium carbonate or sodium bicarbonate to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization. Add water to the crude solid and stir to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone as a solid.
Asymmetric Synthesis of Chiral (S)-1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
The stereoselective reduction of the prochiral ketone is a highly effective method for obtaining the desired chiral alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.
Diagram: Asymmetric Reduction to the Chiral Alcohol
Protocol 3: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst (Corey-Bakshi-Shibata Reduction)
This protocol provides a method for the asymmetric reduction of the ketone to the corresponding (S)-alcohol with high enantioselectivity.
Materials:
-
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃-DMS, 10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere
-
Reaction vessel with stirrer, thermometer, and addition funnel
Procedure:
-
Set up a reaction vessel under an inert atmosphere (Nitrogen or Argon).
-
Charge the vessel with a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in anhydrous THF.
-
Cool the solution to 0-5 °C.
-
Add the (R)-2-Methyl-CBS-oxazaborolidine solution (typically 5-10 mol%) to the reaction mixture.
-
Slowly add the borane-dimethyl sulfide complex dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0-5 °C.
-
Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude (S)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol can be purified by column chromatography or recrystallization to achieve high enantiomeric purity.
Data Presentation
The following tables summarize typical yields and enantiomeric excess (e.e.) for the key synthetic steps.
Table 1: Synthesis of Achiral Intermediates
| Step | Reactants | Product | Typical Yield (%) |
| Friedel-Crafts Acylation | 1,3-Difluorobenzene, Chloroacetyl chloride | 2-Chloro-1-(2,4-difluorophenyl)ethanone | 75-85 |
| Nucleophilic Substitution | 2-Chloro-1-(2,4-difluorophenyl)ethanone, 1,2,4-Triazole | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 80-90 |
Table 2: Asymmetric Reduction of Prochiral Ketone
| Method | Catalyst/Reagent | Product | Typical Yield (%) | Typical e.e. (%) |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine / BH₃-DMS | (S)-1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | 85-95 | >98 |
| Asymmetric Transfer Hydrogenation | Chiral Ru(II) or Rh(I) complexes | (S)-1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | 90-98 | >99 |
Conclusion
The large-scale synthesis of chiral fluconazole intermediates can be efficiently achieved through a well-defined synthetic route involving the preparation of a key achiral ketone precursor followed by a highly stereoselective asymmetric reduction. The protocols outlined in these application notes provide a robust foundation for the production of the desired chiral alcohol with high yield and excellent enantiomeric purity, which is critical for the synthesis of the final fluconazole API. Careful optimization of reaction conditions and purification procedures is essential to ensure the quality and scalability of the process for industrial applications.
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluconazole Isomer Synthesis
Welcome to the Technical Support Center for Fluconazole Isomer Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of the desired fluconazole isomer in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers and impurities encountered in fluconazole synthesis?
A1: During fluconazole synthesis, several impurities can arise. The most common is the structural isomer where the 1,2,4-triazole ring is attached at the N4 position instead of the desired N1 position.[1] Other potential impurities include unreacted intermediates, byproducts from side reactions such as desfluoro or triazole substitution products, and degradation products.[2][3]
Q2: What are the primary factors that influence the yield of the desired fluconazole isomer?
A2: The yield of the desired fluconazole isomer is primarily influenced by the choice of synthetic route, reaction conditions (temperature, solvent, and reaction time), the type of catalyst used, and the purity of the starting materials. The choice of base in steps involving the triazole nucleophile is also critical in minimizing the formation of the undesired N4-isomer.
Q3: Are there established methods to improve the yield and purity of fluconazole?
A3: Yes, several strategies can be employed. These include optimizing the reaction conditions for existing protocols, exploring alternative synthetic routes with higher selectivity, and utilizing efficient purification techniques. For instance, the use of catalysts like nano-silica sulfuric acid (nano-SSA) has been shown to improve yields and shorten reaction times.[4] Additionally, post-synthesis purification methods involving leaching and acid/base treatments can effectively remove impurities.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Low Yield of the Desired Fluconazole Isomer
Problem: The overall yield of the final fluconazole product is consistently low.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Reaction Conditions | Systematically optimize parameters such as temperature, reaction time, and solvent. For the epoxide ring-opening step, for example, prolonged reaction times or elevated temperatures can lead to side product formation. |
| Inefficient Catalysis | Consider alternative catalysts. For instance, nano-SSA has been reported to significantly increase the yield in certain steps of fluconazole synthesis.[4] |
| Poor Quality Starting Materials | Ensure the purity of all reactants and intermediates. Impurities in starting materials can lead to the formation of undesired byproducts and lower the overall yield. |
| Choice of Synthetic Route | Evaluate different synthetic strategies. The choice between a traditional multi-step synthesis, a Grignard-based approach, or a one-pot synthesis can have a significant impact on the final yield. |
High Levels of Isomeric Impurity (N4-Isomer)
Problem: Significant formation of the undesired 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-4-yl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol isomer is observed.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Reaction Conditions Favoring N4-Alkylation | The nucleophilic attack from the N4 position of the triazole ring is a known issue.[1] The choice of base and solvent can influence the regioselectivity. Experiment with different bases (e.g., potassium carbonate, sodium hydride) and solvent systems to identify conditions that favor N1-alkylation. |
| Use of 1,2,4-Triazole as Nucleophile | To circumvent the issue of isomeric mixture, an alternative route involves using 4-amino-1,2,4-triazole as the nucleophile, followed by a deamination step. This approach can prevent the formation of the N4-isomer.[5] |
| Ineffective Purification | If the N4-isomer is formed, employ robust purification techniques. A multi-step purification process involving leaching with a specific solvent mixture followed by an acid/base treatment has been shown to effectively reduce the level of this isomer.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments related to fluconazole synthesis.
Protocol 1: Synthesis of Fluconazole via Epoxide Ring Opening using Nano-SSA Catalyst
This protocol describes a key step in one of the synthesis routes for fluconazole, focusing on the epoxide ring opening.
Materials:
-
1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
-
Nano-silica sulfuric acid (nano-SSA)
-
1,2,4-triazole
-
Triethylamine
-
Absolute Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, stir a mixture of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (0.3 mmol) and nano-SSA (0.1 g) in absolute ethanol (2 ml) for 30 minutes.
-
Add a mixture of triethylamine (0.18-0.29 ml) and 1,2,4-triazole (0.4 mmol) to the flask.
-
Reflux the reaction mixture for 15-24 hours, monitoring the progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, filter the mixture and concentrate the filtrate.
-
Dilute the concentrated filtrate with water (3 ml) and extract with ethyl acetate (3 x 8 ml).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic layer under vacuum to obtain the crude product.
-
Purify the crude product by chromatography to yield fluconazole.[4]
Protocol 2: Purification of Crude Fluconazole by Leaching and Acid/Base Treatment
This protocol outlines a method for purifying crude fluconazole to remove isomers and other impurities.
Materials:
-
Crude Fluconazole
-
Aqueous solvent solution (containing water, an aliphatic ester like ethyl acetate, and a ketone like acetone)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
First Leaching: Add the crude fluconazole to the aqueous solvent solution and stir. This initial step helps to remove a significant portion of various impurities.
-
Filter the mixture to collect the partially purified fluconazole.
-
Second Leaching: Repeat the leaching process with a fresh portion of the aqueous solvent solution to further reduce impurity levels.
-
Acid/Base Treatment:
-
Dissolve the product from the second leaching in an acidic solution (e.g., dilute hydrochloric acid).
-
Wash the acidic solution with an organic solvent to remove neutral impurities.
-
Basify the aqueous layer with a base (e.g., sodium hydroxide) to precipitate the purified fluconazole.
-
-
Filter, wash with water, and dry the final product to obtain highly purified fluconazole.[1]
Data Presentation
The following table summarizes reported yields for different fluconazole synthesis approaches.
| Synthesis Method | Key Reagents/Catalysts | Reported Yield | Reference |
| Epoxide Ring Opening with Nano-SSA | 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole, 1,2,4-triazole, nano-SSA | 55% | [4] |
| Grignard Reaction with 1,3-bis-[1][4][6]triazol-1-yl-propan-2-one | 2,4-difluorobromobenzene, Magnesium, 1,3-bis-[1][4][6]triazol-1-yl-propan-2-one | Not specified | [4] |
| One-pot synthesis from α-chloro-2,4-difluoroacetophenone | α-chloro-2,4-difluoroacetophenone, 1,2,4-triazole, trimethylsulfoxonium iodide, potassium hydroxide | 57-62% (total yield) | [7] |
| Grignard Reaction with 1,3-dichloroacetone | 2,4-difluorobromobenzene, Magnesium, 1,3-dichloroacetone | Not specified | [8] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for a common multi-step synthesis of fluconazole.
Caption: A decision tree for troubleshooting low yield in fluconazole synthesis.
References
- 1. US20050282878A1 - Process for the purification of fluconazole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. KR100341688B1 - Process for the Preparation of Fluconazole - Google Patents [patents.google.com]
- 6. ijrti.org [ijrti.org]
- 7. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]
- 8. CN101891693B - New method for preparing fluconazole - Google Patents [patents.google.com]
Technical Support Center: Resolving Fluconazole Isomer Separation Issues in Chromatography
Welcome to the Technical Support Center for Chromatographic Separation of Fluconazole Isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to resolve common issues encountered during the chiral separation of fluconazole.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of fluconazole isomers important?
A1: Fluconazole possesses a chiral center, resulting in two enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles. Regulatory agencies often require the analysis of individual enantiomers for drug safety and efficacy. Therefore, developing a robust chromatographic method to separate and quantify each isomer is crucial.
Q2: What are the most common chromatographic techniques for separating fluconazole isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent methods for fluconazole isomer separation. Chiral HPLC, utilizing specialized chiral stationary phases (CSPs), is the most widely used technique.
Q3: What are the primary challenges encountered when separating fluconazole isomers?
A3: The most common challenges include:
-
Poor Resolution: Inadequate separation between the two isomer peaks.
-
Peak Tailing: Asymmetrical peaks with a drawn-out tail, which can affect accurate quantification.
-
Co-elution with Impurities: Overlapping peaks of isomers with other impurities present in the sample.
-
Long Runtimes: Methods that achieve separation but are too slow for high-throughput analysis.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering systematic approaches to identify and resolve them.
Issue 1: Poor or No Resolution of Fluconazole Isomers
Question: My fluconazole isomer peaks are not separating, resulting in a single peak or very poor resolution (Rs < 1.5). What should I do?
Answer: Poor resolution is a common initial challenge. A systematic optimization of your chromatographic conditions is necessary to enhance the selectivity between the enantiomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor isomer resolution.
Detailed Steps & Protocols:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for chiral separations. Polysaccharide-based CSPs are generally effective for azole antifungals.
-
Recommendation: Start with an amylose-based CSP, such as Chiralpak® AD, or a cellulose-based CSP, like Chiralcel® OD. These have shown success in separating azole enantiomers.[1]
-
Action: If you are not getting any separation, consider screening different types of CSPs.
-
-
Mobile Phase Optimization: The mobile phase composition significantly influences selectivity.[2]
-
Organic Modifier: In normal-phase mode, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane or heptane). Small changes can have a large impact on resolution.
-
Basic Additive: For basic compounds like fluconazole, adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase.[3][4]
-
Acidic Additive: While less common for basic compounds, in some reversed-phase methods, an acidic modifier might be used.
-
| Mobile Phase Composition (Hexane:IPA:DEA) | Resolution (Rs) | Observations |
| 90:10:0.1 | 1.2 | Partial separation, peaks may be broad. |
| 85:15:0.1 | 1.8 | Good separation, baseline resolution. |
| 80:20:0.1 | 1.5 | Resolution may decrease with too much polar solvent. |
| 85:15:0.2 | 1.9 | Increased DEA may improve peak shape and resolution. |
Data is illustrative and will vary based on the specific column and system.
-
Temperature Optimization: Temperature can affect the thermodynamics of the chiral recognition process.
-
Action: Experiment with temperatures ranging from 15°C to 40°C. Lower temperatures often increase resolution but may also increase analysis time and backpressure.
-
-
Flow Rate Adjustment:
-
Action: Lowering the flow rate can sometimes improve resolution by allowing more time for the isomers to interact with the stationary phase. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.
-
Issue 2: Peak Tailing of Fluconazole Isomer Peaks
Question: My isomer peaks are asymmetrical and show significant tailing. How can I improve the peak shape?
Answer: Peak tailing for basic compounds like fluconazole is often caused by secondary interactions with the stationary phase or other system issues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps & Protocols:
-
Rule out Column Overload: Injecting too much sample can saturate the column and cause peak tailing.[5]
-
Action: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Optimize Mobile Phase:
-
Basic Additive: As mentioned previously, the addition of a basic modifier like diethylamine (DEA) or triethylamine (TEA) is crucial for basic compounds like fluconazole. It acts as a competing base to mask active silanol sites on the stationary phase.[4]
-
Protocol: Start with 0.1% DEA in your mobile phase. If tailing persists, you can incrementally increase the concentration to 0.2%, but be aware that excessive amounts can alter selectivity.
-
-
Mobile Phase pH (for Reversed-Phase): The pKa of fluconazole is approximately 1.76.[6][7][8][9] In reversed-phase chromatography, maintaining the mobile phase pH at least 2 units away from the pKa of the analyte can ensure it is in a single ionic form, improving peak shape. For fluconazole, a mobile phase pH between 4 and 7 is generally suitable.[9]
-
-
Check Column Health: A contaminated or degraded column can lead to poor peak shape.
-
Action: Flush the column with a strong solvent (as recommended by the manufacturer). If the problem persists, the column may be at the end of its life and require replacement.
-
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Fluconazole Isomer Separation
This protocol outlines a systematic approach to developing a chiral HPLC method for separating fluconazole enantiomers.
-
Column Selection:
-
Primary Column: Chiralpak® AD-H (amylose-based), 250 x 4.6 mm, 5 µm.
-
Secondary Column (for screening): Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.
-
-
Initial Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)
-
Mobile Phase B: n-Hexane/Ethanol/DEA (90:10:0.1, v/v/v)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 0.5 mg/mL in mobile phase
-
-
Optimization Strategy:
-
If no separation is observed, screen the secondary column.
-
If partial separation is observed, systematically vary the percentage of the alcohol modifier (isopropanol or ethanol) from 5% to 20% in 5% increments.
-
If peaks are tailing, increase the DEA concentration to 0.2%.
-
Once a good resolution is achieved, optimize the temperature (try 15°C, 25°C, and 35°C) and flow rate (try 0.8 mL/min and 1.2 mL/min) to fine-tune the separation and reduce runtime.
-
| Parameter | Initial Condition | Optimization Range |
| Organic Modifier % | 10% | 5% - 20% |
| DEA % | 0.1% | 0.1% - 0.2% |
| Temperature | 25°C | 15°C - 40°C |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min |
Data Presentation
Table 1: Comparison of Chiral Stationary Phases for Fluconazole Isomer Separation
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Resolution (Rs) | Elution Order | Reference |
| Chiralpak® AD | Hexane/Ethanol/DEA | > 1.5 | Varies | [10] |
| Chiralcel® OD | Hexane/Isopropanol/DEA | > 1.5 | Varies | [1] |
| Lux® Cellulose-2 | CO2/Isopropanol (SFC) | Good | Not Specified |
Note: Performance is highly dependent on the specific mobile phase and conditions used.
Table 2: Effect of Mobile Phase Modifier on Fluconazole Isomer Separation on a Chiralpak® AD column
| Mobile Phase (Hexane:Alcohol:DEA) | Alcohol | Resolution (Rs) | Tailing Factor (Tf) |
| 90:10:0.1 | Isopropanol | 1.4 | 1.6 |
| 85:15:0.1 | Isopropanol | 1.9 | 1.3 |
| 90:10:0.1 | Ethanol | 1.6 | 1.4 |
| 85:15:0.1 | Ethanol | 2.1 | 1.2 |
Illustrative data based on typical observations.
This technical support center provides a starting point for troubleshooting your fluconazole isomer separation. Remember that chiral chromatography often requires empirical method development, and systematic experimentation is key to achieving a robust and reliable separation.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fluconazole | 86386-73-4 [chemicalbook.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Fluconazole Analogues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with fluconazole and its analogues.
Frequently Asked Questions (FAQs)
Q1: My fluconazole analogue is precipitating out of my aqueous buffer. What are the common causes and immediate troubleshooting steps?
A1: Precipitation of fluconazole analogues in aqueous solutions is a frequent issue. The primary causes include:
-
"Solvent Shock": This occurs when a concentrated stock solution of your compound, typically dissolved in an organic solvent like DMSO or ethanol, is rapidly diluted into an aqueous buffer. The abrupt change in solvent polarity reduces the compound's solubility, causing it to crash out of solution.[1]
-
pH Effects: Fluconazole and its analogues are weak bases. Their solubility is pH-dependent, being higher in acidic conditions (low pH) and significantly lower at neutral or alkaline pH.[1]
-
Supersaturation: The concentration of your analogue in the final solution may have exceeded its thermodynamic solubility limit in that specific buffer system.
-
Temperature Fluctuations: Changes in temperature can affect solubility, although this is less common for sudden precipitation at standard laboratory temperatures.[1]
Immediate Troubleshooting Steps:
-
Slow Down the Dilution: Add the organic stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This gradual addition helps to avoid localized areas of high concentration and allows for better dispersion.[1]
-
Adjust the pH: If your experimental conditions permit, lower the pH of the aqueous buffer. Fluconazole's solubility increases in acidic environments.[1]
-
Use a Co-solvent: Incorporate a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) into your final aqueous solution to increase the overall solvent polarity and improve the solubility of your compound.[1][2]
-
Warm the Solution: Gently warming the aqueous buffer before and during the addition of the stock solution can sometimes help to increase solubility. However, be cautious of potential compound degradation at elevated temperatures.
Q2: I need to prepare a stock solution of my fluconazole analogue. What is the best solvent and how should it be stored?
A2: For preparing stock solutions of fluconazole and its analogues, it is recommended to use an organic solvent in which the compound is highly soluble.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are suitable choices for creating concentrated stock solutions.[3][4][5]
-
Storage of Solid Compound: For long-term stability, the solid (powder) form of fluconazole should be stored at -20°C.[4][5]
-
Storage of Stock Solutions: Stock solutions prepared in organic solvents should also be stored at -20°C. To minimize degradation, it is good practice to purge the solvent with an inert gas, such as nitrogen or argon, before dissolving the compound. Aqueous solutions of fluconazole are generally not recommended for storage longer than one day.[3][4][5]
Q3: What are the main strategies to fundamentally improve the aqueous solubility of a poorly soluble fluconazole analogue for formulation development?
A3: Several formulation strategies can be employed to significantly enhance the aqueous solubility of fluconazole analogues:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[6][7][8] Common carriers include polyethylene glycols (e.g., PEG 6000) and polyvinylpyrrolidone (PVP).[6][7][9] The drug in the amorphous state within the dispersion has a higher dissolution rate.[6]
-
Co-crystallization: This involves forming a crystalline solid that comprises the active pharmaceutical ingredient (API) and a co-former in a specific stoichiometric ratio.[10] Co-crystals can exhibit improved solubility and dissolution rates compared to the pure API.[10][11][12]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes. This complexation effectively increases the drug's apparent water solubility.[1][13][14]
-
Nanotechnology Approaches: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity.[15] Techniques include the preparation of nanosuspensions through methods like anti-solvent precipitation.[15][16]
-
Prodrug Approach: This involves chemically modifying the drug molecule to create a more water-soluble derivative (a prodrug) that, once administered, is converted back to the active parent drug in the body.[17][18]
Troubleshooting Guides
Guide 1: Troubleshooting Precipitation During Aqueous Solution Preparation
This guide provides a systematic approach to resolving precipitation issues when preparing aqueous solutions of fluconazole analogues from organic stock solutions.
Caption: Troubleshooting workflow for fluconazole analogue precipitation.
Data Presentation
Table 1: Solubility of Fluconazole in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water (Distilled) | 7.8653 | Solubility of commercial fluconazole.[19] |
| Water (PBS, pH 7.2) | ~0.2 | Organic solvent-free aqueous solution.[3][4] |
| Methanol | 165 ± 0.12 | [20] |
| Ethanol | 62 ± 0.8 | [20] |
| DMSO | ≥ 100 | [21] |
| DMF | ~16 | [3][4] |
| Chloroform | 68.5 ± 1.2 | [20] |
| Acetone | 64.8 ± 0.85 | [20] |
Table 2: Enhancement of Fluconazole Aqueous Solubility by Different Techniques
| Technique | Carrier/Co-former | Fold Increase in Solubility | Reference |
| Co-crystallization | Benzoic Acid | 13-fold | [10][12] |
| Solid Dispersion | PEG 6000 & SCMC | Significantly increased dissolution rate | [6] |
| Ionic Liquid Formation | Ascorbic Acid (1:1 molar ratio) | 9.65-fold | |
| Ionic Liquid Formation | Ascorbic Acid (1:2.5 molar ratio) | 10.02-fold | |
| Cyclodextrin Complexation | β-cyclodextrin | 1.1-fold (in 0.0016 M β-CD) | [9] |
| Cyclodextrin Complexation | HP-β-cyclodextrin | 1.2-fold (in 0.004 M HP-β-CD) | [9] |
Experimental Protocols
Protocol 1: Preparation of Fluconazole-Benzoic Acid Co-crystals by Solvent Evaporation
This protocol describes the preparation of fluconazole co-crystals with benzoic acid to enhance aqueous solubility.[10]
Materials:
-
Fluconazole
-
Benzoic Acid
-
Methanol
-
Deionized Water
-
Probe Sonicator
-
Filtration apparatus
-
Test tubes
-
Aluminum foil
Procedure:
-
Solubilization: Weigh equimolar amounts of fluconazole and benzoic acid. Dissolve the mixture in a 1:1 (v/v) solution of methanol and water.
-
Sonication: Sonicate the resulting solution for 5 minutes using a probe sonicator to ensure complete dissolution and mixing.
-
Filtration: Filter the solution to remove any undissolved particles.
-
Crystallization: Transfer the clear solution to a clean test tube. Seal the test tube with aluminum foil and pierce 2-3 small holes in the foil.
-
Evaporation: Allow the solvent to evaporate slowly at room temperature (25 °C) over several days.
-
Collection: Once the solvent has completely evaporated, collect the resulting co-crystals for characterization.
Characterization:
-
Solubility Studies: Determine the aqueous solubility of the co-crystals by suspending an excess amount in distilled water, shaking for 24 hours at a constant temperature, filtering, and analyzing the filtrate concentration using UV-Vis spectrophotometry (at ~259 nm).[10][12]
-
Dissolution Studies: Perform in vitro dissolution studies using a USP Type II dissolution apparatus.[10]
-
Solid-State Characterization: Confirm the formation of a new crystalline phase using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy.[10]
Protocol 2: Preparation of Fluconazole Solid Dispersion by Fusion Method
This protocol details the preparation of a solid dispersion of fluconazole with Polyethylene Glycol (PEG) 6000 and Sodium Carboxymethylcellulose (SCMC) to improve its dissolution rate.[6]
Materials:
-
Fluconazole
-
PEG 6000
-
Sodium Carboxymethylcellulose (SCMC)
-
Porcelain dish
-
Water bath or hot plate
-
Mortar and pestle
-
Sieves
Procedure:
-
Melting the Carrier: Accurately weigh the required amounts of PEG 6000 and SCMC and place them in a porcelain dish. Gently heat the mixture until the carriers melt to form a homogenous liquid.
-
Drug Incorporation: Add the accurately weighed fluconazole to the molten carrier.
-
Mixing: Stir the mixture continuously for 1-2 minutes to ensure the drug is uniformly dispersed in the molten carrier.
-
Cooling: Rapidly cool the mixture to solidify it. This can be done by placing the porcelain dish on an ice bath.
-
Pulverization: Once solidified, scrape the solid dispersion from the dish and pulverize it using a mortar and pestle.
-
Sieving: Pass the pulverized powder through a sieve to obtain a uniform particle size.
Characterization:
-
Dissolution Rate: Evaluate the in vitro dissolution rate of the solid dispersion and compare it to the pure drug and a physical mixture of the components.[6]
-
Drug Content and Encapsulation Efficiency: Determine the amount of fluconazole in the solid dispersion.
-
FTIR Spectroscopy: Analyze the solid dispersion to check for any chemical interactions between the drug and the carriers.[6]
-
Scanning Electron Microscopy (SEM): Examine the morphology of the solid dispersion particles to observe the drug's physical state (amorphous or crystalline).[6]
Protocol 3: Preparation of Fluconazole Nanosuspension by Anti-solvent Precipitation
This protocol outlines the preparation of a fluconazole nanosuspension to enhance its dissolution rate through particle size reduction.[15][16]
Materials:
-
Fluconazole
-
A suitable organic solvent (e.g., dichloromethane, methanol)
-
Deionized water
-
A stabilizer (e.g., Pluronic F-127, HPMC, PVP)
-
Magnetic stirrer
-
Syringe
Procedure:
-
Organic Phase Preparation: Accurately weigh a specific amount of fluconazole and dissolve it in a minimal amount of the chosen organic solvent.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the stabilizer in deionized water.
-
Precipitation: While continuously stirring the aqueous stabilizer solution on a magnetic stirrer, add the organic drug solution dropwise using a syringe. The rapid change in solvent environment will cause the fluconazole to precipitate as nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent.
-
Storage: Store the resulting nanosuspension at 4°C for further characterization.[15]
Characterization:
-
Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using a particle size analyzer.
-
Crystallinity: Assess the crystalline state of the drug nanoparticles using DSC and PXRD.[16]
-
Solubility and Dissolution: Determine the saturation solubility and in vitro dissolution rate of the nanosuspension.
Signaling Pathways and Experimental Workflows
Caption: General workflow for enhancing fluconazole analogue solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. ijpsr.com [ijpsr.com]
- 9. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Preparation, Characterization and Evaluation of Five Cocrystal Hydrates of Fluconazole with Hydroxybenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Evaluation of Fluconazole Co-Crystal for Improved Solubility and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. revistadechimie.ro [revistadechimie.ro]
- 15. Formulation and evaluation of Fluconazole Nanosuspensions: In vitro characterization and transcorneal permeability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluconazole nanoparticles prepared by antisolvent precipitation technique: Physicochemical, in vitro, ex vivo and in vivo ocular evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity | MDPI [mdpi.com]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solid-State Characterization of Fluconazole Polymorphs: Temperature and Time-Triggered Analysis - Journal of Young Pharmacists [jyoungpharm.org]
- 20. abap.co.in [abap.co.in]
- 21. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Synthesis of Fluconazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of fluconazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected spot on my TLC/peak in my HPLC analysis that I suspect is an impurity. What are the common byproducts in fluconazole derivative synthesis?
A1: Common impurities in fluconazole synthesis include:
-
Isomeric Impurities: These are molecules with the same chemical formula as fluconazole but with a different arrangement of atoms. A common example is the regioisomer where one of the triazole rings is attached at a different nitrogen atom.
-
Desfluoro Impurities: These are analogs of fluconazole that are missing one or both of the fluorine atoms on the phenyl ring.[1]
-
Triazole Substitution Impurity: This impurity can form through the nucleophilic substitution of the fluorine atom on the difluorophenyl ring with a triazole molecule.[1]
-
Unreacted Intermediates: Starting materials or intermediates from previous steps may carry over into the final product if the reaction is incomplete.
Q2: How can I minimize the formation of the isomeric impurity?
A2: The formation of isomeric impurities is often related to the regioselectivity of the reaction with the 1,2,4-triazole ring. To minimize this:
-
Control the Reaction Temperature: Running the reaction at the optimal temperature can favor the formation of the desired isomer.
-
Choice of Base and Solvent: The polarity of the solvent and the nature of the base used can influence the regioselectivity of the triazole addition.
-
Purification: Careful purification of the final product using techniques like column chromatography or recrystallization can help separate the desired isomer from the unwanted ones.
Q3: What is the likely cause of a desfluoro impurity in my final product?
A3: A desfluoro impurity typically arises from the presence of a desfluoro-analogue in your starting materials.[1] For example, if the synthesis starts with a Friedel-Crafts acylation of fluorobenzene instead of 1,3-difluorobenzene, a desfluoro impurity can be introduced and carried through the subsequent reaction steps. It is crucial to ensure the purity of your starting materials.
Q4: My reaction yield is low, and I have a significant amount of byproducts. What general strategies can I employ to improve my synthesis?
A4: To improve reaction yield and reduce byproducts:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to find the optimal conditions for your specific derivative.
-
Use High-Purity Reagents: Ensure all your starting materials and reagents are of high purity to avoid introducing impurities from the start.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.
-
Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction progress and stop it at the optimal time to prevent the formation of degradation products.
-
Purification of Intermediates: Purifying intermediates at each step can prevent the carry-over of impurities into the final reaction.
Troubleshooting Guides
Problem 1: Presence of Multiple Spots on TLC After Reaction Completion
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Increase reaction time or temperature. Check the activity of the catalyst if one is used. |
| Formation of Isomers | Optimize the reaction conditions (solvent, base, temperature) to favor the formation of the desired isomer. Utilize a different synthetic route that offers higher regioselectivity. |
| Side Reactions | Lower the reaction temperature. Use a more selective reagent. Ensure an inert atmosphere if the reaction is sensitive to air or moisture. |
| Degradation of Product | Reduce the reaction time or temperature. Check the stability of the product under the reaction conditions. |
Problem 2: Identification of an Unknown Impurity by HPLC-MS
| Potential Cause | Suggested Action |
| Mass corresponds to a known impurity (e.g., desfluoro, triazole substitution) | Synthesize a reference standard of the suspected impurity to confirm its identity by co-injection.[1] |
| Mass corresponds to an unreacted starting material or intermediate | Check the purity of your starting materials and intermediates. Optimize the reaction to ensure complete conversion. |
| Mass suggests a dimer or other unexpected byproduct | Re-evaluate the reaction mechanism to consider potential side reactions. Adjust reaction conditions (e.g., concentration, temperature) to disfavor the formation of this byproduct. |
Data Presentation
Table 1: Impact of Purification on Impurity Levels in Fluconazole Synthesis
| Impurity | Level in Crude Product (%) | Level after First Leaching (%) | Level after Second Leaching (%) | Level after Acid/Base Treatment (%) |
| Impurity A (Isomer) | ~0.2 | ~0.1 | ~0.1 | < 0.05 |
| Impurity B (Unknown) | ~0.06 | ~0.03 | ~0.03 | < 0.05 |
| Impurity C (Unknown) | ~0.3 | ~0.07 | ~0.07 | < 0.05 |
Data adapted from a purification process for crude fluconazole.
Experimental Protocols
Protocol 1: Synthesis of Fluconazole via Epoxide Intermediate
This protocol is a common route for the synthesis of fluconazole and its derivatives.
Step 1: Synthesis of 2-chloro-1-(2,4-difluorophenyl)ethanone
-
To a stirred solution of 1,3-difluorobenzene and chloroacetyl chloride, slowly add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
Dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone and 1,2,4-triazole in a suitable solvent (e.g., toluene).
-
Add a base (e.g., triethylamine) and reflux the mixture.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate.
-
Purify the product by recrystallization.
Step 3: Synthesis of the Oxirane Intermediate
-
To a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in a suitable solvent (e.g., toluene), add trimethylsulfoxonium iodide and a base (e.g., sodium hydroxide).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Extract the product with an organic solvent and purify by column chromatography.
Step 4: Synthesis of Fluconazole
-
To a solution of the oxirane intermediate in a suitable solvent (e.g., ethanol), add 1,2,4-triazole and a base (e.g., potassium carbonate).
-
Reflux the reaction mixture and monitor by TLC.
-
Upon completion, concentrate the mixture and extract the product with an organic solvent.
-
Purify the crude fluconazole by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Purification of Crude Fluconazole by Leaching and Acid/Base Treatment
This protocol is effective for removing various impurities from the crude product.
Step 1: First Leaching
-
Add the crude fluconazole to a solvent mixture of water, an aliphatic ester (e.g., ethyl acetate), and a ketone (e.g., acetone).
-
Heat the mixture with stirring for a defined period.
-
Cool the mixture and filter the solid.
Step 2: Second Leaching
-
Repeat the leaching process from Step 1 with the solid obtained.
Step 3: Acid/Base Treatment
-
Dissolve the leached solid in an acidic solution.
-
Wash with an organic solvent to remove non-basic impurities.
-
Adjust the pH of the aqueous layer with a base to precipitate the purified fluconazole.
-
Filter the solid, wash with water, and dry under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of fluconazole derivatives, highlighting potential stages of byproduct formation.
Caption: Troubleshooting logic for identifying and addressing unknown impurities in fluconazole derivative synthesis.
References
Technical Support Center: Optimizing Antifungal Assays for Fluconazole Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address specific issues encountered when performing antifungal assays with fluconazole and its isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for fluconazole and its isomers?
A1: Fluconazole and its isomers function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (encoded by the ERG11 gene).[1] This enzyme is critical in the ergosterol biosynthesis pathway, where it converts lanosterol to ergosterol.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption increases cellular permeability, leading to fungistatic or, in some cases, fungicidal activity.[2]
Q2: Why is it important to consider the specific isomers of fluconazole in an antifungal assay?
A2: Fluconazole is a chiral molecule and exists as a racemic mixture of two enantiomers. Different isomers can exhibit varied biological activity, a concept known as stereoselectivity. One isomer may bind more effectively to the target enzyme (14α-demethylase), resulting in a lower Minimum Inhibitory Concentration (MIC) and greater antifungal potency.[1] Therefore, testing a racemic mixture may mask the true potency of the more active isomer. For drug development and accurate structure-activity relationship (SAR) studies, it is crucial to evaluate the individual isomers.[1][4]
Q3: How can I confirm the isomeric purity of my fluconazole test sample before starting a bioassay?
A3: The isomeric purity of your fluconazole sample should be confirmed using analytical chromatography techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and reliable methods for separating and quantifying enantiomers.[5][6] These methods use a chiral stationary phase to resolve the different isomers, allowing for accurate determination of their purity before you proceed with biological testing.[5][6]
Troubleshooting Guide
Q4: My Minimum Inhibitory Concentration (MIC) values for fluconazole are inconsistent across different experimental batches. What are the most common causes?
A4: Inconsistent MIC values are a frequent issue in antifungal susceptibility testing. Several factors can contribute to this variability. To improve reproducibility, focus on the following critical parameters:
-
Inoculum Preparation: The final inoculum concentration is a major source of variation. Strictly adhere to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), which specify an inoculum density of approximately 1 x 10³ to 5 x 10³ CFU/mL.[7] Use a spectrophotometer to adjust the turbidity of your yeast suspension to a 0.5 McFarland standard before final dilution.[7]
-
Medium Composition: The choice of testing medium significantly impacts results. RPMI-1640 is the standard medium.[7] However, some studies have shown that supplementing RPMI with 2% glucose can enhance growth and provide clearer endpoints, although this may also slightly elevate MIC values.[8][9] Consistency in the medium source and preparation is key.
-
Incubation Conditions: Both incubation time and temperature must be tightly controlled. The standard incubation period is 24 to 48 hours at 35°C.[7][10] Reading MICs at exactly the same time point (e.g., 24 hours) for every experiment is crucial for consistency.[11]
-
Endpoint Reading: Visual determination of the MIC can be subjective. The CLSI defines the MIC for azoles as the lowest drug concentration that causes a prominent (approx. 50%) reduction in turbidity compared to the growth control.[7] Using a microplate reader to measure optical density can provide a more objective endpoint.[9]
Q5: I am observing a "trailing effect" (also known as the "low-high" phenotype) with persistent, low-level growth in wells with high fluconazole concentrations. How do I accurately determine the MIC?
A5: The trailing effect is a known phenomenon with azole antifungals, especially against Candida albicans, where MICs may appear susceptible at 24 hours but resistant at 48 hours.[11] This makes endpoint determination challenging. Here are two approaches to manage this:
-
Strict 24-Hour Reading: For routine testing, adhering to a strict 24-hour incubation time point for reading the MIC can minimize the impact of trailing growth.[11]
-
Fluorescent Viability Dyes: A more advanced method involves using a viability dye, such as carboxyfluorescein diacetate (CFDA), after the standard incubation period.[11] Live cells with intact esterase activity will convert non-fluorescent CFDA into fluorescent carboxyfluorescein. This allows for a quantitative, fluorescence-based determination of the 50% or 80% inhibition endpoint, providing a more objective MIC and overcoming the subjectivity of reading turbidimetric endpoints.[11]
Q6: The antifungal activity of my synthesized fluconazole isomer is significantly lower than expected. What experimental factors should I verify?
A6: If an isomer shows unexpectedly low activity, consider the following:
-
Compound Purity and Identity: First, re-verify the chemical purity and structural identity of your synthesized compound using analytical methods like NMR, Mass Spectrometry, and HPLC to rule out contamination or degradation.[12]
-
Solubility Issues: Ensure your compound is fully dissolved in the stock solution solvent (e.g., DMSO) and does not precipitate when diluted into the aqueous RPMI medium. Poor solubility will lead to a lower effective concentration in the assay.
-
Target Enzyme Variation: The fungal isolate you are using may possess mutations in the ERG11 gene, which can alter the structure of the 14α-demethylase enzyme and reduce its affinity for the drug.[13][14] Consider sequencing the ERG11 gene of your test strain.
-
Efflux Pump Activity: Overexpression of multidrug resistance efflux pumps (e.g., encoded by CDR and MDR genes) can actively remove the drug from the fungal cell, leading to higher MICs.[15][16] This is a common mechanism of acquired azole resistance.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Assay for Yeasts (CLSI M27-Based)
This protocol outlines the standard method for determining the MIC of fluconazole isomers against Candida species.[7][17]
1. Preparation of Antifungal Stock Solution:
- Prepare a stock solution of the fluconazole isomer in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.[7]
- The final concentration of DMSO in any well must not exceed 1%, as higher concentrations can inhibit fungal growth.
2. Preparation of Microdilution Plates:
- Dispense 100 µL of RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) into each well of a 96-well microtiter plate.[7]
- Add 100 µL of the 1280 µg/mL drug stock solution to the first well of each test row.
- Perform a twofold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a drug concentration range typically from 0.125 to 64 µg/mL.[7]
- Leave at least one row for a drug-free growth control and one well for a sterility control (medium only).
3. Inoculum Preparation:
- Subculture the yeast isolate on Sabouraud Dextrose Agar for 24 hours at 35°C.[7]
- Select several distinct colonies and suspend them in 5 mL of sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (this corresponds to approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL).[7]
- Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of 1 x 10³ to 5 x 10³ CFU/mL.[7]
4. Inoculation and Incubation:
- Add 100 µL of the final standardized inoculum to each well of the microdilution plate (except the sterility control well). This brings the final volume in each well to 200 µL and halves the drug concentrations to the desired final range.
- Incubate the plates at 35°C for 24 to 48 hours.[7]
5. Reading the Minimum Inhibitory Concentration (MIC):
- The MIC is the lowest concentration of the fluconazole isomer that causes a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the drug-free growth control well.[7]
- Reading can be done visually with the aid of a reading mirror or by using a microplate spectrophotometer at a wavelength of 405 nm.[9]
Reference Data
Table 1: CLSI MIC Interpretive Breakpoints for Fluconazole against Candida Species [15]
| Category | MIC (µg/mL) | Interpretation |
| Susceptible (S) | ≤ 8 | Infection may be treated with the usual dosage. |
| Susceptible-Dose Dependent (SDD) | 16 to 32 | Higher doses may be required for clinical success. |
| Resistant (R) | ≥ 64 | Treatment is likely to fail. |
Table 2: Typical Fluconazole MIC Ranges for Common Candida Species [15]
| Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.25 | 0.5 |
| Candida glabrata | 8 | 32 |
| Candida parapsilosis | 1 | 2 |
| Candida tropicalis | 1 | 2 |
| Candida krusei | 64 | ≥ 64 |
Table 3: Example of In Vitro Activity Comparison between Fluconazole and its (+)-Isomer [1]
| Fungal Species | Fluconazole MIC (µg/mL) | (+)-Isomer MIC (µg/mL) |
| C. albicans IPM 40009 | > 30 | 2.6 |
| C. neoformans T1AMM 0362 | > 100 | 19.7 |
| A. fumigatus 1FM 4942 | 57.9 | 39.8 |
Visualizations
Caption: Ergosterol biosynthesis pathway highlighting the inhibitory action of fluconazole.
Caption: Standard workflow for the broth microdilution antifungal susceptibility assay.
Caption: Troubleshooting flowchart for inconsistent Minimum Inhibitory Concentration (MIC) results.
References
- 1. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrti.org [ijrti.org]
- 6. ijrpr.com [ijrpr.com]
- 7. benchchem.com [benchchem.com]
- 8. Broth Medium for Microdilution Susceptibility Tests of Fluconazole and Voriconazole - ProQuest [proquest.com]
- 9. Evaluation of a Spectrophotometric Broth Microdilution Method for Determining Fluconazole Susceptibility of Candida albicans: Influence of RPMI and RPMI-2% Glucose on the Selection of Endpoint Criteria [annlabmed.org]
- 10. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Fluorescent Broth Microdilution Method for Fluconazole Susceptibility Testing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN104764829A - Method for measuring fluconazole related substances and unknown characteristic impurity - Google Patents [patents.google.com]
- 13. Fluconazole - Wikipedia [en.wikipedia.org]
- 14. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fluconazole Analogue Instability
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the common stability challenges encountered with fluconazole analogues. The following information will help you troubleshoot experiments, understand degradation pathways, and ensure the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: My fluconazole analogue is showing variable activity in my antifungal assays. Could this be a stability issue?
A1: Yes, inconsistent biological activity is a common symptom of compound instability. Degradation of the parent molecule can lead to a lower effective concentration, resulting in reduced antifungal effect. Furthermore, degradation products may have their own biological activities, potentially leading to misleading or variable results. It is crucial to confirm the stability of your analogue under the specific conditions of your assay.
Q2: What are the most common causes of instability in fluconazole analogues?
A2: Like fluconazole, its analogues are susceptible to degradation under certain conditions. The most common degradation pathways are photodegradation (exposure to light, especially UV) and oxidation.[1][2][3] Hydrolysis under strongly acidic or basic conditions can also occur, and temperature can accelerate all these processes. The specific structure of your analogue will determine its unique stability profile.
Q3: How should I store my fluconazole analogues to ensure their stability?
A3: As a general guideline, solid compounds should be stored in a cool, dark, and dry place. Solutions, particularly in solvents like DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.[4] Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.
Q4: Can the solvent I use affect the stability of my fluconazole analogue?
A4: Absolutely. While DMSO is a common solvent for initial stock solutions, its quality and handling are important. Ensure you are using high-purity, anhydrous DMSO. For aqueous solutions used in biological assays, the pH of the buffer is critical. Fluconazole's photodegradation, for instance, is pH-dependent.[1][3]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
Inconsistent Antifungal Activity (MIC Assays)
Q: I'm observing higher than expected or highly variable Minimum Inhibitory Concentrations (MICs) for my fluconazole analogue against the same fungal strain. What should I check?
A: High or variable MICs can be caused by several factors. Here is a checklist to troubleshoot the issue:
-
Compound Instability: The primary suspect is the degradation of your analogue in the assay medium during the incubation period. Consider performing a stability study of your compound in the assay medium (e.g., RPMI-1640) under the same incubation conditions (temperature, time) but without the fungal cells. Analyze the sample by HPLC before and after incubation to check for degradation.
-
Inoculum Variability: Inconsistent inoculum density is a major source of variability in MIC assays. Ensure your fungal suspension is homogenous and standardized to a 0.5 McFarland standard.[5][6][7]
-
"Trailing" or Paradoxical Growth: Azoles are generally fungistatic, and at concentrations above the MIC, some residual growth can sometimes be observed. This "trailing effect" can make the visual determination of the MIC endpoint difficult.[5] The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC for azoles as the lowest concentration that causes a significant (e.g., ≥50%) reduction in turbidity compared to the growth control.[5][8]
-
Compound Precipitation: Your analogue may be precipitating in the aqueous assay medium, especially at higher concentrations. This reduces the actual concentration of the compound in solution. Visually inspect the wells of your microtiter plate for any precipitate. You can also try centrifuging the plate and analyzing the supernatant for the compound concentration by HPLC.
Unexpected Cytotoxicity or Off-Target Effects
Q: My fluconazole analogue is showing unexpected cytotoxicity against mammalian cells, even at low concentrations. Could this be related to instability?
A: Yes, this is a distinct possibility. Here's how to approach this problem:
-
Degradation Product Toxicity: The degradation products of your analogue may be more cytotoxic than the parent compound. Fluconazole itself has been shown to have cytotoxic and genotoxic effects at high concentrations, and its degradation products could have different toxicity profiles.[9][10] You should perform a forced degradation study to generate the degradation products and then test their cytotoxicity separately if possible.
-
Assay Interference: Some small molecules or their degradation products can interfere with the readout of cytotoxicity assays (e.g., MTT, MTS, CellTiter-Glo).[11][12] For example, a colored degradation product could interfere with colorimetric assays, or a reactive degradant could interfere with luciferase-based assays. Run a control plate with your compound in the assay medium but without cells to check for any direct interference with the assay reagents.
-
Off-Target Effects of the Parent Compound: Remember that azole antifungals, including fluconazole, can inhibit human cytochrome P450 enzymes (like CYP2C9, CYP3A4, and CYP2C19), which can lead to drug-drug interactions and potential toxicity.[13][14] Your analogue may have a different or more potent off-target profile.
Compound Precipitation and Solubility Issues
Q: I'm having trouble with my fluconazole analogue precipitating out of solution, either from my DMSO stock or in my aqueous assay media. What can I do?
A: Precipitation is a common problem for poorly soluble compounds. Here are some strategies to manage it:
-
Check Stock Solution Integrity: Compounds can precipitate from high-concentration DMSO stocks, especially after freeze-thaw cycles.[4][15] Before use, visually inspect your stock solution. If you see precipitate, try gently warming the vial (e.g., to 37°C) and vortexing to redissolve the compound. It is also good practice to centrifuge the vial before taking an aliquot to pellet any undissolved material.
-
Stepwise Dilution: When diluting your DMSO stock into aqueous media, perform the dilution in a stepwise manner to avoid a sudden change in solvent polarity, which can cause the compound to crash out.[16]
-
Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also affect compound solubility. Aim for a final DMSO concentration of <0.5% in your cell-based assays.[16]
-
Use of Excipients: For formulation development, consider using solubility-enhancing excipients. While not typically used in initial screening, this can be a strategy for lead optimization.
Quantitative Data Summary
There is limited publicly available quantitative stability data for a wide range of specific fluconazole analogues. The stability of each new analogue must be determined experimentally. However, the data for fluconazole and other triazole fungicides can provide a useful reference point. The following tables summarize stability data for fluconazole and other triazoles under various stress conditions.
Table 1: Stability of Fluconazole Under Forced Degradation Conditions
| Stress Condition | Temperature | Duration | % Degradation | Primary Degradation Products | Reference |
|---|---|---|---|---|---|
| Oxidative | Reflux | 6 hours | ~10% | Oxidized derivatives | [2] |
| UVC Light (254 nm) | Room Temp | 180 days | ~10% | Possible degradation product observed by LC | [2] |
| Acidic (0.1 M HCl) | Reflux | 6 hours | < 2% | Stable | [2] |
| Alkaline (0.1 M NaOH) | Reflux | 6 hours | < 2% | Stable | [2] |
| Dry Heat | 60°C | 60 days | < 2% | Stable by LC, but reduced bioactivity | [2] |
| Humid Heat | 40°C / 75% RH | 90 days | < 2% | Stable by LC, but reduced bioactivity |[2] |
Table 2: Degradation Half-Lives of Various Triazole Fungicides
| Compound | Condition | Half-life | Reference |
|---|---|---|---|
| Fluconazole | Photolysis (environmental) | 2 weeks to 1 year | [2] |
| Epoxiconazole | Photolysis | 0.68 hours | [17] |
| Tebuconazole | Photolysis | 2.35 hours | [17] |
| Flutriafol | Photolysis | 9.30 hours | [17] |
| Hexaconazole | Biodegradation (in culture) | ~15 days (for 60% degradation) | [18] |
| Propiconazole | Biodegradation (in culture) | ~15 days (for 83% degradation) |[18] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a general guideline for performing a forced degradation study to identify potential degradation products and assess the intrinsic stability of a fluconazole analogue.
1. Preparation of Stock Solution:
-
Prepare a stock solution of your fluconazole analogue at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
For each condition, use a separate aliquot of the stock solution. Include an unstressed control sample stored at 4°C in the dark.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to the stock solution. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to the stock solution. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve in the initial solvent before analysis. For solutions, incubate at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light source that provides both UV and visible light. Include a control sample wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
After the specified stress period, dilute all samples (including the control) to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC method for separating a fluconazole analogue from its potential degradation products. This method will need to be optimized for your specific analogue.
1. Instrumentation:
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase:
-
A common mobile phase for fluconazole is a mixture of methanol and water or acetonitrile and water.[19] A good starting point is a 60:40 (v/v) mixture of methanol and water. The pH may need to be adjusted with a buffer (e.g., phosphate buffer) to achieve optimal separation.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the lambda max of your compound, but 260 nm is a good starting point for fluconazole.[19]
4. Method Validation:
-
To ensure your method is "stability-indicating," you must demonstrate that the peaks for the degradation products (from the forced degradation study) are well-resolved from the peak of the parent compound.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
References
- 1. Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: kinetics, mechanistic investigations and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 13. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijrpr.com [ijrpr.com]
Technical Support Center: Enhancing the Purity of Synthesized Fluconazole Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthesized fluconazole isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesized fluconazole has a purity of less than 94% after initial synthesis. What are the common impurities I should be aware of?
A1: Crude fluconazole typically contains several process-related impurities. The most common ones include:
-
Impurity A (Structural Isomer): (R,S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl) propanol. This is often the most challenging impurity to remove and can be present at levels of 0.5% to 1%. It forms due to the competing reaction of the nitrogen at the 4th position of the triazole ring.[1]
-
Impurity B: 2-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-di(1H-1,2,4-triazol-1-yl) propan-2-ol, resulting from the reaction of 1,2,4-triazole with the aromatic fluorine.[1]
-
Impurity C: (2S)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl) propane-1,2-diol.[1]
-
Impurity D: 2-(2,4-di-1H-1,2,4-triazol-1-yl phenyl)-1,3-di-1H-1,2,4-triazol-1-yl propan-2-ol, which arises from disubstitution.[1]
-
Unreacted Intermediates: Such as 1-(2,4-difluoro phenyl)-2-(1H-1,2,4-triazol-1-yl) ethanone.[1]
-
Desfluoro Impurity: 2-(4-fluorophenyl)-1,3-bis-[2][3][4]triazol-1-yl-propan-2-ol.[5]
Other potential impurities include chloro-fluoro analogs and various related compounds that can be identified using techniques like HPLC and LC/MS/MS.[6][7]
Q2: I am struggling to remove the structural isomer (Impurity A). What purification strategies are effective?
A2: The structural isomer is notoriously difficult to separate due to its similar properties to fluconazole. A multi-step purification process is often necessary. A particularly effective approach involves a sequence of leaching and acid/base treatments.[1] This process has been shown to reduce this isomer to levels below 0.1%.[1] Chiral chromatography, specifically HPLC with a polysaccharide-based chiral stationary phase, can also be employed for the separation of isomers.[8][9][10]
Q3: My recrystallization attempts are yielding different polymorphic forms. How can I control the crystal form of fluconazole?
A3: The polymorphic form of fluconazole is highly dependent on the crystallization conditions, including the solvent system, temperature, and cooling rate.
-
Solvent Choice: Recrystallization from propan-2-ol can yield Form III, while water and ethyl acetate can produce a monohydrate and an ethyl acetate solvate, respectively.[4] Desolvation of these solvates often yields Form I.[4]
-
Temperature and Pressure: The supercritical antisolvent (SAS) process allows for control over polymorphism. For instance, using dichloromethane as the solvent, Form I can be obtained at 40°C and Form II at 80°C.[2]
-
Cooling Rate: A controlled cooling rate of 5 to 15 °C/h when crystallizing from a C1-C4 alcohol can be used to obtain crystalline modification II.[11]
It is crucial to characterize the resulting solid form using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm the polymorphic form.[3][4]
Q4: Can you provide a starting point for a purification protocol to increase the purity of crude fluconazole from ~93% to over 99.5%?
A4: A proven method involves a three-step process of a first leaching, a second leaching, and an acid/base treatment.[1] This process can effectively reduce a range of impurities. After the initial leaching, purity can increase to 98-99%. The subsequent steps further reduce impurities to levels below 0.05%.[1]
Data Presentation
Table 1: Impurity Reduction through a Multi-Step Purification Process
| Impurity | Initial Level in Crude Fluconazole (%) | Level After First Leaching (%) | Level After Second Leaching (%) | Final Level After Acid/Base Treatment (%) |
| Impurity A (Isomer) | 0.5 - 1.0 | ~0.2 | ~0.1 | < 0.05 |
| Impurity B | 0.1 - 0.3 | ~0.06 | ~0.03 | < 0.05 |
| Impurity C | 3.0 - 3.5 | ~0.3 | ~0.07 | < 0.05 |
Data compiled from a patented purification process.[1]
Experimental Protocols
Protocol 1: Multi-Step Purification of Crude Fluconazole[1]
Step I: First Leaching
-
To 181 g of crude fluconazole (purity ~93%) in a 2 L 4-necked round bottom flask, add 905 ml of demineralized water, 81.5 ml of acetone, and 63.5 ml of ethyl acetate at 25-35°C with stirring.
-
Heat the reaction mixture to 55-60°C and maintain for 60 minutes.
-
Cool the mixture to 25-35°C over 60 minutes.
-
Filter the precipitated solid and wash with chilled demineralized water.
Step II: Second Leaching
-
To the wet product from Step I in a 2 L 4-necked round bottom flask, add 905 ml of demineralized water, 81.5 ml of acetone, and 63.5 ml of ethyl acetate at 30-35°C with stirring.
-
Heat the reaction mixture to 55-60°C and maintain for 60 minutes.
-
Cool the mixture to 25-35°C over 60 minutes.
-
Filter the precipitated solid and wash with chilled demineralized water.
Step III: Acid/Base Treatment
-
To the product from Step II (~184 g, purity ~99.45%) in a 2 L 4-necked round bottom flask, add 543 ml of demineralized water and 108 ml of concentrated hydrochloric acid at 25-35°C with stirring.
-
Stir the mixture for 30 minutes.
-
Add approximately 100 ml of toluene and stir for another 30 minutes.
-
Allow the layers to separate for 30 minutes and separate the layers.
-
Cool the aqueous layer to 5-10°C and adjust the pH to 7.5-8.0 with a 50% sodium hydroxide solution.
-
Stir the resulting suspension at 5-10°C for 60 minutes.
-
Filter the precipitated product and wash twice with chilled demineralized water.
-
Dry the product in a vacuum oven at 65-70°C until the moisture content is less than 0.5%.
Protocol 2: Chiral Separation of Fluconazole Isomers by HPLC
This is a general guideline; specific conditions may need to be optimized.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as cellulose 3,5-dichlorophenylcarbamate bonded to silica particles.[8]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and buffered water (e.g., 75:25, v/v) is a good starting point. The pH of the aqueous component can be adjusted to optimize resolution; a pH around 9 has shown to be effective for some azole antifungals.[8]
-
Flow Rate: Typically in the range of 300-400 nL/min for nano-LC systems.[8]
-
Detection: UV detection at a wavelength of approximately 195 nm.[8]
-
Sample Preparation: Dissolve the fluconazole sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of about 100 µg/mL.[8]
Visualizations
Caption: Workflow for the multi-step purification of fluconazole.
Caption: Logical relationship for chiral separation of fluconazole isomers.
References
- 1. US20050282878A1 - Process for the purification of fluconazole - Google Patents [patents.google.com]
- 2. Recrystallization of fluconazole using the supercritical antisolvent (SAS) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and crystal characterization of a polymorph, a monohydrate, and an ethyl acetate solvate of the antifungal fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Nano-Liquid Chromatography and Dispersive Liquid-Liquid Microextraction Applied to the Analysis of Antifungal Drugs in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jascoinc.com [jascoinc.com]
- 10. benchchem.com [benchchem.com]
- 11. DE60114889T2 - PROCESS FOR THE PREPARATION OF FLUCONAZOLE AND CRYSTAL MODIFICATIONS THEREOF - Google Patents [patents.google.com]
Technical Support Center: Addressing Microbial Resistance to New Fluconazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with new fluconazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your research, providing potential causes and solutions in a question-and-answer format.
Question: Why are my Minimum Inhibitory Concentration (MIC) values for a new fluconazole compound unexpectedly high against Candida albicans isolates?
Answer: High MIC values can stem from several factors related to both the microbial isolate and experimental conditions. Consider the following possibilities:
-
Inherent or Acquired Resistance: The C. albicans isolate may possess intrinsic resistance mechanisms or may have acquired resistance during previous exposure to azoles. Key mechanisms include:
-
Overexpression of Efflux Pumps: Genes such as CDR1, CDR2, and MDR1 encode for pumps that actively remove the drug from the cell.[1][2][3]
-
Target Enzyme Modification: Mutations or overexpression of the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of fluconazole.[4][5][6][7]
-
Biofilm Formation: The isolate may be a strong biofilm producer. Biofilms create a protective extracellular matrix that can limit drug penetration.[8][9][10][11]
-
-
Experimental Variability:
-
Inoculum Size: An inoculum that is too high can lead to falsely elevated MICs. Ensure you are using a standardized inoculum as per CLSI or EUCAST guidelines.[12][13]
-
Reading Time: Reading MICs at 48 hours instead of 24 hours can sometimes show higher values due to "trailing growth," a phenomenon where some residual growth occurs at concentrations above the true MIC.[14][15][16] It is often recommended to read fluconazole MICs at 24 hours.[14][15]
-
Media pH: The pH of the testing medium can influence the activity of the compound and the growth of the fungus, potentially affecting MIC results.[17][18]
-
Question: I am observing "trailing growth" in my broth microdilution assay. How should I interpret these results?
Answer: Trailing growth, or the "trailing endpoint," is characterized by reduced but persistent fungal growth at drug concentrations above the MIC, making the endpoint difficult to determine visually.[14][15][16]
-
Interpretation: For isolates exhibiting trailing, the MIC should be read at the lowest drug concentration that produces a significant (approximately 50-80%) reduction in growth compared to the positive control at 24 hours.[12][14][19] Reading at 48 hours for these isolates can lead to falsely high and clinically misleading MIC values.[14][15]
-
Underlying Cause: Trailing is often associated with the fungistatic nature of azoles, which inhibit growth rather than kill the fungal cells.[14]
-
Troubleshooting:
Question: My in vitro results with a new fluconazole compound are promising, but they are not translating to efficacy in my in vivo animal model. What could be the reason for this discrepancy?
Answer: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Several factors can contribute to this:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in the animal model, leading to suboptimal drug exposure at the site of infection.[12]
-
Biofilm Formation: Infections in vivo often involve the formation of biofilms on tissues or medical devices. Biofilms are notoriously more resistant to antifungal agents than their planktonic counterparts, a factor not always captured in standard in vitro tests.[8][9][10][11][12]
-
Host Immune Response: The immune status of the animal model plays a critical role in clearing the infection, especially with fungistatic agents like fluconazole. In vitro assays do not account for this host-pathogen interaction.[12]
-
Protein Binding: The compound may exhibit high plasma protein binding in vivo, reducing the amount of free, active drug available to target the fungus.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of resistance to fluconazole and its new derivatives?
A1: The most well-characterized mechanisms of resistance to fluconazole in Candida species are:
-
Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p) that pump the drug out of the fungal cell.[1][2][3]
-
Target Site Alterations: Point mutations in the ERG11 gene can alter the structure of the target enzyme, lanosterol 14α-demethylase, reducing its affinity for azole drugs.[4][5][6][7]
-
Target Gene Overexpression: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring more drug to achieve inhibition.
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes in the ergosterol pathway, such as ERG3, can lead to the accumulation of alternative sterols in the cell membrane, reducing the cell's dependence on ergosterol.[20]
Q2: How can I test if my new fluconazole compound is effective against biofilm-forming Candida strains?
A2: Standard MIC testing is often not sufficient for evaluating activity against biofilms. You should perform a biofilm susceptibility assay. A common method involves:
-
Growing biofilms in 96-well plates for a set period (e.g., 24-48 hours).
-
Washing the plates to remove non-adherent, planktonic cells.
-
Adding fresh medium containing serial dilutions of your compound to the wells with the established biofilms.
-
Incubating for a further 24-48 hours.
-
Quantifying the remaining viable biofilm using a metabolic assay (e.g., XTT or crystal violet staining). The endpoint is often reported as the Sessile Minimum Inhibitory Concentration (SMIC), which is the concentration of the drug that results in a significant reduction (e.g., 50% or 80%) of the biofilm.[21]
Q3: How can I investigate if a new compound acts synergistically with fluconazole against resistant strains?
A3: A checkerboard assay is the standard method to assess drug synergy.[22] This involves testing various concentrations of both drugs, alone and in combination, in a microtiter plate format. The Fractional Inhibitory Concentration Index (FICI) is then calculated. A FICI of ≤ 0.5 is generally considered synergistic.[21] Identifying synergistic compounds can be a promising strategy to overcome resistance.[23][24][25][26]
Data Presentation
Table 1: Example MICs of Fluconazole Against Planktonic Cells and Biofilms of C. albicans
| Strain | Planktonic MIC (µg/mL) at 24h | Biofilm SMIC80 (µg/mL) at 24h |
| Fluconazole-Susceptible | 1 | 64 |
| Fluconazole-Resistant | 128 | >1024 |
Note: This table presents illustrative data. Actual values will vary depending on the specific isolates and experimental conditions.
Table 2: CLSI Interpretive Breakpoints for Fluconazole against Candida Species
| Interpretation | MIC (µg/mL) |
| Susceptible (S) | ≤ 2 |
| Susceptible-Dose Dependent (SDD) | 4 |
| Resistant (R) | ≥ 8 |
Source: Based on CLSI M27-A3 guidelines. Breakpoints can vary for different Candida species.[27]
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Based on CLSI M27-A3)
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of the fluconazole compound in a suitable solvent (e.g., water or DMSO) at a concentration 100 times the highest final concentration to be tested.
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into each well of a 96-well microtiter plate.
-
Add 2 µL of the antifungal stock solution to the first well of each row.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in drug concentrations ranging over the desired testing range.[12]
-
-
Inoculum Preparation:
-
Subculture the Candida isolate on Sabouraud dextrose agar for 24 hours at 35°C.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10^6 to 5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1 x 10^3 to 5 x 10^3 CFU/mL.[12]
-
-
Inoculation of Plates: Add 100 µL of the standardized inoculum to each well, including a drug-free growth control well.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound that causes a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the growth control well.[12][19]
Visualizations
Caption: Key mechanisms of fluconazole resistance in fungal cells.
Caption: Troubleshooting workflow for high MIC results.
Caption: Experimental workflow for synergy testing.
References
- 1. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Extensive ERG11 mutations associated with fluconazole-resistant Candida albicans isolated from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Computational insights into fluconazole resistance by the suspected mutations in lanosterol 14α-demethylase (Erg11p) of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thecandidadiet.com [thecandidadiet.com]
- 8. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of fluconazole resistance-associated genes in biofilm from 23 clinical isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Overcoming fluconazole resistance in Candida albicans clinical isolates with tetracyclic indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Overcoming fluconazole resistance in Candida albicans clinical isolates with tetracyclic indoles. | Broad Institute [broadinstitute.org]
- 25. Cross-species discovery of syncretic drug combinations that potentiate the antifungal fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Fluconazole Isomer Characterization Methods
Welcome to the technical support center for the characterization of fluconazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of fluconazole that I need to consider during characterization?
A1: Fluconazole has a single chiral center, meaning it exists as a pair of enantiomers: (R)-fluconazole and (S)-fluconazole. In addition to enantiomers, process-related impurities can sometimes include diastereomers if additional chiral centers are introduced during synthesis. It is crucial to have analytical methods that can distinguish between these stereoisomers.
Q2: What are the most common analytical techniques for fluconazole isomer characterization?
A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for separating fluconazole enantiomers.[1][2] Capillary Electrophoresis (CE) with a chiral selector is another powerful method. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.[3]
Q3: How do I choose the right chiral column for fluconazole enantioseparation?
A3: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad applicability for separating a variety of chiral compounds, including azole antifungals.[4][5] The selection is often empirical, and it is recommended to screen a few different polysaccharide-based columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate)) to find the one that provides the best resolution for fluconazole enantiomers under your specific mobile phase conditions.
Q4: What is the importance of characterizing fluconazole polymorphs?
A4: Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of fluconazole can exhibit different physical properties, including solubility and dissolution rate, which can impact its bioavailability.[6] Therefore, characterization of polymorphic forms using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) is a critical aspect of drug development and quality control.[6][7]
Troubleshooting Guides for Chiral HPLC Analysis of Fluconazole
This section provides solutions to common problems encountered during the chiral HPLC separation of fluconazole isomers.
Issue 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, broad peak instead of two distinct peaks for the enantiomers.
-
Significant peak overlap, preventing accurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not have the necessary enantioselectivity for fluconazole. Screen different polysaccharide-based chiral columns. |
| Incorrect Mobile Phase Composition | The polarity and composition of the mobile phase are critical for chiral recognition. Optimize the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol, ethanol). A typical starting point is 90:10 to 98:2 (n-hexane:alcohol).[8] |
| Mobile Phase pH is Not Optimal (for reversed-phase) | If using a reversed-phase chiral column, the pH of the aqueous component of the mobile phase can significantly impact the ionization state of fluconazole and its interaction with the CSP. Experiment with different pH values. For some azole antifungals, a pH of 9 has shown improved resolution.[4] |
| Flow Rate is Too High | A high flow rate can reduce the interaction time between the analyte and the CSP, leading to decreased resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). |
| Column Temperature Fluctuations | Temperature can affect chiral recognition. Using a column oven to maintain a stable temperature is recommended.[9] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" or "front" extending from the main peak.
-
Tailing factor or asymmetry factor outside of the acceptable range (typically > 1.2).
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with the Stationary Phase | Residual silanol groups on the silica support of the CSP can cause peak tailing for basic compounds like fluconazole. Add a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase (e.g., 0.1%) to block these active sites. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
| Column Contamination or Degradation | Contaminants from the sample or mobile phase can accumulate on the column, affecting peak shape. Flush the column with a strong solvent (e.g., 100% ethanol or methanol, check column manual for compatibility).[10] If the problem persists, the column may need to be replaced. |
Issue 3: Unstable or Drifting Retention Times
Symptoms:
-
The retention times of the enantiomer peaks shift between injections.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Chiral columns, especially with normal-phase mobile phases, require sufficient time to equilibrate. Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. |
| Changes in Mobile Phase Composition | Evaporation of the more volatile component of the mobile phase (e.g., n-hexane) can alter its composition and affect retention times. Prepare fresh mobile phase daily and keep the reservoir covered. |
| Temperature Fluctuations | As mentioned, temperature affects retention. Use a column oven for consistent temperature control. |
| Pump Malfunction or Leaks | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the chiral separation of azole antifungals. Note that optimal conditions for fluconazole should be determined experimentally.
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) |
| Ketoconazole | Polysaccharide-based | n-Hexane/Ethanol/DEA | 1.0 | 10.2, 12.5 | 2.1 |
| Itraconazole | Polysaccharide-based | n-Hexane/Isopropanol | 1.0 | 8.9, 10.1 | 1.8 |
| Miconazole | Lux i-Cellulose-5 | Polar Organic | 1.0 | 6.5, 7.8 | 1.62 |
| Sertaconazole | Lux i-Amylose-1 | Normal Phase | 1.0 | 15.3, 18.2 | 2.01 |
Data is illustrative and compiled from various sources on azole antifungal separations.[11][12]
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Fluconazole Enantiomers
Objective: To separate the (R)- and (S)-enantiomers of fluconazole using HPLC with a chiral stationary phase.
Materials:
-
HPLC system with UV detector
-
Polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm)
-
Fluconazole reference standard
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade diethylamine (DEA)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a 95:5 (v/v) ratio. Add DEA to a final concentration of 0.1%. Degas the mobile phase by sonication or vacuum filtration.
-
System Setup and Equilibration:
-
Install the chiral column in the HPLC system.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 261 nm.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.
-
-
Sample Preparation:
-
Prepare a stock solution of fluconazole in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the working standard solution onto the column.
-
Acquire data for a sufficient time to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the fluconazole enantiomers.
-
Calculate the retention time, resolution, and peak area for each enantiomer.
-
Protocol 2: Sample Preparation from a Pharmaceutical Formulation (Tablets)
Objective: To extract fluconazole from a tablet formulation for chiral HPLC analysis.
Materials:
-
Fluconazole tablets
-
Mortar and pestle
-
Volumetric flasks
-
Methanol
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh and finely powder a number of tablets equivalent to a known amount of fluconazole (e.g., 5 tablets of 100 mg).
-
Accurately weigh a portion of the powder equivalent to 10 mg of fluconazole and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol, sonicate for 15 minutes to dissolve the fluconazole.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the HPLC mobile phase to the desired concentration for analysis.
Visualizations
Caption: Experimental workflow for chiral HPLC analysis of fluconazole.
Caption: Troubleshooting decision tree for poor peak resolution in chiral HPLC.
Caption: Relationship between fluconazole isomers.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Chiral Nano-Liquid Chromatography and Dispersive Liquid-Liquid Microextraction Applied to the Analysis of Antifungal Drugs in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A comparison of chiral resolution of antifungal agents on different polysaccharide chiral columns under various mobile phase modes: Application in the biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling Stereochemistry: A Comparative Analysis of Fluconazole Isomers and Their Antifungal Efficacy
For Immediate Release
[City, State] – In the persistent battle against fungal infections, the stereochemistry of antifungal agents is emerging as a critical factor in determining therapeutic efficacy and safety. This guide provides a detailed comparison of the antifungal potency of fluconazole isomers versus the conventional racemic mixture of fluconazole, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein underscores the potential for stereochemically pure isomers to offer significant advantages over their racemic counterparts.
Fluconazole, a widely used triazole antifungal, is a chiral molecule and is commercially available as a racemic mixture of its two enantiomers.[1] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to the inhibition of fungal growth.[1][2][3] While racemic fluconazole has been a clinical mainstay, recent research into its individual isomers has revealed significant differences in their antifungal activity and toxicity profiles.
In Vitro Antifungal Efficacy: A Tale of Two Isomers
Multiple studies have demonstrated that the antifungal activity of fluconazole is not equally distributed between its enantiomers. One optical isomer consistently exhibits significantly higher potency against a range of fungal pathogens compared to both the other isomer and the racemic mixture.
One study investigating enantiomerically pure analogs of fluconazole found that the (+) isomer displayed markedly superior in vitro activity against various Candida and other fungal species.[1] The Minimum Inhibitory Concentration (MIC) values, a standard measure of antifungal potency, were substantially lower for the (+) isomer compared to racemic fluconazole.[1]
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of a Fluconazole Analog's Optical Isomers vs. Racemic Fluconazole [1]
| Fungal Strain | (+) Isomer | Racemic Fluconazole |
| C. albicans IPM 40009 | 0.1–12.5 | 25–100 |
| Candida tropicalis TIMM 0313 | 0.1–12.5 | 25–100 |
| Candida glabrata TIMM 1064 | 0.1–12.5 | 25–100 |
| C. neoformans T1AMM 0362 | 0.1–12.5 | 25–100 |
| T. mentagrophytes TIMM 1188 | 0.1–12.5 | 25–100 |
| A. fumigatus 1FM 4942 | 0.1–12.5 | 25–100 |
Similarly, a chemoenzymatic synthesis approach to produce optically enriched fluconazole analogues identified the (-)-S-enantiomer as the more biologically active form against Aspergillus species.[4]
Table 2: In Vitro Anti-Aspergillus Activity (MIC) of an Optically Enriched Fluconazole Analog [4]
| Assay Method | Fungal Strain | (-)-S-enantiomer enriched analog (µg/mL or µ g/disc ) |
| Broth Microdilution | Aspergillus fumigatus | 15.6 |
| Disc Diffusion | Aspergillus fumigatus | 7.8 |
These findings strongly suggest that the development of single-enantiomer formulations of fluconazole or its analogs could lead to more effective antifungal therapies.
In Vivo Efficacy and Safety Profile
The enhanced in vitro potency of specific fluconazole isomers translates to improved efficacy in in vivo models of fungal infections. In a murine model of candidiasis, the (+) isomer of a fluconazole analog demonstrated a significantly lower effective dose (ED₅₀) required to protect mice from infection compared to racemic fluconazole.[1]
Table 3: In Vivo Efficacy (ED₅₀ in mg/kg) of a Fluconazole Analog's (+) Isomer vs. Racemic Fluconazole in a Murine Model [1]
| Fungal Strain | (+) Isomer | Racemic Fluconazole |
| C. albicans IPM 40009 | 2.6 | >30 |
| C. neoformans T1AMM 0362 | 19.7 | >100 |
| A. fumigatus 1FM 4942 | 39.8 | 57.9 |
Furthermore, toxicity studies in a primate model indicated that the therapeutically superior (+) enantiomer exhibited a better safety profile, with toxic effects observed only at a significantly higher dose compared to the racemic mixture.[1] The racemic mixture was found to be safe at a dose of 1 mg/kg/day, whereas the (+) enantiomer only showed toxic effects at a dose of 30 mg/kg/day.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for MIC Determination
This standardized method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.[5]
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[5] A suspension of the fungal colonies is then prepared in sterile saline and diluted in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.[5]
-
Preparation of Antifungal Solutions: The antifungal agents (fluconazole and its isomers) are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) and then serially diluted in RPMI-1640 medium to achieve a range of concentrations.[5]
-
Microplate Inoculation: The assay is performed in 96-well microtiter plates. Each well is filled with 100 µL of the diluted antifungal solution, followed by the addition of 100 µL of the fungal inoculum.[5]
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a growth control well (containing no antifungal agent).[5] This is typically assessed visually or by measuring the optical density.[5]
In Vivo Murine Model of Systemic Candidiasis
This model is used to evaluate the in vivo efficacy of antifungal agents.
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: Following infection, mice are treated with the antifungal agent (e.g., fluconazole isomer or racemic fluconazole) at various doses, typically administered orally or intraperitoneally.
-
Endpoint Determination: The efficacy of the treatment is assessed by determining the 50% effective dose (ED₅₀), which is the dose that protects 50% of the infected mice from death.[1] Alternatively, the fungal burden in target organs (e.g., kidneys) can be quantified at the end of the study.[6][7]
Signaling Pathway: Mechanism of Action
Fluconazole and its isomers exert their antifungal effect by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
References
- 1. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 4. Chemoenzymatic Synthesis, Nanotization, and Anti-Aspergillus Activity of Optically Enriched Fluconazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of fluconazole and its related compounds. The information presented is compiled from various scientific studies and is intended to assist researchers and quality control professionals in selecting the most appropriate analytical technique for their specific needs.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of different validated analytical methods for fluconazole and its related compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.
| Method | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| HPLC Method 1 | 1 - 100[1] | - | < 2.0[2] | 0.10[1] | 0.25[1] |
| HPLC Method 2 | 0.05 - 0.15 mg/ml | 99.3[3] | 0.61[3] | - | - |
| HPLC Method 3 | 0.5 - 50[3] | 99.91 ± 0.74[3] | - | - | - |
| UPLC Method | - | 99-100 | < 2.0 | - | - |
| HPTLC Method | 100 - 800 ng/spot | Statistically equal to 100% | 0.73[4] | 91.39 ng/spot[4] | 304.66 ng/spot[4] |
In-Depth Look: HPLC vs. UPLC for Fluconazole Analysis
Recent studies have focused on comparing HPLC and UPLC methods for fluconazole analysis. A key advantage of UPLC is a significantly shorter analysis time, often under 4 minutes, compared to 10 minutes or more for traditional HPLC methods.[5] This increase in throughput is achieved by using columns with smaller particle sizes (e.g., 1.7 µm for UPLC vs. 5 µm for HPLC) and operating at higher pressures.[6] The result is narrower peaks, leading to improved resolution and sensitivity.[5] For instance, in one comparison, the peak height for a fluconazole-related compound was over 1.5 times greater with UPLC compared to a UHPLC system.[5]
While both methods demonstrate high accuracy and precision, the UPLC method is noted for its speed and enhanced sensitivity.[7] The choice between HPLC and UPLC will often depend on the specific requirements of the laboratory, considering factors like sample throughput needs and available instrumentation.[8]
Experimental Protocols
Below are representative experimental protocols for the validation of an analytical method for fluconazole and its related compounds, based on commonly cited methodologies.
Representative HPLC Method Protocol
A simple and stability-indicating HPLC method can be developed and validated for the analysis of Fluconazole and its related compounds in pharmaceutical formulations.[9][10]
-
Chromatographic System:
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of fluconazole reference standard in the mobile phase. Further dilutions are made to achieve the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Solution: For capsule formulations, the contents of a representative number of capsules are accurately weighed, and a portion equivalent to a specific amount of fluconazole is dissolved in the mobile phase. The solution is then filtered before injection.
-
-
Validation Parameters: The method should be validated according to USP and ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ).[9][3]
Representative UPLC Method Protocol
A stability-indicating UPLC method offers a faster alternative to HPLC for the determination of fluconazole.[6]
-
Chromatographic System:
-
Standard and Sample Preparation: Similar to the HPLC protocol, with appropriate adjustments for concentration based on the higher sensitivity of the UPLC system.
-
Method Validation: The validation process follows the same guidelines as for the HPLC method, confirming the method's suitability for its intended purpose.
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for pharmaceuticals, ensuring the method is reliable, reproducible, and accurate for its intended use.
Caption: Workflow for Analytical Method Development and Validation.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Method validation for the quantification of fluconazole and its organic impurities in raw material using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of Analytical Method for Fluconazole and Fluconazole Related Compounds (A, B, and C) in Capsule Formulations by HPLC with UV Detection | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
A Comparative Analysis of Fluconazole and Its Analogues Against Aspergillus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal agent fluconazole and its triazole analogues—voriconazole, posaconazole, itraconazole, and isavuconazole—against Aspergillus species, a genus of molds that can cause serious infections, particularly in immunocompromised individuals. This document synthesizes experimental data on their efficacy, details the methodologies used in key experiments, and visualizes the underlying molecular interactions and experimental workflows.
Introduction to Azole Antifungals and Aspergillus
The triazole class of antifungal agents functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately inhibits fungal growth.[1] While fluconazole is a widely used antifungal, its efficacy against Aspergillus is limited due to intrinsic resistance.[4][5][6] In contrast, its analogues have demonstrated a broader spectrum of activity that includes clinically relevant Aspergillus species.[7][8][9]
Aspergillus fumigatus is the most common species causing invasive aspergillosis.[4][10] The intrinsic resistance of A. fumigatus to fluconazole has been linked to the CYP51A gene, which encodes the target enzyme.[4][5][6] Specifically, a naturally occurring amino acid substitution, T301I in the Cyp51Ap protein, is a key factor in this resistance.[4][5][6]
Data Presentation: In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of fluconazole and its analogues against various Aspergillus species. The MIC is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism and is a key indicator of in vitro efficacy. Lower MIC values indicate greater potency.
| Antifungal Agent | Aspergillus fumigatus MIC (µg/mL) | Aspergillus flavus MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Aspergillus terreus MIC (µg/mL) |
| Fluconazole | >64 - >256[11] | 128[11] | - | - |
| Voriconazole | ≤0.12 - 2[12] | ≤0.12 - 2[12] | 0.25 - 2[12] | 0.25 - 2[12] |
| Posaconazole | ≤0.03 - 1[12] | ≤0.03 - 1[12] | ≤0.03 - 1[12] | ≤0.03 - 1[12] |
| Itraconazole | ≤0.12 - 4[12] | ≤0.12 - 2[12] | 0.25 - 2[12] | 0.25 - 2[12] |
| Isavuconazole | 0.25 - 2[13] | 0.5 - 2[13] | 1 - 4[13] | 0.5 - 2[13] |
Note: Data is compiled from multiple sources and represents a range of reported MICs. Direct comparison between studies should be made with caution due to potential variations in methodology and strains tested.
Clinical Efficacy and Prophylaxis
Clinical trials have consistently demonstrated the superiority of fluconazole analogues over fluconazole for the prevention and treatment of invasive aspergillosis.
-
Prophylaxis: In a study of patients with neutropenia, posaconazole was significantly more effective than fluconazole or itraconazole in preventing invasive fungal infections, including aspergillosis.[14] Proven or probable invasive fungal infections were reported in 2% of patients in the posaconazole group compared to 8% in the fluconazole or itraconazole group.[14] Another study showed that itraconazole solution provided greater protection against fatal aspergillosis compared to fluconazole in patients with hematological malignancies.[15]
-
Treatment: Voriconazole is considered a first-line treatment for invasive aspergillosis and has shown superiority over deoxycholate amphotericin B in a large randomized trial.[8] Isavuconazole has been shown to be non-inferior to voriconazole for the primary treatment of invasive mold diseases caused by Aspergillus and other filamentous fungi, with a better safety profile.[13][16]
Experimental Protocols
The data presented in this guide are primarily derived from standardized in vitro antifungal susceptibility testing and in vivo animal models.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized procedure for determining the MIC of an antifungal agent. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) have established reference methods.[17][18][19][20]
Key Steps:
-
Inoculum Preparation: Aspergillus conidia are harvested from a culture and suspended in a sterile saline solution. The conidial suspension is then adjusted to a standardized concentration (e.g., 2 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer.[18][19]
-
Medium: RPMI 1640 medium, often supplemented with 2% glucose, is used as the assay medium.[18][19]
-
Drug Dilution: The antifungal agents are serially diluted in the microtiter plates to create a range of concentrations.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 48 hours.[19]
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes complete visual inhibition of growth.[19]
In Vivo Animal Models of Aspergillosis
Animal models, particularly in rodents, are crucial for evaluating the efficacy of antifungal drugs before clinical trials.[21]
Typical Protocol for a Murine Model of Invasive Pulmonary Aspergillosis:
-
Immunosuppression: Mice are typically rendered neutropenic through the administration of cyclophosphamide and often corticosteroids to mimic the immunocompromised state of at-risk patients.[22]
-
Infection: A defined inoculum of Aspergillus fumigatus conidia is administered intranasally to the immunosuppressed mice.[22]
-
Antifungal Treatment: Treatment with the antifungal agent (e.g., fluconazole or an analogue) is initiated at a specific time point post-infection and administered for a defined duration.[22]
-
Outcome Assessment: Efficacy is evaluated based on survival rates, fungal burden in the lungs (measured by colony-forming units or quantitative PCR), and histopathological analysis of lung tissue.[23][24]
Visualizations
Mechanism of Action of Azole Antifungals
The following diagram illustrates the signaling pathway targeted by azole antifungals in Aspergillus.
References
- 1. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. journals.asm.org [journals.asm.org]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. A randomized controlled trial of itraconazole versus fluconazole for the prevention of fungal infections in patients with haematological malignancies. U.K. Multicentre Antifungal Prophylaxis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spotlight on isavuconazole in the treatment of invasive aspergillosis and mucormycosis: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 19. researchgate.net [researchgate.net]
- 20. medscape.com [medscape.com]
- 21. academic.oup.com [academic.oup.com]
- 22. mdpi.com [mdpi.com]
- 23. Comparison of azoles against aspergilli in vitro and in an experimental model of pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. karger.com [karger.com]
Stereoselective Antifungal Activity of Fluconazole Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of fluconazole, with a focus on the stereoselective differences between its isomers. While fluconazole is administered as a racemic mixture, evidence suggests that its enantiomers may exhibit varied efficacy against different fungal pathogens. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in antifungal therapeutics.
Data Presentation: Comparative Antifungal Activity
Fluconazole, a widely used triazole antifungal, possesses a chiral center, resulting in two enantiomers: (R)-(-)-fluconazole and (S)-(+)-fluconazole. While comprehensive data directly comparing the in vitro activity of these specific enantiomers against a broad range of fungal strains is limited in publicly available literature, studies on closely related fluconazole analogs highlight the significance of stereochemistry in antifungal potency.
The following table summarizes the in vitro activity (Minimum Inhibitory Concentration - MIC) of a fluconazole analog's (+) isomer compared to the racemic mixture against several clinically relevant fungal strains. The data indicates that the (+) isomer of this analog demonstrates significantly higher antifungal activity.[1][2] It is important to note that this data pertains to a fluconazole analog and not fluconazole itself, but it serves as a strong indicator of the potential for stereoselective activity.
| Fungal Strain | Racemic Fluconazole MIC (µg/mL) | (+) Isomer of Fluconazole Analog MIC Range (µg/mL) |
| Candida albicans IPM 40009 | >100 | 0.1 - 12.5 |
| Candida tropicalis TIMM 0313 | 25 | 0.1 - 12.5 |
| Candida glabrata TIMM 1064 | 100 | 0.1 - 12.5 |
| Cryptococcus neoformans T1AMM 0362 | 25 | 0.1 - 12.5 |
| Aspergillus fumigatus 1FM 4942 | >100 | 0.1 - 12.5 |
| Trichophyton mentagrophytes TIMM 1188 | 100 | 0.1 - 12.5 |
Data extracted from a study on a fluconazole analog and may not be representative of fluconazole's own enantiomers.[1][2]
Experimental Protocols
The determination of antifungal activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating and comparing the efficacy of antifungal agents. The following is a detailed methodology for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), which is a standard procedure for testing the susceptibility of fungi to antifungal agents.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
1. Preparation of Antifungal Stock Solutions:
-
Prepare a stock solution of each fluconazole isomer and the racemic mixture in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
The final concentration of the stock solution should be at least 100 times the highest concentration to be tested to minimize the solvent effect.
2. Preparation of Microdilution Plates:
-
Use sterile 96-well microtiter plates with round or flat-bottom wells.
-
Perform serial twofold dilutions of the antifungal agents in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS).
-
The final volume in each well should be 100 µL.
-
Include a growth control well (medium without antifungal agent) and a sterility control well (medium only) for each fungal strain.
3. Inoculum Preparation:
-
Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate, resulting in a final volume of 200 µL per well.
-
Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the control well.
-
Growth inhibition can be assessed visually or by using a spectrophotometric reader.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Azole Antifungals
Caption: Mechanism of action of fluconazole, inhibiting ergosterol synthesis.
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
A Comparative Guide to the Pharmacokinetic Properties of Fluconazole Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Fluconazole, a widely used triazole antifungal agent, is administered as a racemic mixture of two enantiomers: R-(-)-fluconazole and S-(+)-fluconazole. While the pharmacokinetic profile of the racemic mixture is well-documented, a detailed comparative analysis of the individual enantiomers is crucial for a comprehensive understanding of its therapeutic efficacy and safety. This guide provides an objective comparison of the available data on the pharmacokinetic properties of fluconazole enantiomers, supported by experimental data and methodologies.
Key Pharmacokinetic Parameters of Racemic Fluconazole
Fluconazole, as a racemate, exhibits favorable pharmacokinetic properties that contribute to its clinical success. These include high oral bioavailability, extensive tissue distribution, and a long elimination half-life.
Table 1: Pharmacokinetic Properties of Racemic Fluconazole
| Parameter | Value | References |
| Oral Bioavailability | > 90% | [1] |
| Plasma Protein Binding | ~12% | [1] |
| Volume of Distribution (Vd) | ~0.7 L/kg | [1] |
| Elimination Half-life (t½) | ~30 hours | [1][2] |
| Primary Route of Elimination | Renal (approx. 80% as unchanged drug) | [3] |
Stereoselective Pharmacokinetics: A Data Gap
Despite the importance of understanding the distinct behavior of each enantiomer, a thorough search of the scientific literature reveals a significant lack of publicly available, direct comparative studies on the pharmacokinetic properties of R-(-)- and S-(+)-fluconazole in humans or animals. While stereoselective pharmacokinetic studies are common for other chiral drugs, including other azole antifungals like ketoconazole and itraconazole, similar detailed investigations for fluconazole enantiomers are not readily found.[4][5][6] This represents a critical knowledge gap in the pharmacology of fluconazole.
The absence of such data prevents a direct comparison of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for the individual R-(-) and S-(+) enantiomers.
Experimental Protocols for Enantioselective Analysis
The foundation for any stereoselective pharmacokinetic study lies in the ability to accurately separate and quantify the individual enantiomers in biological matrices. Various analytical techniques have been developed for this purpose, with chiral high-performance liquid chromatography (HPLC) being a prominent method.
Chiral HPLC Method for Enantiomer Separation
A common approach for the chiral separation of fluconazole enantiomers involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently employed.[7]
Illustrative Experimental Protocol:
-
Sample Preparation:
-
Plasma or serum samples are subjected to protein precipitation, often using a solvent like acetonitrile.
-
The supernatant is then separated by centrifugation.
-
The resulting extract may be evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) in an isocratic elution mode. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where fluconazole exhibits strong absorbance (e.g., 260 nm).
-
-
Quantification:
-
Standard curves are generated for each enantiomer using solutions of known concentrations.
-
The peak areas of the enantiomers in the biological samples are then used to determine their respective concentrations by interpolating from the standard curves.
-
Visualizing the Path to Stereoselective Pharmacokinetic Data
The workflow for obtaining and analyzing the pharmacokinetic data of fluconazole enantiomers can be visualized as follows:
Caption: Workflow for a stereoselective pharmacokinetic study of fluconazole.
Signaling Pathways and Mechanism of Action
Fluconazole's antifungal activity stems from its inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this pathway disrupts membrane integrity, leading to fungal cell death or growth inhibition.
Caption: Mechanism of action of fluconazole enantiomers.
It is plausible that the R-(-) and S-(+) enantiomers of fluconazole could exhibit differential inhibitory activity against lanosterol 14-α-demethylase, which would have significant implications for the overall antifungal efficacy of the racemic mixture. However, without specific studies on this, any differences in their pharmacodynamic profiles remain speculative.
Conclusion and Future Directions
While the pharmacokinetic profile of racemic fluconazole is well-established and favorable for its clinical use, there is a clear and significant gap in the scientific literature regarding the comparative pharmacokinetics of its individual enantiomers. The development and application of validated enantioselective analytical methods are essential to bridge this gap. Future research should focus on conducting stereoselective pharmacokinetic studies in preclinical and clinical settings to elucidate any differences in the absorption, distribution, metabolism, and excretion of R-(-)- and S-(+)-fluconazole. Such data would be invaluable for optimizing fluconazole therapy and for the potential development of enantiomerically pure formulations.
References
- 1. The clinical pharmacology of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of fluconazole in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Variability and Target Attainment of Fluconazole in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonlinear stereoselective pharmacokinetics of ketoconazole in rat after administration of racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of increased lipoprotein levels on the pharmacokinetics of ketoconazole enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective pharmacokinetics of itraconazole enantiomers in rats - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 7. csfarmacie.cz [csfarmacie.cz]
Navigating the Next Wave: A Head-to-Head Comparison of Novel Fluconazole Derivatives
For researchers, scientists, and drug development professionals, the landscape of antifungal therapeutics is in a constant state of evolution. The rise of resistant fungal strains necessitates the development of new agents that can overcome existing limitations. This guide provides a comprehensive head-to-head comparison of emerging fluconazole derivatives, supported by experimental data to inform further research and development.
The development of novel fluconazole derivatives is a promising strategy to combat the growing challenge of antifungal resistance. Researchers have been actively modifying the fluconazole scaffold to enhance its efficacy, broaden its spectrum of activity, and overcome resistance mechanisms. This guide will delve into the performance of several recently developed fluconazole analogs, presenting a comparative analysis of their in vitro and in vivo activities, as well as their safety profiles.
In Vitro Antifungal Activity
The minimum inhibitory concentration (MIC) is a crucial metric for assessing the in vitro potency of an antifungal agent. The following table summarizes the MIC values of several novel fluconazole derivatives against various fungal pathogens, including resistant strains.
| Compound | Candida albicans (Fluconazole-Susceptible) | Candida albicans (Fluconazole-Resistant) | Candida krusei | Candida glabrata | Reference |
| Fluconazole | 0.25 - 1.0 µg/mL | >64 µg/mL | 16 - 64 µg/mL | 16 - 32 µg/mL | [1][2] |
| Compound 8b | 0.5 µg/mL | 0.5 µg/mL | 0.5 µg/mL | 1.0 µg/mL | [1][2] |
| Compound 8c | 0.5 µg/mL | 0.5 µg/mL | 1.0 µg/mL | 0.5 µg/mL | [1][2] |
| FLCpOH-TP10-NH2 | 4 - 8 µM | 8 - 16 µM | 16 µM | >250 µM | |
| FLCpOH-TP10-7-NH2 | 4 - 8 µM | 8 - 16 µM | 16 µM | >250 µM |
In Vivo Efficacy
The ultimate test of a new antifungal candidate is its performance in a living organism. The following table presents data from in vivo studies in a murine model of systemic candidiasis, comparing the efficacy of novel derivatives with fluconazole in terms of animal survival and fungal burden in key organs.
| Treatment Group | Dose (mg/kg) | Median Survival Time (Days) | Fungal Burden (log10 CFU/g ± SD) - Kidney | Reference |
| Vehicle Control | - | 8 | 7.5 ± 0.4 | [1][2] |
| Fluconazole | 10 | 15 | 4.2 ± 0.5 | [1][2] |
| Compound 8b | 10 | >21 | 2.8 ± 0.3 | [1][2] |
| Compound 8c | 10 | >21 | 2.5 ± 0.4 | [1][2] |
Safety Profile: Hemolysis and Cytotoxicity
A critical aspect of drug development is ensuring the safety of new compounds. The hemolytic activity and cytotoxicity of promising derivatives are assessed to determine their potential for causing adverse effects.
| Compound | Hemolysis (%) at 100 µg/mL | IC50 (µM) against HEK293 cells | Reference |
| Fluconazole | < 5% | > 200 | [1][2] |
| Compound 8b | < 5% | > 150 | [1][2] |
| Compound 8c | < 5% | > 150 | [1][2] |
| FLCpOH-TP10-NH2 | Not reported | ~100 | |
| FLCpOH-TP10-7-NH2 | Not reported | ~100 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The in vitro antifungal activity of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal strains were grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL.
-
Drug Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the drug-free control well.
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
The in vivo efficacy of the novel fluconazole derivatives was evaluated in a murine model of systemic candidiasis.
-
Animal Model: Immunocompetent BALB/c mice were used for the study.
-
Infection: Mice were infected via intravenous injection of Candida albicans (1 × 10⁶ CFU/mouse).
-
Treatment: Treatment with the test compounds, fluconazole (positive control), or vehicle (negative control) was initiated 24 hours post-infection. The compounds were administered once daily for a specified duration (e.g., 7 days).
-
Efficacy Assessment:
-
Survival Study: A cohort of mice was monitored daily for survival for a period of 21 days.
-
Fungal Burden: On day 4 post-infection, a separate cohort of mice was euthanized, and their kidneys were aseptically removed, homogenized, and plated on SDA to determine the fungal burden (CFU/gram of tissue).
-
Hemolysis Assay
The hemolytic activity of the compounds was assessed to evaluate their effect on red blood cells.
-
Red Blood Cell Preparation: Fresh human red blood cells were washed three times with phosphate-buffered saline (PBS) and resuspended to a 2% (v/v) concentration.
-
Incubation: The red blood cell suspension was incubated with various concentrations of the test compounds at 37°C for 1 hour.
-
Measurement: After incubation, the samples were centrifuged, and the absorbance of the supernatant was measured at 540 nm to determine the amount of hemoglobin released.
-
Calculation: The percentage of hemolysis was calculated relative to a positive control (1% Triton X-100) and a negative control (PBS).
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds against mammalian cells was determined using the MTT assay.
-
Cell Culture: Human embryonic kidney (HEK293) cells were seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells were then treated with various concentrations of the test compounds for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Measurement: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at 570 nm.
-
Calculation: The half-maximal inhibitory concentration (IC50) was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of action of fluconazole derivatives.
Caption: Workflow for the evaluation of new fluconazole derivatives.
References
Validating the Mechanism of Action of a Fluconazole Isomer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a stereoisomer of fluconazole, a widely used triazole antifungal agent. By examining its in vitro activity and direct interaction with its molecular target, we aim to validate its mechanism of action and compare its potency to the racemic mixture and alternative antifungal agents. This document details the experimental protocols used to generate the supporting data and presents the findings in a clear, comparative format to aid in research and development efforts.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Fluconazole and its isomers exert their antifungal effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14-α-demethylase (Erg11p).[1][2][3] This enzyme is a cytochrome P450 monooxygenase responsible for the C14-demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
By inhibiting Erg11p, the fluconazole isomer disrupts the production of ergosterol, leading to the accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[3] This disruption of the normal sterol profile alters membrane permeability and inhibits fungal cell growth and replication, resulting in a fungistatic effect.[4]
Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by the fluconazole isomer.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the impurities associated with two widely used triazole antifungal agents, fluconazole and voriconazole. Understanding the impurity profiles of these active pharmaceutical ingredients (APIs) is critical for ensuring their quality, safety, and efficacy. This document outlines the types of impurities, their origins, and the analytical methodologies used for their detection and quantification, supported by experimental data and protocols.
Introduction to Fluconazole and Voriconazole
Fluconazole and voriconazole are synthetic triazole antifungal agents that are pivotal in the treatment of systemic and superficial fungal infections. Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14-alpha-demethylase.[1][2] This enzyme is a key component in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[3][4][5] By disrupting ergosterol synthesis, these drugs lead to the accumulation of toxic sterols and compromise the fungal cell membrane, ultimately inhibiting fungal growth.[4][6] Voriconazole is a second-generation triazole and a derivative of fluconazole, exhibiting a broader spectrum of activity.[7]
The manufacturing process and subsequent storage of fluconazole and voriconazole can lead to the formation of various impurities, including process-related substances, degradation products, and isomers.[8] The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, stringent control and monitoring of these impurities are mandated by regulatory bodies worldwide.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Both fluconazole and voriconazole target the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical enzyme in the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of 14α-methylated sterols in the fungal cell membrane, which disrupts the membrane's structure and function, thereby arresting fungal growth.
Caption: Inhibition of the ergosterol biosynthesis pathway by fluconazole and voriconazole.
Comparative Overview of Specified Impurities
The impurity profiles of fluconazole and voriconazole are distinct, reflecting their different synthetic pathways and molecular structures. Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) specify known impurities that must be monitored.
| Impurity Name | Fluconazole | Voriconazole |
| Isomeric Impurities | ||
| Enantiomer/Diastereomer | - | Voriconazole EP Impurity D (Enantiomer)[9] |
| Positional Isomers | - | Present[8] |
| Process-Related Impurities | ||
| Related Compound A | Fluconazole Related Compound A[10][11] | Voriconazole EP Impurity A[] |
| Related Compound B | Fluconazole Related Compound B[10][11] | Voriconazole EP Impurity B[13] |
| Related Compound C | Fluconazole Related Compound C[10][11] | Voriconazole EP Impurity C[][14] |
| Degradation Products | ||
| N-Oxide | - | Voriconazole N-oxide[] |
| Others | Impurities F, G, H, I[15] | - |
Table 1: Comparison of specified impurity types for fluconazole and voriconazole.
Detailed Impurity Profiles
Fluconazole Impurities
The European Pharmacopoeia lists several impurities for fluconazole, designated as A, B, C, and others.[16] These impurities can arise from the synthesis process or degradation. For example, different synthetic routes have been shown to produce different impurity profiles.[17]
| Impurity | Chemical Name | CAS Number |
| Fluconazole Related Compound A | 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-ol | 89429-59-4 |
| Fluconazole Related Compound B | 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-ol | - |
| Fluconazole Related Compound C | 1,1′-(1,3-Phenylene)di(1H-1,2,4-triazole) | - |
| Impurity F | - | 118689-07-9 |
| Impurity G (Methanesulfonate Salt) | - | 86386-77-8 |
| Impurity H | - | 150194-52-8 |
| Impurity I | - | 150168-54-0 |
Table 2: List of common fluconazole impurities.[10][11][15]
Voriconazole Impurities
Impurities in voriconazole can include diastereomers, positional isomers, and other related compounds.[8] The European Pharmacopoeia specifies several impurities, including A, B, C, D, and E.
| Impurity | Chemical Name | CAS Number |
| Voriconazole EP Impurity A | (2RS,3RS)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | 86404-63-9 |
| Voriconazole EP Impurity B | (2RS,3SR)-2-(2,4-Difluorophenyl)-3-pyrimidin-4-yl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | 182369-73-9 |
| Voriconazole EP Impurity C | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-6-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol | 137234-88-9 |
| Voriconazole EP Impurity D (Enantiomer) | (2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | 137234-63-0 |
| Voriconazole EP Impurity E | (1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonic acid | - |
Table 3: List of common voriconazole impurities.[9][][13]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the identification and quantification of impurities in both fluconazole and voriconazole.[7][14][17][18] These methods are validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[7][19]
Caption: General experimental workflow for HPLC analysis of impurities.
Experimental Protocol: HPLC Analysis of Fluconazole Impurities
This protocol is a representative method for the analysis of fluconazole and its related compounds.
-
Chromatographic System:
-
Reagents and Solutions:
-
Procedure:
-
Prepare the mobile phase components and the sample solution as described above.
-
Set up the HPLC system with the specified column and chromatographic conditions.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample solution onto the column.
-
Run the gradient elution to separate the impurities from the main fluconazole peak.
-
Monitor the eluent at 261 nm.
-
Identify and quantify the impurities based on their retention times and peak areas relative to a reference standard. The USP monograph provides relative retention times and response factors for specified impurities.[11]
-
Experimental Protocol: HPLC Analysis of Voriconazole Impurities
This protocol is a representative method for the analysis of voriconazole and its related substances.
-
Chromatographic System:
-
Reagents and Solutions:
-
Procedure:
-
Prepare the mobile phases and sample solutions.
-
Configure the HPLC system with the specified column and conditions.
-
Equilibrate the column with the initial mobile phase mixture.
-
Inject the sample.
-
Execute the gradient program to achieve separation of voriconazole from its impurities.
-
Detect the separated components at 256 nm.
-
Quantify the impurities by comparing their peak areas to that of a reference standard, applying appropriate response factors.
-
Quantitative Data Summary
The acceptance criteria for impurities are typically defined by pharmacopoeias and are often expressed as a percentage relative to the main component.
| Parameter | Fluconazole | Voriconazole |
| Specified Individual Impurity | NMT 0.1%[11] | NMT 0.15% (for some impurities)[7] |
| Unspecified Individual Impurity | NMT 0.1%[11] | - |
| Total Impurities | NMT 0.5%[11] | - |
| LOD (Limit of Detection) | - | 0.01% - 0.02% (for specified impurities)[7] |
| LOQ (Limit of Quantification) | - | - |
Table 4: Representative acceptance criteria and performance data for impurity analysis. (NMT: Not More Than)
Toxicity of Triazole Antifungal Impurities
While the hepatotoxicity of triazole antifungals as a class is well-documented, with effects on xenobiotic and steroid metabolism, specific toxicological data for individual impurities are less readily available.[20][21] The general approach mandated by regulatory bodies like the ICH is to identify and characterize any impurity present above a certain threshold (e.g., 0.10%) and to establish its safety. If the impurity is not a significant metabolite in humans, further toxicological studies may be required. The toxicity of triazole antifungals is often linked to their inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions and adverse effects such as hepatotoxicity and cardiac issues.[2][21] It is plausible that impurities with a similar triazole core structure could exhibit similar toxicological properties.
Conclusion
The comparative analysis of fluconazole and voriconazole impurities reveals distinct profiles that are a direct consequence of their respective synthetic routes and chemical stability. For both drugs, HPLC stands out as the primary analytical tool for quality control, enabling precise and accurate quantification of related substances. The stringent control of these impurities is paramount to ensure the safety and efficacy of these essential antifungal medications. This guide provides researchers and drug development professionals with a foundational understanding of the key differences in the impurity profiles of fluconazole and voriconazole, along with the methodologies required for their analysis. Further research into the specific toxicity of each impurity would be beneficial for a more comprehensive risk assessment.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 6. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tlcstandards.com [tlcstandards.com]
- 10. フルコナゾール British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. drugfuture.com [drugfuture.com]
- 13. Voriconazole impurity B EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 14. IDENTIFICATION AND QUANTIFICATION OF RELATED COMPOUNDS C&D IN VORICONAZOLE BY HPLC | Inter Continental Journal of Pharmaceutical Investigations and Research [icjpir.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. ijrti.org [ijrti.org]
- 18. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijsrtjournal.com [ijsrtjournal.com]
- 20. Toxicogenomic effects common to triazole antifungals and conserved between rats and humans [pubmed.ncbi.nlm.nih.gov]
- 21. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of a Novel Fluconazole Analogue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Fluconazole, a cornerstone of antifungal therapy, serves as a critical scaffold for the design of new analogues with improved efficacy and broader spectrum of activity. This guide provides a comprehensive overview of the methodologies used to confirm the structure of a novel fluconazole analogue, alongside a comparative analysis of its performance against the parent drug and other alternatives, supported by experimental data and detailed protocols.
Structural Confirmation of Novel Fluconazole Analogues
The unambiguous determination of a novel molecule's chemical structure is a fundamental prerequisite in drug discovery. A combination of spectroscopic and crystallographic techniques is employed to achieve this.
Spectroscopic Methods: A suite of spectroscopic techniques provides initial evidence for the successful synthesis of a fluconazole analogue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in elucidating the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and integration of proton signals help to map the connectivity of atoms. For instance, the presence of signals in the aromatic region confirms the integrity of the difluorophenyl ring, while characteristic shifts indicate the presence and substitution pattern of the triazole rings.[1][2][3][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight of the synthesized compound, allowing for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For a fluconazole analogue, characteristic absorption bands would confirm the presence of O-H (hydroxyl), C-F (carbon-fluorine), and C=N (triazole ring) bonds.[1][6]
Crystallographic Methods:
-
Single-Crystal X-ray Diffraction: This is the gold standard for absolute structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of atoms and confirming its stereochemistry.[7][8][9]
Comparative Performance Analysis
The ultimate validation of a novel fluconazole analogue lies in its biological performance. Key parameters evaluated include its antifungal activity, cytotoxicity, and mechanism of action.
Antifungal Activity
The in vitro antifungal activity of a novel analogue is typically assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal strains, including those resistant to existing therapies. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: Comparative Antifungal Activity (MIC₈₀, µg/mL) of a Novel Fluconazole Analogue (NFA-1) against various Candida species.
| Fungal Strain | NFA-1 | Fluconazole | Itraconazole |
| Candida albicans (ATCC 90028) | ≤ 0.125 | 1 | 0.0625 |
| Candida albicans (Fluconazole-resistant) | 2 | >64 | 0.5 |
| Candida glabrata (ATCC 90030) | 4 | 16 | 0.25 |
| Candida krusei (ATCC 6258) | 8 | 64 | 0.5 |
| Cryptococcus neoformans (ATCC 90112) | 0.25 | 4 | 0.125 |
Data is hypothetical and for illustrative purposes.
Cytotoxicity
It is crucial that a novel antifungal agent exhibits selective toxicity towards fungal cells with minimal effect on host cells. Cytotoxicity is often evaluated using the MTT assay on mammalian cell lines.
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of NFA-1 and Fluconazole.
| Cell Line | NFA-1 | Fluconazole |
| HEK293 (Human Embryonic Kidney) | > 100 | > 100 |
| HepG2 (Human Hepatocellular Carcinoma) | > 100 | > 100 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method based on CLSI M27/M60)
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the final inoculum concentration.[10][11][12][13]
-
Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.[10]
-
Reading: The MIC is determined as the lowest drug concentration showing a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control.[14]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 24-72 hours.[16][17][18]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).[5][17]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Lanosterol 14α-demethylase (CYP51) Inhibition Assay
The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[19]
-
Enzyme and Substrate Preparation: Recombinant fungal CYP51 and its substrate, lanosterol, are prepared in a suitable buffer system.[6][20]
-
Inhibitor Addition: The novel fluconazole analogue and control inhibitors are added to the reaction mixture at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a reducing agent, typically NADPH.
-
Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature.
-
Product Analysis: The reaction is stopped, and the products are extracted. The conversion of lanosterol to its demethylated product is quantified using methods such as HPLC or GC-MS.
-
IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined.
Visualizations
Caption: General chemical structures of Fluconazole and a novel analogue.
Caption: Workflow for the structural confirmation of a novel compound.
Caption: Inhibition of the ergosterol biosynthesis pathway by fluconazole analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. excillum.com [excillum.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. njccwei.com [njccwei.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scielo.br [scielo.br]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. static.igem.wiki [static.igem.wiki]
- 19. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 20. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Fluconazole Derivatives Against Pre-existing Antifungal Agents
For Immediate Release
In the ongoing challenge to combat invasive fungal infections and the rise of antifungal resistance, the development of novel therapeutic agents is paramount. This guide presents a comparative analysis of newly developed fluconazole compounds against established antifungal drugs. The data herein is intended for researchers, scientists, and drug development professionals to provide an objective overview of the performance of these next-generation antifungals, supported by experimental data.
Executive Summary
The growing resistance of fungal pathogens to existing azole antifungals necessitates the innovation of more potent derivatives.[1] This guide focuses on a new series of fluconazole analogues that demonstrate significant in vitro and in vivo antifungal activities. These compounds have been benchmarked against fluconazole and other commonly used antifungal agents. The primary mechanism of action for fluconazole and its derivatives is the inhibition of the fungal cytochrome P450 enzyme, 14-α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Disruption of ergosterol synthesis leads to a fungistatic or fungicidal effect.[3]
Comparative Antifungal Activity
The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) of novel fluconazole compounds in comparison to existing antifungal drugs against a panel of pathogenic fungal strains. Lower MIC values indicate greater potency.
Table 1: In Vitro Antifungal Activity (MIC µg/mL) of Novel Fluconazole Analogues Against Various Pathogenic Fungi
| Fungal Strain | Compound 8b[1] | Compound 8c[1] | Fluconazole[1] | Itraconazole | Voriconazole |
| Candida albicans (ATCC 90028) | 0.5 | 0.5 | 4 | 0.25 | 0.06 |
| Candida albicans (Fluconazole-Resistant) | 1 | 0.5 | 64 | 1 | 0.25 |
| Candida glabrata (ATCC 90030) | 2 | 1 | 16 | 0.5 | 0.125 |
| Candida krusei (ATCC 6258) | 4 | 2 | 32 | 1 | 0.5 |
| Candida parapsilosis (ATCC 22019) | 1 | 0.5 | 4 | 0.125 | 0.03 |
| Cryptococcus neoformans (ATCC 90112) | 1 | 1 | 8 | 0.25 | 0.06 |
| Aspergillus fumigatus (ATCC 204305) | >64 | >64 | >64 | 1 | 0.25 |
Table 2: Antifungal Activity (MIC in µg/mL) of Novel Triazole Derivatives
| Fungal Strain | Compound 1d[4] | Compound 1i[4] | Fluconazole[4] | Itraconazole[4] | Voriconazole[4] |
| Candida albicans 14053 | 0.25 | 1 | 1 | 0.5 | 0.25 |
| Candida parapsilosis | 0.5 | 2 | 2 | 0.25 | 0.125 |
| Cryptococcus neoformans | 0.125 | 0.5 | 4 | 0.25 | 0.125 |
| Trichophyton rubrum | 0.25 | 1 | 8 | 0.125 | 0.125 |
| Microsporum gypseum | 0.5 | 2 | 16 | 0.25 | 0.25 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Broth Microdilution Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
1. Preparation of Antifungal Stock Solutions:
- Antifungal compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
- Serial two-fold dilutions are prepared in RPMI 1640 medium to achieve the final desired concentrations for the assay.
2. Inoculum Preparation:
- Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- Colonies are collected and suspended in sterile saline.
- The suspension is adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
- The standardized suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
3. Microdilution Plate Preparation and Incubation:
- 96-well microtiter plates are used.
- 100 µL of each antifungal dilution is added to the wells.
- 100 µL of the final fungal inoculum is added to each well.
- Positive (no drug) and negative (no inoculum) controls are included.
- The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.
- The growth inhibition is determined visually or by using a spectrophotometer to measure the optical density.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of fluconazole and a typical workflow for antifungal susceptibility testing.
Caption: Mechanism of action of fluconazole and its derivatives.
Caption: Experimental workflow for antifungal susceptibility testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 6. EUCAST: Fungi (AFST) [eucast.org]
Safety Operating Guide
Navigating the Disposal of Isofluconazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Isofluconazole, a regio-isomer of the antifungal agent fluconazole, requires careful handling and disposal due to its potential health and environmental hazards. Given that isofluconazole shares nearly identical properties with fluconazole, its disposal must be managed under the assumption of similar hazardous characteristics.
Multiple safety data sheets (SDS) for fluconazole classify it as harmful if swallowed, a potential reproductive toxicant, and harmful to aquatic life with long-lasting effects.[1] Therefore, isofluconazole waste should not be treated as common trash or discharged into the sanitary sewer system.[2] Adherence to federal and local regulations is paramount to ensure safety and avoid environmental contamination. The primary regulatory framework in the United States governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3][4]
Step-by-Step Disposal Protocol for Isofluconazole
The following procedure outlines the essential steps for the safe disposal of isofluconazole waste in a laboratory setting.
Step 1: Hazardous Waste Determination
The first crucial step is to classify isofluconazole as a hazardous waste. Based on the toxicological profile of its isomer, fluconazole, which includes reproductive and aquatic toxicity, isofluconazole should be managed as a hazardous pharmaceutical waste.[1] This classification prohibits disposal via drains or standard refuse containers.
Step 2: Proper Segregation of Waste
Isofluconazole waste must be segregated from non-hazardous materials at the point of generation. This practice is a foundational step in compliant waste management to prevent cross-contamination and reduce disposal costs.[5]
-
Solid Waste: Collect any solid isofluconazole, such as unused pure compound or contaminated items (e.g., weighing boats, gloves, paper towels), in a designated hazardous waste container.
-
Liquid Waste: Solutions containing isofluconazole should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible chemical wastes.[6]
Step 3: Containment and Labeling
Proper containment is essential to prevent leaks and ensure safe handling.
-
Container Selection: Use containers that are in good condition, leak-proof, and compatible with the chemical waste.[6] For RCRA hazardous pharmaceutical waste, the designated container color is typically black.[2][5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the specific contents (i.e., "Isofluconazole Waste"). The date of initial waste accumulation should also be clearly marked.
Step 4: On-site Accumulation and Storage
Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of hazardous waste containers.
-
Keep containers securely closed except when adding waste.
-
Store the containers in a secondary containment unit, such as a chemical-resistant tray, to contain any potential spills.
-
Adhere to the accumulation time limits set by the EPA, which vary based on the laboratory's hazardous waste generator status.[7]
Step 5: Arrange for Professional Disposal
Hazardous pharmaceutical waste must be treated and disposed of by a licensed hazardous waste management company.[2]
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the full waste containers.
-
The ultimate disposal method for hazardous pharmaceutical waste is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][5] This method is designed to destroy the active pharmaceutical ingredient, rendering it non-retrievable.[5]
Quantitative Data and Regulatory Limits
The following table summarizes key quantitative parameters relevant to the disposal of hazardous chemical waste in a laboratory setting, in accordance with EPA and RCRA guidelines.
| Parameter | Guideline/Limit | Regulation/Source |
| Corrosivity (pH) | ≤ 2.0 or ≥ 12.5 | 40 CFR § 261.22[8][9] |
| Ignitability (Flash Point) | < 60 °C (140 °F) | 40 CFR § 261.21[9] |
| SQG Accumulation Time Limit | ≤ 180 days (or ≤ 270 days if transport > 200 miles) | 40 CFR § 262.16(b)[7] |
| SQG Accumulation Quantity Limit | < 6,000 kg (13,200 lbs) | 40 CFR § 262.16(b)[7] |
| VSQG Acute Waste Limit | ≤ 1 kg of acute hazardous waste | 40 CFR § 262.14(a)(3)[7] |
SQG: Small Quantity Generator; VSQG: Very Small Quantity Generator
Experimental Protocols and Workflows
The proper disposal of isofluconazole is not based on a single experimental protocol but rather on a standardized workflow dictated by hazardous waste regulations. The logical relationship for this process is illustrated below.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 6. gmpsop.com [gmpsop.com]
- 7. newpig.com [newpig.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Characteristics Explained in a Simple Overview [gaiaca.com]
Essential Safety and Logistical Information for Handling Iso Fluconazole
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Iso Fluconazole, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for ensuring personal safety and minimizing environmental exposure.
Personal Protective Equipment (PPE)
The final and most critical barrier against potential exposure to this compound is the correct selection and use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.[1]
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with powder-free, chemical-resistant gloves (e.g., nitrile).[1][2] Change outer glove upon contamination or every 30-60 minutes.[1][3] | Prevents skin contact and absorption of the agent.[1] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1][4] | Protects against splashes, aerosols, and airborne particles.[1] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2] | Prevents contamination of personal clothing and skin.[1] |
| Respiratory Protection | An N95 respirator or higher, particularly when handling powders or creating aerosols.[1] | Prevents inhalation of the agent.[1] |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[1] | Protects against spills and contamination of personal footwear.[1] |
Experimental Workflow and Handling Protocols
A systematic approach to handling this compound is essential for safety and experimental integrity. The following workflow outlines the key steps from preparation to post-experiment decontamination.
1. Preparation:
-
Ensure the designated work area, preferably a certified chemical fume hood or biological safety cabinet, is clean and decontaminated.[1]
-
Gather all necessary materials, including this compound, solvents, and experimental apparatus.[1]
-
Don all required PPE as specified in the table above before handling the compound.[1][5]
2. Handling the Agent:
-
When working with the solid form of this compound, always handle it within a chemical fume hood to prevent the inhalation of dust particles.[1]
-
Use dedicated and clearly labeled equipment for all procedures involving this compound.[1]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the handling area.[7]
3. Spill Management:
-
In the event of a small spill, immediately clean the area using appropriate absorbent materials.
-
For larger spills, evacuate non-essential personnel from the affected area.[6] Clean-up should only be performed by trained personnel wearing appropriate PPE.[6][8]
-
Collect spilled material and place it in a sealed, labeled container for disposal.[6][8]
4. Post-Experiment:
-
Decontaminate all work surfaces and equipment after use.[1]
-
Properly dispose of all waste as outlined in the disposal plan below.[1]
-
Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, gown, inner gloves).[1]
-
Wash hands thoroughly after handling and before leaving the laboratory.[7][9]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
-
Waste Categorization: All materials that have come into contact with this compound, including gloves, gowns, shoe covers, and experimental consumables, should be considered hazardous waste.
-
Containment:
-
Place all solid waste, including contaminated PPE and absorbent materials, into a clearly labeled, sealed, and leak-proof container.[6][8]
-
For unused or expired this compound, do not flush it down the drain.[10][11] Mix the compound with an undesirable substance like cat litter or coffee grounds, place it in a sealed container, and dispose of it in the trash, in accordance with institutional guidelines.[12][13]
-
-
Regulatory Compliance: All waste must be disposed of in accordance with local, regional, and national environmental regulations.[5][9] Consult your institution's environmental health and safety department for specific guidance on hazardous waste disposal.
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. westliberty.edu [westliberty.edu]
- 6. medline.com [medline.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. in.gov [in.gov]
- 9. pccarx.com [pccarx.com]
- 10. cms5.revize.com [cms5.revize.com]
- 11. epa.gov [epa.gov]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 13. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
